Product packaging for Gentianose(Cat. No.:CAS No. 25954-44-3)

Gentianose

Cat. No.: B191301
CAS No.: 25954-44-3
M. Wt: 504.4 g/mol
InChI Key: MUPFEKGTMRGPLJ-WSCXOGSTSA-N
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Description

Gentianose is a trisaccharide composed of beta-D-glucopyranose, alpha-D-glucopyranose and beta-D-fructofuranose units. It has a role as a plant metabolite.
This compound has been reported in Gentiana algida, Gentianopsis grandis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B191301 Gentianose CAS No. 25954-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFEKGTMRGPLJ-WSCXOGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318513
Record name Gentianose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentianose
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25954-44-3
Record name Gentianose
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Record name Gentianose
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Record name Gentianose
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Record name O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside
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Record name GENTIANOSE
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Record name Gentianose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 °C
Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Gentianose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a non-reducing trisaccharide composed of two glucose units and one fructose unit. Specifically, its structure is O-β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. As a plant metabolite, this compound serves as a carbohydrate reserve in various plant tissues. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. This information is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in the rhizomes and roots of species within the Gentiana genus. It has also been identified in other plant families.

Primary Sources: Gentiana Species

The genus Gentiana is the most well-documented source of this compound. The underground organs of these plants, particularly the rhizomes and roots, accumulate this trisaccharide as a primary carbohydrate store.

  • Gentiana lutea (Yellow Gentian): The rhizomes and roots of yellow gentian are the most significant and commercially utilized source of this compound. This perennial herb, native to the mountains of central and southern Europe, has a long history of use in traditional medicine, primarily for its bitter principles. This compound is a major soluble carbohydrate in the roots, co-occurring with other sugars like sucrose and gentiobiose.

  • Other Gentiana Species: this compound has also been reported in various other species of the Gentiana genus, including Gentiana algida, Gentiana asclepiadea, Gentiana cruciata, Gentiana punctata, and Gentiana purpurea[1]. The presence and concentration of this compound can vary between species and are influenced by factors such as plant age, geographical location, and harvesting time.

Secondary Sources

While the Gentiana genus is the primary source, this compound has been identified in other plant species as well:

  • Vitis vinifera (Grape): Recent studies have identified this compound in grape seeds[2]. This discovery opens up new avenues for the utilization of grape pomace, a byproduct of the wine and grape juice industry, as a potential source of this trisaccharide.

  • Gentianopsis grandis: This species, belonging to a genus closely related to Gentiana, has also been reported to contain this compound[3].

Quantitative Data of this compound in Natural Sources

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in its primary natural sources.

Natural SourcePlant PartThis compound Concentration (% Dry Weight)Reference
Gentiana luteaRhizomes and Roots1.20 - 6.50%[4]
Vitis vinifera (Grape)SeedsPresence confirmed, quantitative data not yet widely established[2]

Note: The concentration of this compound in Gentiana lutea can be influenced by post-harvest processing. For instance, drying of the roots may lead to a slight decrease in this compound content due to enzymatic hydrolysis[5].

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Protocol 1: Extraction of this compound from Gentiana lutea Roots

Objective: To extract soluble carbohydrates, including this compound, from dried and powdered Gentiana lutea roots.

Materials:

  • Dried and powdered Gentiana lutea root material (particle size < 0.5 mm)

  • Distilled water

  • Ethanol (70% v/v)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered root material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Agitate the mixture on a shaker at room temperature for 24 hours.

  • After 24 hours, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Aminex HPX-87P, 300 mm x 7.8 mm).

Reagents:

  • Ultrapure water (HPLC grade)

  • This compound standard (≥98% purity)

Chromatographic Conditions:

  • Mobile Phase: Ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80°C

  • Detector Temperature: 40°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in ultrapure water (e.g., 10 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract (from Protocol 1) in a known volume of ultrapure water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is believed to involve the sequential action of glycosyltransferases. While the complete pathway has not been fully elucidated in all this compound-producing species, a plausible route involves the following steps, starting from sucrose:

Gentianose_Biosynthesis cluster_0 Step 1: Gentiobiose Synthesis cluster_1 Step 2: this compound Synthesis Sucrose Sucrose (Glucose-Fructose) Gentiobiose Gentiobiose (Glucose-Glucose) Sucrose->Gentiobiose Sucrose:Sucrose 1F-β-D-fructosyltransferase (SST) or similar transferase This compound This compound (Glucose-Glucose-Fructose) Gentiobiose->this compound UDP-glucose:Gentiobiose Glucosyltransferase (UGGT) UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP-glucose:Gentiobiose Glucosyltransferase (UGGT) Gentianose_Workflow A Plant Material (e.g., Gentiana lutea roots) B Drying and Grinding A->B C Solvent Extraction (e.g., 70% Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F HPLC-RID Analysis E->F G Data Analysis and Quantification F->G

References

Gentianose: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a naturally occurring trisaccharide found predominantly in the roots of plants from the Gentiana genus, from which it derives its name.[1][2] It also serves as a carbohydrate reserve in other plants and has been identified in sources like grape seeds.[2][3] As an oligosaccharide, this compound is of significant interest in food science and pharmacology due to its chemical properties, potential health benefits, and role in plant metabolism.[4][5] This technical guide provides an in-depth analysis of the structure, chemical properties, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Chemical Structure of this compound

This compound (C₁₈H₃₂O₁₆) is a non-reducing trisaccharide with a molecular weight of approximately 504.44 g/mol .[4][6] It is composed of three monosaccharide units: two D-glucose units and one D-fructose unit.[1]

The precise structure is defined by its glycosidic linkages. It consists of a gentiobiose moiety (two glucose units linked by a β-1→6 bond) attached to the glucose residue of a sucrose molecule. Therefore, the systematic name for this compound is β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside .[1]

The absence of a free hemiacetal group in its structure renders it a non-reducing sugar, meaning it does not react with reagents like Fehling's solution.[1][4]

Gentianose_Structure Glc1 β-D-Glucopyranose Glc2 α-D-Glucopyranose Glc1->Glc2 Fru β-D-Fructofuranose Glc2->Fru

Figure 1: Structural relationship of monosaccharide units in this compound.
Key Structural Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[1][6]
Molecular Weight 504.44 g/mol [4][6]
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[6][7]
CAS Number 25954-44-3[5][6]
Classification Trisaccharide, Oligosaccharide, Non-reducing sugar[1][4][8]

Chemical and Physical Properties

This compound exhibits distinct physical and chemical properties that are crucial for its isolation, characterization, and application. It is known to be hygroscopic and has potential antimicrobial, anti-inflammatory, and antioxidant properties.[4][9]

Physical Properties

The key physical properties of this compound are presented below, highlighting its solid nature and solubility in aqueous solutions.

PropertyValueReference(s)
Physical Description Solid[6]
Melting Point 212 °C[1][6][8]
Solubility Soluble in water; Soluble in DMSO (100 mg/mL)[1][4][10]
Optical Rotation [α]²⁵_D_ = +30.8° (c=0.5 in H₂O)[8]
Chemical Properties: Hydrolysis

The glycosidic bonds of this compound can be cleaved through acidic or enzymatic hydrolysis. The products of hydrolysis depend on the specific bond that is broken, which provides a method for structural analysis and the production of other useful oligosaccharides.

  • Complete Hydrolysis: Under strong acidic conditions, all glycosidic bonds are cleaved, yielding two molecules of D-glucose and one molecule of D-fructose.[1]

  • Partial Enzymatic Hydrolysis: Specific enzymes can cleave one of the two different glycosidic linkages:

    • Gentianase (β-glucosidase): This enzyme hydrolyzes the β(1→6) linkage, resulting in the formation of gentiobiose and fructose .[1]

    • Emulsin or Invertase (β-fructofuranosidase): These enzymes target the α(1→2)β linkage characteristic of sucrose, yielding sucrose and glucose .[1]

Hydrolysis_Pathways cluster_partial Partial Hydrolysis cluster_complete Complete Hydrolysis This compound This compound Sucrose Sucrose This compound->Sucrose Emulsin / Invertase Glucose Glucose This compound->Glucose Emulsin / Invertase Gentiobiose Gentiobiose This compound->Gentiobiose Gentianase Fructose_p Fructose This compound->Fructose_p Gentianase Glucose1 Glucose (2 units) This compound->Glucose1 Strong Acid Fructose_c Fructose (1 unit) This compound->Fructose_c Strong Acid

Figure 2: Enzymatic and acidic hydrolysis pathways of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound require a multi-step approach involving extraction from natural sources followed by advanced analytical techniques.

Extraction and Purification

This compound is typically extracted from plant material, such as gentian roots or grape seeds. The general workflow involves solvent extraction followed by chromatographic purification.[11][12]

Methodology:

  • Source Material Preparation: The plant material (e.g., grape seeds, dried gentian roots) is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with an ethanol/water mixture.[12] This step solubilizes oligosaccharides, including this compound, while leaving behind insoluble cellular debris.

  • Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

  • Initial Purification (Optional): Solid-phase extraction (SPE) using cartridges like C18 can be employed to remove nonpolar compounds, such as lipids and pigments.[3]

  • Chromatographic Fractionation: The crude extract is subjected to chromatography for purification.

    • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their molecular weight. A sequential two-step SEC process can effectively fractionate compounds, isolating the trisaccharide fraction containing this compound.[12][13]

    • Column Chromatography: For higher purity, packed columns with media like carbograph (porous graphitic carbon) can be used, which separates carbohydrates based on polarity and size.[3]

  • Purity Analysis: The purity of the isolated fractions is assessed using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14]

Extraction_Workflow Start Plant Material (e.g., Gentian Roots) Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (Ethanol/Water) Grinding->Extraction Filter Filtration & Concentration Extraction->Filter SPE Solid-Phase Extraction (C18) Filter->SPE SEC Size-Exclusion Chromatography (SEC) SPE->SEC Fractionation Analysis Purity Check (HPLC/TLC) SEC->Analysis End Purified this compound Analysis->End High Purity Analysis_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample Purified this compound Sample MS_Ionize ESI Ionization Sample->MS_Ionize NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D MS_Analyze MS Analysis (m/z) MS_Ionize->MS_Analyze MS_Frag Tandem MS (MS/MS) MS_Analyze->MS_Frag MS_Data Molecular Weight & Fragment Ions MS_Frag->MS_Data Structure Final Structure Confirmed MS_Data->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Data Linkage & Stereochemistry NMR_2D->NMR_Data NMR_Data->Structure

References

The Biosynthesis Pathway of Gentianose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianose, a non-reducing trisaccharide, is a significant carbohydrate reserve in various plants, most notably in the roots of Gentiana species. Comprising two glucose units and one fructose unit, its structure is specifically β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside. This technical guide delineates the proposed biosynthetic pathway of this compound, based on established principles of carbohydrate metabolism in plants. While the complete enzymatic machinery has yet to be fully elucidated in vivo, this document synthesizes current knowledge to present a probable pathway, alongside detailed experimental protocols for its investigation and quantification of its components. This guide is intended to serve as a comprehensive resource for researchers in phytochemistry, drug development, and plant biology.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in a two-step process originating from sucrose, a primary product of photosynthesis. The pathway involves the sequential action of glycosyltransferases, which catalyze the formation of glycosidic bonds.

Step 1: Synthesis of Gentiobiose (Intermediate)

The initial step is the formation of the disaccharide gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucose). While gentiobiose itself is a known component in plants, its direct role as a free intermediate in this compound synthesis is not definitively established. An alternative and more direct pathway involves the direct glucosylation of sucrose.

Step 2: Glucosylation of Sucrose

The most probable pathway involves the direct transfer of a glucose moiety to sucrose.

  • Substrates: The acceptor molecule is sucrose , and the activated glucose donor is uridine diphosphate glucose (UDP-glucose) .

  • Enzyme: A UDP-glucose:sucrose 6'-β-D-glucosyltransferase (EC number not yet assigned) is the putative enzyme catalyzing this reaction. This enzyme would transfer a glucose molecule from UDP-glucose to the 6'-hydroxyl group of the glucose residue within the sucrose molecule, forming a β(1→6) glycosidic linkage.

  • Product: The resulting trisaccharide is This compound .

The overall proposed reaction is:

Sucrose + UDP-glucose → this compound + UDP

Following its synthesis in the cytoplasm, this compound is transported into the vacuole for storage, a characteristic of many plant storage carbohydrates.[1] This transport is likely mediated by specific transporters on the tonoplast.[2][3][4]

Mandatory Visualization: this compound Biosynthesis Pathway

Gentianose_Biosynthesis cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Sucrose Sucrose Enzyme UDP-glucose:sucrose 6'-β-D-glucosyltransferase (Putative) Sucrose->Enzyme UDP_Glucose UDP-Glucose UDP_Glucose->Enzyme This compound This compound Gentianose_vac This compound (Storage) This compound->Gentianose_vac Tonoplast Transporter UDP UDP Enzyme->this compound Enzyme->UDP

Figure 1: Proposed biosynthesis pathway of this compound in the plant cell.

Data Presentation: Quantitative Analysis

Quantitative data on the specific enzyme kinetics and substrate concentrations for this compound biosynthesis are currently limited in the literature. However, this section provides a template for the type of data that needs to be collected and presents typical concentration ranges for related compounds in plant tissues.

Table 1: Putative Enzyme Kinetic Parameters for this compound Synthesis

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Optimal pHOptimal Temp. (°C)Reference
UDP-glucose:sucrose 6'-β-D-glucosyltransferaseSucroseTBDTBDTBDTBDTBD
(Putative)UDP-glucoseTBDTBDTBDTBDTBD

TBD: To be determined through experimental investigation.

Table 2: Representative Concentrations of this compound and Precursors in Gentiana lutea Roots

CompoundConcentration Range (mg/g fresh weight)Cellular CompartmentAnalytical MethodReference(s)
This compound10 - 100VacuoleHPLC-RID[1]
Sucrose1 - 20Cytosol, VacuoleHPLC-RID[1]
UDP-glucose0.01 - 0.1CytoplasmLC-MS/MS[5]
Glucose1 - 5Cytosol, VacuoleHPLC-RID
Fructose1 - 5Cytosol, VacuoleHPLC-RID

Note: The concentration ranges are estimates based on typical sugar content in storage tissues and require specific experimental validation for Gentiana lutea.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthesis pathway.

Protocol for Glucosyltransferase Activity Assay

This protocol is designed to measure the activity of the putative UDP-glucose:sucrose 6'-β-D-glucosyltransferase.

Objective: To detect and quantify the formation of this compound from sucrose and UDP-glucose.

Materials:

  • Enzyme extract (from Gentiana root tissue or heterologously expressed protein)

  • Sucrose solution (1 M)

  • UDP-glucose solution (100 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop solution (e.g., 1 M HCl)

  • HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

  • Amine-based HPLC column for sugar analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 µL Reaction buffer (2x concentration)

    • 10 µL Sucrose solution (final concentration 100 mM)

    • 10 µL UDP-glucose solution (final concentration 10 mM)

    • 20 µL Enzyme extract

    • 10 µL Nuclease-free water

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 10 µL of the stop solution.

  • Sample Preparation for HPLC: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume of the sample onto the HPLC system.

    • Column: Amine-based column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20)

    • Flow Rate: 1.0 mL/min

    • Detector: RID or ELSD

  • Data Analysis: Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations. Enzyme activity can be expressed as µmol of this compound formed per minute per mg of protein.

Mandatory Visualization: Glucosyltransferase Assay Workflow

GT_Assay_Workflow A Prepare Reaction Mixture (Enzyme, Sucrose, UDP-Glucose) B Incubate at Optimal Temperature A->B C Stop Reaction B->C D Centrifuge and Collect Supernatant C->D E HPLC Analysis (Amine Column, RID/ELSD) D->E F Quantify this compound Peak E->F

Figure 2: Workflow for the glucosyltransferase activity assay.
Protocol for Quantification of Sugars by HPLC-RID

Objective: To quantify this compound, sucrose, glucose, and fructose in plant tissue extracts.

Materials:

  • Freeze-dried and ground plant tissue (e.g., Gentiana roots)

  • 80% (v/v) Ethanol

  • PVPP (Polyvinylpolypyrrolidone)

  • Chloroform

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with RID

  • Carbohydrate analysis HPLC column (e.g., ligand exchange column)

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of powdered plant tissue into a tube.

    • Add 1 mL of 80% ethanol and a small amount of PVPP.

    • Vortex thoroughly and incubate at 80°C for 20 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction twice more and pool the supernatants.

  • Phase Separation:

    • Add 1 mL of deionized water and 0.5 mL of chloroform to the pooled supernatant.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper aqueous phase containing the sugars.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the aqueous extract through the cartridge to remove non-polar compounds.

    • Collect the eluate.

  • HPLC Analysis:

    • Filter the eluate through a 0.22 µm filter into an HPLC vial.

    • Inject onto the HPLC system.

    • Column: Ligand exchange column (e.g., Ca2+ or Pb2+ form)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80°C

    • Detector: RID

  • Quantification: Identify and quantify peaks based on the retention times and standard curves of authentic standards for this compound, sucrose, glucose, and fructose.[6][7][8][9]

Protocol for Heterologous Expression and Purification of a Candidate Glucosyltransferase

Objective: To produce and purify a candidate glucosyltransferase for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the candidate gene (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)

  • Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing imidazole concentrations)

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (crude extract).

  • Purification:

    • Equilibrate the Ni-NTA column with binding buffer.

    • Load the crude extract onto the column.

    • Wash the column with wash buffer (containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (containing a high concentration of imidazole, e.g., 250 mM).

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. The purified enzyme is now ready for activity assays and kinetic studies.[2][10][11][12][13][14][15]

Mandatory Visualization: Protein Purification Workflow

Protein_Purification_Workflow A Transformation and Expression in E. coli B Cell Lysis by Sonication A->B C Clarification by Centrifugation B->C D Ni-NTA Affinity Chromatography C->D E Wash and Elute D->E F SDS-PAGE Analysis E->F G Buffer Exchange E->G

Figure 3: General workflow for heterologous protein expression and purification.

Conclusion

The biosynthesis of this compound in plants is a crucial aspect of their carbohydrate metabolism, particularly in species that utilize it as a primary storage carbohydrate. While the complete enzymatic pathway is yet to be definitively characterized, the evidence strongly points to a UDP-glucose:sucrose 6'-β-D-glucosyltransferase as the key enzyme. The experimental protocols provided in this guide offer a comprehensive framework for researchers to isolate and characterize this enzyme, quantify this compound and its precursors, and ultimately validate the proposed biosynthetic pathway. Further research in this area, including transcriptome analysis of Gentiana species and functional characterization of candidate glycosyltransferases, will be instrumental in fully elucidating the molecular mechanisms underlying this compound biosynthesis.[16][17][18][19] This knowledge will not only advance our understanding of plant biochemistry but also open avenues for the biotechnological production of this compound for applications in the food, pharmaceutical, and chemical industries.

References

The Pivotal Role of Gentianose in the Biology of Gentiana lutea

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gentianose, a trisaccharide composed of two glucose units and one fructose unit, stands as the primary carbohydrate reserve in the roots and rhizomes of the perennial herb Gentiana lutea (yellow gentian). This document provides a comprehensive overview of the biological significance of this compound, delving into its biosynthesis, subcellular storage, and putative metabolic pathways. Furthermore, it presents quantitative data on its distribution within the plant, details established experimental protocols for its analysis, and explores its potential, yet underexplored, role in signaling pathways. This technical guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development seeking to understand the multifaceted functions of this key oligosaccharide in one of Europe's most significant medicinal plants.

Introduction

Gentiana lutea L., commonly known as yellow gentian, has a long-standing history in traditional European medicine, primarily valued for its bitter principles. While the focus of much research has been on secoiridoids like gentiopicroside and amarogentin, the abundant carbohydrate reserves, particularly this compound, play a fundamental role in the plant's physiology and resilience. This compound (β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside) is the predominant storage carbohydrate in the subterranean organs of G. lutea[1]. Understanding the biological role of this compound is crucial for a holistic comprehension of the plant's life cycle, its adaptation to environmental stress, and for optimizing cultivation and harvesting practices for medicinal and commercial purposes.

Biosynthesis and Metabolism of this compound

While the complete enzymatic pathway for this compound biosynthesis in Gentiana lutea has not been fully elucidated, it is hypothesized to originate from sucrose, the primary product of photosynthesis. The synthesis of oligosaccharides like this compound in plants typically involves the sequential action of glycosyltransferases.

A plausible biosynthetic pathway, inferred from studies on similar oligosaccharides, likely involves the following steps:

  • Sucrose as the initial substrate: Sucrose, transported to the root storage parenchyma cells, serves as the foundational molecule.

  • Action of Fructosyltransferases: A key enzymatic step is likely the transfer of a fructose moiety from a sucrose molecule to another sucrose molecule, catalyzed by a fructosyltransferase. This is a common mechanism in the biosynthesis of fructans and other oligosaccharides in plants.

  • Formation of an intermediate: This initial transfer could result in the formation of a trisaccharide intermediate.

  • Further enzymatic modifications: Subsequent enzymatic activities, potentially involving other glycosyltransferases, would then lead to the final structure of this compound.

The degradation of this compound is believed to occur via enzymatic hydrolysis, breaking it down into its constituent monosaccharides: two molecules of glucose and one molecule of fructose[2]. This process is likely initiated to mobilize stored energy for growth and development, particularly during the spring when the plant resumes active growth. The observation that this compound levels are lower in dried roots compared to fresh ones suggests the activity of endogenous hydrolytic enzymes post-harvest[3].

Subcellular Localization and Storage

Research has definitively shown that this compound is exclusively stored within the vacuoles of the storage root protoplasts of Gentiana lutea[1]. This subcellular compartmentalization is significant as it sequesters the large reserves of soluble sugars, preventing them from interfering with cytoplasmic metabolic processes. The vacuole thus acts as a dynamic reservoir, accumulating this compound during periods of high photosynthetic activity and releasing its constituent sugars when energy is required.

Quantitative Distribution of this compound

The concentration of this compound, along with other carbohydrates, can vary depending on the plant organ, developmental stage, and post-harvest processing. The dried roots of Gentiana lutea are reported to contain a significant amount of carbohydrates, ranging from 30-55%, which includes monosaccharides, disaccharides, and the trisaccharide this compound[4].

Table 1: Carbohydrate Composition in Dried Roots of Gentiana lutea

Carbohydrate TypeComponentsConcentration Range (%) in Dried Root
MonosaccharidesGlucose, FructoseVariable
DisaccharidesSucrose, GentiobioseVariable
Trisaccharides This compound Major component
PolysaccharidesPectinsVariable
Total Carbohydrates 30 - 55 [4]

The drying process has a notable impact on the carbohydrate profile. In dried roots, the levels of fructose, glucose, maltose, and gentiobiose are higher, while sucrose and this compound concentrations are slightly lower compared to fresh roots[3]. This shift is attributed to enzymatic hydrolysis that occurs during drying.

Putative Role in Signaling Pathways

Oligosaccharides are increasingly recognized as important signaling molecules in plants, involved in processes such as growth, development, and defense responses[1][5][6]. While direct evidence for a signaling role of this compound in Gentiana lutea is currently lacking, its nature as a soluble oligosaccharide stored in the vacuole suggests a potential involvement in cellular signaling.

Changes in the vacuolar concentration of this compound could, for instance, alter the osmotic potential of the cell, triggering downstream responses. Furthermore, the products of its hydrolysis—glucose and fructose—are known to act as signaling molecules that can regulate gene expression related to metabolism and stress responses.

Logical Relationship of this compound in Plant Physiology

Gentianose_Role Photosynthesis Photosynthesis (Source Tissues) Sucrose Sucrose Photosynthesis->Sucrose Translocation Gentianose_Biosynthesis This compound Biosynthesis (Root Parenchyma) Sucrose->Gentianose_Biosynthesis Substrate Vacuolar_Storage Vacuolar Storage (Roots & Rhizomes) Gentianose_Biosynthesis->Vacuolar_Storage Storage Hydrolysis Hydrolysis Vacuolar_Storage->Hydrolysis Mobilization Metabolism Metabolism (Energy & Growth) Signaling Putative Signaling (Stress & Development) Hydrolysis->Metabolism Energy Source Hydrolysis->Signaling Sugar Signals

Caption: Logical flow of this compound from synthesis to its roles in Gentiana lutea.

Experimental Protocols

Extraction of this compound from Gentiana lutea Roots

A reliable method for the extraction of carbohydrates, including this compound, from plant material is crucial for accurate quantification.

Protocol:

  • Sample Preparation: Freshly harvested roots of Gentiana lutea should be washed, flash-frozen in liquid nitrogen, and lyophilized to prevent enzymatic degradation of this compound. The dried material is then ground into a fine powder.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered root material into a suitable tube.

    • Add 20 ml of 80% ethanol.

    • Incubate the mixture for 2 hours with agitation.

    • Follow with ultrasonication for 30 minutes to enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete recovery of soluble sugars.

    • Combine the supernatants and evaporate to dryness under vacuum at a temperature below 40°C.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of ultrapure water or a suitable mobile phase for subsequent analysis. The reconstituted sample should be filtered through a 0.45 µm filter prior to injection into an HPLC system.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and robust method for the separation and quantification of carbohydrates.

Chromatographic Conditions:

  • Column: A dedicated carbohydrate analysis column, such as an amino-based column (e.g., NH2) or a specialized ligand-exchange column, is recommended for optimal separation of oligosaccharides.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for amino columns. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water.

  • Detector: A Refractive Index (RI) detector is the most common and suitable detector for non-UV absorbing compounds like this compound. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.

  • Flow Rate: Typically around 1.0 ml/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound standard.

Experimental Workflow for this compound Quantification

Gentianose_Quantification_Workflow Start Start: Fresh G. lutea Roots Sample_Prep Sample Preparation (Freezing, Lyophilization, Grinding) Start->Sample_Prep Extraction Extraction (80% Ethanol, Ultrasonication) Sample_Prep->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_Analysis HPLC Analysis (RI or ELSD Detection) Filtration->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Calibration Curve) HPLC_Analysis->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: Workflow for the quantification of this compound in Gentiana lutea roots.

Conclusion and Future Directions

This compound is a central molecule in the carbon economy of Gentiana lutea, serving as the primary long-term energy store in its underground organs. Its vacuolar localization underscores a sophisticated mechanism for managing cellular resources. While its role as a storage carbohydrate is well-established, its potential involvement in signaling pathways remains an exciting and underexplored area of research.

Future research should focus on:

  • Elucidating the Biosynthetic Pathway: Identification and characterization of the specific glycosyltransferases involved in this compound synthesis will provide a deeper understanding of carbohydrate metabolism in Gentiana.

  • Investigating Signaling Functions: Studies designed to explore whether this compound or its breakdown products act as signaling molecules in response to abiotic or biotic stress would be highly valuable.

  • Metabolic Flux Analysis: Tracing the flow of carbon from photosynthesis to this compound storage and its subsequent mobilization will provide a dynamic view of its role in the plant's life cycle.

A thorough understanding of the biological role of this compound will not only advance our fundamental knowledge of plant physiology but also have practical implications for the cultivation and utilization of Gentiana lutea in the pharmaceutical and food industries.

References

Gentianose as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentianose, a non-reducing trisaccharide, is a significant plant metabolite predominantly found in the rhizomes and roots of Gentiana species. Composed of two glucose units and one fructose unit (β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), it serves as a primary carbohydrate reserve. This technical guide provides an in-depth overview of the biosynthesis, catabolism, physiological roles, and potential signaling functions of this compound in plants. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant metabolic and signaling pathways to support further research and drug development endeavors.

Introduction

This compound is a naturally occurring trisaccharide that plays a crucial role in the carbon storage strategy of various plant species, most notably within the Gentiana genus.[1][2][3] Its accumulation in storage organs, such as roots and rhizomes, provides a readily available energy source to support growth and survival, particularly during periods of dormancy and regrowth.[2] Beyond its function as a reserve carbohydrate, the broader class of oligosaccharides is increasingly recognized for its involvement in plant defense signaling and stress responses.[1][4] This guide synthesizes the current understanding of this compound as a plant metabolite, offering a technical resource for its study and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from sucrose, a primary product of photosynthesis. The key enzymatic reaction involves the transfer of a fructosyl group from a donor sucrose molecule to an acceptor sucrose molecule. This process is catalyzed by fructosyltransferases.

The proposed biosynthetic pathway for this compound involves the following key enzyme:

  • Sucrose:sucrose 1F-β-D-fructosyltransferase (1-SST) : This enzyme catalyzes the synthesis of 1-kestose from two molecules of sucrose. While this is a primary step in fructan biosynthesis, a similar enzymatic activity is hypothesized to be involved in the initial steps leading to this compound synthesis.

A subsequent enzymatic step would then involve the addition of a glucose molecule to the sucrose portion of a precursor oligosaccharide.

Gentianose_Biosynthesis Sucrose1 Sucrose 1_SST Sucrose:sucrose 1F-β-D-fructosyltransferase (1-SST) Sucrose1->1_SST Sucrose2 Sucrose Sucrose2->1_SST Gentianose_Precursor This compound Precursor (e.g., 1-Kestose) 1_SST->Gentianose_Precursor Glucosyltransferase Glucosyltransferase Gentianose_Precursor->Glucosyltransferase Glucose Glucose Glucose->Glucosyltransferase This compound This compound Fructosyltransferase Fructosyltransferase Glucosyltransferase->this compound

Figure 1: Proposed Biosynthesis of this compound.

Catabolism of this compound

The breakdown of this compound releases its constituent monosaccharides—glucose and fructose—which can then enter central carbon metabolism to provide energy for the plant.[3] This hydrolysis is carried out by specific glycoside hydrolases.

The key enzymes involved in this compound catabolism are believed to be:

  • β-Glucosidases : These enzymes cleave the β-glycosidic bonds, which would be responsible for releasing the terminal glucose unit from this compound.

  • Invertases (β-Fructofuranosidases) : These enzymes hydrolyze the sucrose component of this compound, breaking it down into glucose and fructose.

Gentianose_Catabolism This compound This compound beta_Glucosidase β-Glucosidase This compound->beta_Glucosidase This compound->beta_Glucosidase Sucrose Sucrose beta_Glucosidase->Sucrose Glucose1 Glucose beta_Glucosidase->Glucose1 Invertase Invertase (β-Fructofuranosidase) Sucrose->Invertase Sucrose->Invertase Glucose2 Glucose Invertase->Glucose2 Fructose Fructose Invertase->Fructose

Figure 2: Proposed Catabolic Pathway of this compound.

Distribution and Quantitative Data

This compound is primarily found in the underground storage organs of plants in the Gentianaceae family. While it is widely reported as a major storage carbohydrate, specific quantitative data across different species and tissues is limited in readily available literature. The following tables summarize the known distribution and reported concentrations.

Table 1: Distribution of this compound in Various Plant Species

FamilyGenusSpeciesPlant Part(s)Reference(s)
GentianaceaeGentianaluteaRoots, Rhizomes[2][3]
GentianaceaeGentianamacrophyllaHerb (in tea)[5]
GentianaceaeGentianacruciataHerb[6]
GentianaceaeGentianaalgidaHerb (in tea)[5]
GentianaceaeGentianadecumbensHerb (in tea)[5]
GentianaceaeGentianatrifloraHerb (in tea)[5]

Table 2: Quantitative Data of this compound and Related Sugars

SpeciesPlant PartCompoundConcentration (mg/g dry weight unless otherwise specified)Reference(s)
Gentiana macrophyllaHerb (in tea)This compoundDominant free sugar[5]
Gentiana cruciataHerbD-saccharose38.39 mg/g[6]
Gentiana cruciataHerbD-glucose10.05 mg/g[6]
Gentiana cruciataHerbD-fructose1.69 mg/g[6]
Gentiana luteaLeavesGentiopicroside70.5 ± 0.08 mg/g of dry extract[7]
Gentiana luteaLeavesAmarogentin20.6 ± 0.05 mg/g of dry extract[7]

Note: Specific quantitative data for this compound concentration in various plant tissues remains an area for further research.

Physiological Role and Potential Signaling Function

Carbohydrate Storage

The primary and most well-established role of this compound is as a storage carbohydrate.[2] Its accumulation in the vacuoles of root and rhizome cells provides a long-term energy reserve.[8] This stored energy is crucial for overwintering survival and for fueling rapid growth in the spring.

Potential Role in Stress Response

Oligosaccharides, as a class of molecules, are known to function as osmoprotectants, helping plants tolerate abiotic stresses such as drought and cold.[9] While direct evidence for this compound's role as an osmoprotectant is not yet established, its accumulation in underground organs suggests a potential function in protecting these tissues from environmental stresses.

Oligosaccharide Signaling

Oligosaccharides can act as signaling molecules (oligosaccharins) in plants, triggering defense responses against pathogens and influencing developmental processes.[1][4] These signaling cascades often involve the perception of the oligosaccharide by a receptor on the cell surface, leading to a downstream signaling cascade that ultimately results in changes in gene expression. Although a specific signaling role for this compound has not been definitively identified, it is plausible that it, or its breakdown products, could participate in such pathways.

Oligosaccharide_Signaling cluster_cell Plant Cell Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Changes in Gene Expression Nucleus->Gene_Expression Defense_Response Defense Response Gene_Expression->Defense_Response Oligosaccharide Oligosaccharide (e.g., this compound derivative) Oligosaccharide->Receptor

Figure 3: General Oligosaccharide Signaling Pathway.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from plant tissues.

Extraction_Workflow start Start: Fresh or Lyophilized Plant Tissue grind Grind tissue to a fine powder start->grind extract Extract with 80% Ethanol at 80°C for 20 min grind->extract centrifuge1 Centrifuge to pellet insoluble material extract->centrifuge1 supernatant1 Collect supernatant (contains soluble sugars) centrifuge1->supernatant1 reextract Re-extract pellet with 80% Ethanol centrifuge1->reextract evaporate Evaporate ethanol under vacuum supernatant1->evaporate centrifuge2 Centrifuge reextract->centrifuge2 supernatant2 Collect and pool supernatants centrifuge2->supernatant2 supernatant2->evaporate reconstitute Reconstitute in deionized water evaporate->reconstitute end End: Crude Sugar Extract reconstitute->end

Figure 4: Workflow for this compound Extraction.

Methodology:

  • Sample Preparation: Fresh plant tissue should be flash-frozen in liquid nitrogen and lyophilized to dryness. Dried tissue is then ground to a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) ethanol.

    • Vortex thoroughly and incubate in an 80°C water bath for 20 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction of the pellet with another 1 mL of 80% ethanol.

    • Pool the supernatants.

  • Solvent Removal and Reconstitution:

    • Evaporate the ethanol from the pooled supernatants using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of deionized water (e.g., 500 µL) for subsequent analysis.

Analysis of this compound

A. Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for the qualitative analysis of this compound and its separation from other sugars.

Methodology:

  • Stationary Phase: Silica gel 60 TLC plates.

  • Mobile Phase: A solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v) is commonly used for the separation of oligosaccharides.

  • Sample Application: Spot the reconstituted extract and standards (glucose, fructose, sucrose, and this compound) onto the TLC plate.

  • Development: Develop the plate in a sealed chromatography tank saturated with the mobile phase until the solvent front reaches near the top of the plate.

  • Visualization:

    • Thoroughly dry the plate.

    • Spray with a visualization reagent such as aniline-diphenylamine-phosphoric acid.

    • Heat the plate at 100-110°C for 5-10 minutes. Different sugars will appear as distinct colored spots.

B. High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index detector (RID) is a standard method for the quantification of this compound.

Methodology:

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detector: Refractive Index Detector (RID).

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Enzymatic Hydrolysis for Structural Confirmation

Enzymatic hydrolysis can be used to confirm the composition of this compound.

Methodology:

  • Incubate a portion of the purified this compound extract with a β-glucosidase solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0) at its optimal temperature (e.g., 37°C) for several hours.

  • In a separate reaction, incubate another portion of the extract with an invertase solution under its optimal conditions.

  • Analyze the reaction products by TLC or HPLC. Hydrolysis with β-glucosidase should yield sucrose and glucose, while hydrolysis with invertase should yield gentiobiose and fructose. Complete hydrolysis with a mixture of enzymes will yield glucose and fructose.

Conclusion

This compound is a key metabolite in Gentiana species, primarily functioning as a carbohydrate reserve. Its biosynthesis and catabolism are governed by specific fructosyltransferases and glycoside hydrolases. While its role as a storage molecule is well-established, its potential involvement in stress tolerance and signaling pathways presents an exciting avenue for future research. The experimental protocols detailed in this guide provide a framework for the extraction, identification, and quantification of this compound, facilitating further investigations into its physiological functions and potential applications in drug development and agriculture. Further studies are warranted to obtain more comprehensive quantitative data on this compound distribution and to elucidate its specific roles in plant signaling networks.

References

The Discovery and Elucidation of Gentianose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth exploration of the discovery, history, and structural determination of gentianose, a trisaccharide of significant interest in carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal experiments and logical framework that led to the understanding of this complex carbohydrate.

Discovery and Historical Context

This compound was first isolated in 1882 by Arthur Meyer from the roots of the great yellow gentian (Gentiana lutea), a plant with a long history of use in traditional medicine.[1] Meyer's pioneering work involved the extraction of dried gentian roots with 95% alcohol, leading to the crystallization of a previously unknown sugar, which he named "this compound" after the plant genus from which it was derived. His findings were published in Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1]

Subsequent research in the early 20th century, notably by the French pharmacist and chemist Émile Bourquelot and his colleagues, focused on the enzymatic hydrolysis of this compound. These studies were instrumental in deducing its structure. The final confirmation of the precise linkages between the monosaccharide units was accomplished by Sir Norman Haworth and his research group by 1928, as part of their broader, Nobel Prize-winning work on carbohydrate structures.[2]

Chemical and Physical Properties

This compound is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[3] It is a white, crystalline solid that is soluble in water and possesses a slightly sweet taste. Its non-reducing nature indicates that the anomeric carbons of all three monosaccharide units are involved in glycosidic bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₃₂O₁₆[3]
Molar Mass504.44 g/mol
Melting Point212 °C[3]
Specific Optical Rotation ([α]²⁵D)+30.8° (c=0.5 in H₂O)[4]
AppearanceWhite, crystalline solid
SolubilitySoluble in water

Structural Elucidation

The determination of the intricate structure of this compound was a stepwise process involving chemical analysis, enzymatic hydrolysis, and methylation studies.

Initial Characterization and Hydrolysis

Early investigations established the elemental composition of this compound and its identity as a trisaccharide. The key to unraveling its structure lay in controlled hydrolysis experiments. Acid hydrolysis of this compound yields two molecules of D-glucose and one molecule of D-fructose. This provided the fundamental building blocks of the molecule.

Enzymatic Hydrolysis: Unveiling the Linkages

The strategic use of enzymes by Bourquelot and his contemporaries was a critical step. They observed that different enzymes cleaved this compound into distinct disaccharide and monosaccharide pairs:

  • Invertase (from yeast): This enzyme specifically hydrolyzes the β-fructofuranosidic linkage. When applied to this compound, it yielded gentiobiose and fructose . This indicated that this compound contained a sucrose-like moiety.

  • Emulsin (from almonds): This enzyme preparation, containing β-glucosidases, hydrolyzed this compound to produce sucrose and glucose . This finding suggested a different linkage that was susceptible to β-glucosidase activity.

These enzymatic hydrolysis results were pivotal. The formation of gentiobiose (a disaccharide of two glucose units) and fructose on the one hand, and sucrose (a disaccharide of glucose and fructose) and glucose on the other, allowed for a logical deduction of the monosaccharide sequence and their linkages.

The structure was thus deduced to be a molecule of gentiobiose linked to a molecule of fructose, and also a molecule of sucrose linked to a molecule of glucose. The only way to reconcile these findings was to have a central glucose unit linked to both another glucose and a fructose.

Experimental Protocols

The following are detailed methodologies for the key classical experiments in the discovery and structural elucidation of this compound.

Extraction and Isolation of this compound from Gentiana lutea (Meyer's Method)
  • Material Preparation: Air-dried and coarsely powdered roots of Gentiana lutea are used as the starting material.

  • Extraction: The powdered root material is subjected to exhaustive extraction with 95% ethanol at room temperature. This is typically performed using a percolation or maceration technique.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to a syrupy consistency.

  • Crystallization: The concentrated syrup is left to stand for an extended period (several days to weeks) to allow for the crystallization of this compound.

  • Purification: The crude crystals are collected by filtration and recrystallized from hot 80-90% ethanol to achieve higher purity. The purity of the final product can be assessed by its melting point and specific rotation.

Enzymatic Hydrolysis of this compound
  • Substrate Preparation: A solution of purified this compound in distilled water (e.g., 1-5% w/v) is prepared.

  • Enzyme Incubation:

    • With Invertase: To a portion of the this compound solution, a preparation of invertase from yeast is added. The mixture is incubated at its optimal temperature and pH (typically around 50-55 °C and pH 4.5-5.0) for a sufficient period to ensure complete hydrolysis.

    • With Emulsin: To another portion of the this compound solution, an emulsin preparation from almonds is added. The mixture is incubated at its optimal conditions (typically around 37 °C and a slightly acidic pH).

  • Reaction Monitoring: The progress of the hydrolysis can be monitored by polarimetry (observing the change in optical rotation) or by thin-layer chromatography (TLC) to visualize the appearance of hydrolysis products.

  • Product Identification: The resulting hydrolysis products (gentiobiose, fructose, sucrose, and glucose) are identified by comparison with authentic standards using techniques such as paper chromatography or TLC, followed by appropriate staining reagents.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the study of this compound.

discovery_workflow A Dried Gentiana lutea Roots B Extraction with 95% Ethanol A->B C Concentration of Extract B->C D Crystallization C->D E Purified this compound Crystals D->E structural_elucidation cluster_hydrolysis Enzymatic Hydrolysis of this compound cluster_deduction Structural Deduction This compound This compound Invertase Invertase This compound->Invertase Emulsin Emulsin This compound->Emulsin Products1 Gentiobiose + Fructose Invertase->Products1 Products2 Sucrose + Glucose Emulsin->Products2 Structure Structure of this compound: β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside Products1->Structure Implies Gentiobiose moiety Products2->Structure Implies Sucrose moiety

References

A Technical Guide to the Physicochemical Characteristics of Pure Gentianose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of gentianose, a non-reducing trisaccharide. The information presented is intended to support research, development, and quality control activities involving this compound. Data has been compiled from various scientific sources, and where available, experimental methodologies are detailed.

Chemical Identity and Structure

This compound is a trisaccharide composed of two D-glucose units and one D-fructose unit.[1] Specifically, it consists of a β-D-glucopyranosyl unit linked (1→6) to the glucose moiety of a sucrose molecule (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside).[1] Its systematic name is β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.

Below is a diagram illustrating the chemical structure of this compound, highlighting its constituent monosaccharides and the glycosidic linkages.

Gentianose_Structure cluster_glucose1 β-D-Glucopyranose cluster_glucose2 α-D-Glucopyranose cluster_fructose β-D-Fructofuranose G1 Glc (β) G2 Glc (α) G1->G2 β(1→6) F1 Fru (β) G2->F1 α(1→2)β

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of pure this compound are summarized in the table below. These properties are critical for its handling, formulation, and analysis.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[1][2][3]
Molecular Weight 504.44 g/mol [1][3][4][5][6]
Physical State Solid, White to Off-White Powder[2][5][6]
Melting Point 208-212 °C[1][2][5][7]
Solubility Soluble in water; Slightly soluble in heated water.[1][4][5]
Optical Rotation [α]²⁵_D_ = +30.8° (c=0.5 in H₂O)[7]
Stability Hygroscopic[4][5]
Chemical Nature Non-reducing sugar[1][4]
CAS Number 25954-44-3[2][3][7]

Experimental Protocols

The characterization and purification of this compound involve several analytical and chromatographic techniques. The methodologies outlined below are based on established protocols for oligosaccharide analysis.

This compound can be isolated from natural sources such as the roots of Gentiana lutea or grape seeds.[1][6][8] A general workflow for its purification and identification is presented below.

Purification_Workflow Start Raw Material (e.g., Grape Seeds, Gentian Root) Extraction EtOH/Water Extraction Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SEC1 Size Exclusion Chromatography (SEC) (Initial Fractionation) Filtration->SEC1 Fraction_Analysis Fraction Analysis (e.g., TLC, HPLC) SEC1->Fraction_Analysis Trisaccharide_Pool Pool Trisaccharide-rich Fractions Fraction_Analysis->Trisaccharide_Pool Acetylation Acetylation (Optional) (Improves chromatographic separation) Trisaccharide_Pool->Acetylation Purification2 Further Purification (e.g., Column Chromatography) Acetylation->Purification2 Deacetylation Deacetylation (if acetylated) Purification2->Deacetylation Final_Product Pure this compound Deacetylation->Final_Product Identification Structural Elucidation (NMR, GC-MS, IR) Final_Product->Identification

Figure 2: General workflow for this compound purification.

Protocol Details:

  • Extraction: The raw plant material is extracted with an ethanol/water mixture to solubilize oligosaccharides.[8][9]

  • Fractionation: The crude extract undergoes sequential purification, often starting with size-exclusion chromatography (SEC) to separate compounds based on their molecular weight. This step isolates the trisaccharide fraction from monosaccharides (like glucose and sucrose) and larger polysaccharides.[8][9]

  • Acetylation: To enhance separation during subsequent chromatographic steps, the trisaccharide fraction can be acetylated. This derivatization increases the hydrophobicity of the molecule.[8][10]

  • Final Purification: The acetylated (or native) this compound is further purified using techniques like column chromatography.[10]

  • Deacetylation: If acetylation was performed, the acetyl groups are removed to yield the pure, native this compound.[10]

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the complete chemical structure, including the identity of the monosaccharide units, their anomeric configuration, and the positions of the glycosidic linkages.

    • Methodology:

      • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).

      • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Analysis: The chemical shifts and coupling constants from the ¹H and ¹³C spectra, along with the correlations observed in the 2D spectra, are used to assign all proton and carbon signals and confirm the β(1→6) and α(1→2) linkages.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine the monosaccharide composition of this compound.

    • Methodology:

      • Hydrolysis: The glycosidic bonds of this compound are hydrolyzed (e.g., using trifluoroacetic acid) to break it down into its constituent monosaccharides (glucose and fructose).

      • Derivatization: The resulting monosaccharides are chemically derivatized (e.g., through silylation or acetylation) to make them volatile for GC analysis.

      • Analysis: The derivatized sample is injected into a GC-MS system. The components are separated on the GC column based on their boiling points and are subsequently ionized and detected by the mass spectrometer.

      • Identification: The retention times and mass fragmentation patterns are compared to those of authentic standards of glucose and fructose to confirm their identity and molar ratio (2:1 glucose to fructose).[8][10]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule and provide a characteristic fingerprint.

    • Methodology:

      • Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

      • Analysis: The sample is scanned with infrared radiation (typically in the 4000-400 cm⁻¹ range).[11][12]

      • Interpretation: The resulting spectrum shows characteristic absorption bands for the O-H stretch (broad band around 3300 cm⁻¹), C-H stretch (around 2900 cm⁻¹), and complex C-O and C-C stretching vibrations in the "fingerprint region" (below 1500 cm⁻¹), which are characteristic of carbohydrates.[12] For instance, intense bands around 1025 cm⁻¹ are indicative of the glucose skeleton.[12]

References

Gentianose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25954-44-3 Molecular Formula: C₁₈H₃₂O₁₆

This technical guide provides an in-depth overview of Gentianose, a naturally occurring trisaccharide with potential applications in research and drug development. The document covers its chemical and physical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a non-reducing trisaccharide composed of two D-glucose units and one D-fructose unit.[1] It is primarily found in the roots of plants from the Gentiana genus.[2][3] The structural arrangement of these monosaccharide units gives this compound its distinct chemical properties.

PropertyValueReference
CAS Number 25954-44-3[4][5]
Molecular Formula C₁₈H₃₂O₁₆[4][5]
Molecular Weight 504.44 g/mol [5]
Melting Point 212 °C
Solubility Soluble in water[3]
Structure β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside
Appearance White to off-white solid
Nature Non-reducing sugar[3]

Biological Activity and Potential Applications

This compound has garnered interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. While research on pure this compound is ongoing, studies on extracts from Gentiana species, rich in this compound and other bioactive compounds, suggest promising therapeutic potential.

Antioxidant Activity

Extracts of Gentiana species have demonstrated significant antioxidant activity.[6][7] However, specific IC₅₀ values for pure this compound in various antioxidant assays are not extensively reported in publicly available literature. Researchers can employ the following standard assays to quantify the antioxidant potential of this compound.

Anti-inflammatory Activity

Compounds isolated from Gentiana species have been shown to possess anti-inflammatory properties, often attributed to the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. Specific quantitative data on the anti-inflammatory activity of isolated this compound is an area for further investigation.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is adapted from a method for purifying oligosaccharides from grape seeds and can be optimized for Gentiana roots.

Objective: To extract and purify this compound from its natural source.

Methodology:

  • Extraction:

    • Homogenize the dried and powdered plant material (e.g., Gentiana roots).

    • Perform an ethanol/water extraction of the homogenized material.

  • Purification:

    • Centrifuge the extract to remove solid debris.

    • Subject the supernatant to sequential size-exclusion chromatography (SEC).

      • The first SEC step fractionates compounds based on a broad range of molecular weights.

      • A second, finer SEC step is used to isolate the trisaccharide fraction containing this compound.

    • Monitor the fractions using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antioxidant Activity Assays

The following are standard protocols to assess the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound solution to the diluted ABTS radical solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay: Inhibition of NF-κB Activation

This protocol provides a framework for investigating the effect of this compound on the NF-κB signaling pathway in a cell-based assay.

Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) that expresses an NF-κB-responsive reporter gene (e.g., luciferase).

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

  • Reporter Gene Assay:

    • After the appropriate incubation time (typically 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to cell viability (which can be assessed using an MTT or similar assay).

    • Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Mechanism of Action

The potential anti-inflammatory effects of compounds from Gentiana species are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism for this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates p_IkB p_IkB IkB->p_IkB degradation NFkB NFkB Active_NFkB Active_NFkB NFkB->Active_NFkB release Gene_Expression Pro-inflammatory Gene Expression Active_NFkB->Gene_Expression translocates to nucleus This compound This compound This compound->IKK Inhibition (Hypothesized)

Caption: Hypothesized anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of this compound in a laboratory setting.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_outcome Outcome Gentianose_Isolation This compound Isolation & Purification Pre-treatment Pre-treat cells with This compound Gentianose_Isolation->Pre-treatment Cell_Culture Cell Line Culture (e.g., RAW 264.7) Cell_Culture->Pre-treatment Stimulation Stimulate with LPS/TNF-α Pre-treatment->Stimulation NO_Assay Nitric Oxide (NO) Production Assay Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Assay (ELISA) Stimulation->Cytokine_Assay Western_Blot Western Blot for NF-κB & MAPK pathway proteins Stimulation->Western_Blot Data_Analysis Data Analysis & IC50 Determination NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of the anti-inflammatory activity of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of phytochemistry and drug discovery. While its presence in medicinally active plants of the Gentiana genus suggests therapeutic potential, more focused research on the isolated compound is required to fully elucidate its mechanisms of action and quantitative biological activities. The protocols and information provided in this guide serve as a foundation for researchers to design and execute studies to explore the full potential of this compound.

References

The Health Benefits of Gentianose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Prebiotic, Anti-inflammatory, and Antioxidant Properties

Introduction

Gentianose is a naturally occurring trisaccharide composed of two glucose units and one fructose unit.[1] Found in the roots of plants from the Gentiana genus, this complex carbohydrate has garnered interest for its potential health benefits, which are thought to include prebiotic, anti-inflammatory, and antioxidant effects.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action and the experimental evidence supporting its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel compounds for health and wellness applications. While direct research on isolated this compound is emerging, this guide draws upon the substantial body of evidence from studies on Gentiana extracts and closely related gentio-oligosaccharides (GnOS) to build a strong case for its bioactivity.

Prebiotic Activity and Gut Microbiota Modulation

This compound, as a non-digestible oligosaccharide, is a prime candidate for prebiotic activity. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The fermentation of this compound by gut bacteria can lead to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), and promote the growth of probiotic bacterial strains.

In Vitro Fermentation and Modulation of Gut Microbiota

Studies on gentio-oligosaccharides (GnOS), a class of compounds that includes this compound, have demonstrated their potential to modulate the gut microbiota. In vitro fermentation of GnOS with human fecal bacteria has shown a significant increase in the populations of beneficial bacteria, such as Bifidobacterium and Lactobacillus species.[4]

Experimental Protocol: In Vitro Fecal Fermentation of this compound

A typical in vitro fermentation protocol to assess the prebiotic activity of this compound would involve the following steps:

  • Preparation of Fecal Slurry: Fresh fecal samples from healthy human donors are collected and homogenized in an anaerobic environment to create a fecal slurry, which serves as the inoculum.[5][6]

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. This compound is added as the sole carbohydrate source to the experimental group, with a readily fermentable sugar like glucose as a positive control and a medium without a carbohydrate source as a negative control.[7]

  • Incubation: The fecal slurry is inoculated into the fermentation media under anaerobic conditions and incubated at 37°C for a specified period (e.g., 24-48 hours).[6]

  • Microbiota Analysis: Changes in the composition of the gut microbiota are analyzed using 16S rRNA gene sequencing. This technique allows for the identification and quantification of different bacterial taxa.[8][9][10][11]

Logical Workflow for In Vitro Fermentation Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Fecal Sample Collection B Homogenization in Anaerobic Conditions A->B D Inoculation with Fecal Slurry B->D C Preparation of Basal Medium C->D E Addition of this compound (Test Group) D->E F Incubation (37°C, 24-48h) E->F G 16S rRNA Gene Sequencing F->G H SCFA Analysis (HPLC/GC) F->H I Changes in Microbiota Composition G->I J Quantification of SCFAs H->J

Caption: Workflow for in vitro fermentation of this compound.
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics like this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules have numerous health benefits, including serving as an energy source for colonocytes, modulating immune function, and influencing metabolic processes.[11][12]

Experimental Protocol: Quantification of SCFAs by HPLC

The concentrations of SCFAs in the fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: The fermentation broth is centrifuged to remove bacterial cells and solid debris. The supernatant is then acidified and filtered.[13][14]

  • HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector.[13][14]

  • Quantification: The concentrations of acetate, propionate, and butyrate are determined by comparing the peak areas of the samples to those of known standards.[13]

Parameter Observed Effect of Related Oligosaccharides References
Bifidobacterium Growth Significant Increase[4]
Lactobacillus Growth Significant Increase[15]
Acetate Production Increased[12]
Propionate Production Increased[12]
Butyrate Production Increased[12]

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to a wide range of diseases. Compounds found in Gentiana species have demonstrated potent anti-inflammatory properties, and it is hypothesized that this compound contributes to this activity. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines

Extracts from Gentiana plants have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various experimental models, including lipopolysaccharide (LPS)-stimulated macrophages.[1][16][17]

Experimental Protocol: In Vitro Cytokine Production Assay

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.[16]

  • Stimulation and Treatment: The cells are pre-treated with varying concentrations of this compound for a specific duration before being stimulated with LPS to induce an inflammatory response.[16]

  • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16][18]

Cytokine Effect of Gentiana Extracts References
TNF-α Decreased Production[1][16]
IL-6 Decreased Production[1][16]
IL-1β Decreased Production[16]
Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds from Gentiana are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][19] Compounds from Gentiana have been shown to inhibit the phosphorylation of IκB and the nuclear translocation of NF-κB.[4][20]

Experimental Protocol: Western Blot for NF-κB Activation

  • Cell Lysis and Protein Quantification: LPS-stimulated macrophages, with and without this compound pre-treatment, are lysed, and the total protein concentration is determined.[20]

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκB, total IκB, and NF-κB subunits (e.g., p65).[20][21]

  • Detection: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the level of protein phosphorylation and nuclear translocation.[20]

MAPK Signaling Pathway

The MAPK family of proteins, including p38 MAPK, are involved in cellular responses to a variety of stimuli, including inflammation.[22] The phosphorylation of p38 MAPK is a key step in the activation of this pathway, leading to the production of pro-inflammatory cytokines.[22] Flavonoids and other compounds have been shown to inhibit the phosphorylation of p38 MAPK.[22]

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

The protocol is similar to that for NF-κB, with the use of antibodies specific for phosphorylated p38 MAPK and total p38 MAPK to assess the activation state of this pathway.[23][24][25]

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK p38 p38 MAPK LPS->p38 IkB IκB IKK->IkB phosphorylates p38_p p-p38 MAPK p38->p38_p phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nuclear translocation) NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines activates transcription p38_p->Cytokines activates production This compound This compound This compound->IKK inhibits This compound->p38 inhibits phosphorylation

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. Gentiana extracts have been shown to possess significant antioxidant activity, which is attributed to their phytochemical constituents.

Radical Scavenging Activity

The antioxidant activity of a compound is often assessed by its ability to scavenge free radicals. Several in vitro assays are commonly used for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with different concentrations of this compound.[26][27]

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). A decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.[26]

  • IC50 Calculation: The concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) is calculated to quantify its antioxidant potency.[28][29]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reaction Mixture: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound) and a source of peroxyl radicals (e.g., AAPH).[30][31][32][33][34]

  • Fluorescence Monitoring: The decay of fluorescence, caused by the oxidation of the probe by the radicals, is monitored over time.

  • Quantification: The antioxidant capacity is determined by the degree to which the antioxidant protects the fluorescent probe from degradation, and the results are often expressed as Trolox equivalents.[30][33]

Assay Principle Typical Measurement References
DPPH Scavenging of the stable DPPH radicalIC50 value[26][27][28][35]
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probeTrolox Equivalents[30][31][32][33][34]

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound possesses significant health-promoting properties, including prebiotic, anti-inflammatory, and antioxidant effects. While much of the current data is derived from studies on Gentiana extracts and related oligosaccharides, the consistent findings provide a solid foundation for the therapeutic potential of purified this compound.

For researchers and drug development professionals, this compound represents a promising natural compound for further investigation. Future research should focus on:

  • In vivo studies and clinical trials to confirm the health benefits of purified this compound in humans.

  • Detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.

  • Bioavailability and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Synergistic effects of this compound with other bioactive compounds.

By addressing these research gaps, the full potential of this compound as a novel therapeutic agent or functional food ingredient can be realized.

References

Potential Pharmacological Effects of Gentianose: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the potential pharmacological effects of Gentianose. Due to the limited direct research on this compound, this paper synthesizes findings from studies on structurally related gentio-oligosaccharides and other relevant plant-derived oligosaccharides to infer its likely biological activities. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided.

Introduction to this compound

This compound is a non-reducing trisaccharide naturally found in the roots of plants from the Gentiana genus.[1] Chemically, it is composed of two D-glucose units and one D-fructose unit. Specifically, its structure is β-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. It belongs to the family of gentio-oligosaccharides, which are characterized by β-(1→6) glycosidic linkages.[2] While this compound itself has not been extensively studied for its pharmacological properties, research on the broader category of gentio-oligosaccharides (GOS) and other plant-derived oligosaccharides suggests a range of potential therapeutic effects.

Potential Pharmacological Effects

The following sections explore the potential pharmacological activities of this compound based on studies of related oligosaccharides.

Prebiotic and Gut Microbiota Modulatory Effects

There is substantial evidence to suggest that gentio-oligosaccharides, and therefore likely this compound, possess significant prebiotic activity. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit.

Gentio-oligosaccharides (GOS) have been shown to be fermented by human fecal bacteria in vitro, leading to a significant increase in the populations of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][3] This fermentation also results in the production of short-chain fatty acids (SCFAs), which are known to have numerous health benefits.[1][3]

Table 1: In Vitro Fermentation of Gentio-oligosaccharides (GOS) by Human Fecal Bacteria

SubstrateChange in Bifidobacteria PopulationChange in Lactobacilli PopulationTotal SCFA ProductionReference
Gentio-oligosaccharides (GOS)Significant IncreaseSignificant IncreaseHigh[1]
Fructo-oligosaccharides (FOS)Significant IncreaseNot specifiedHigh[1]
MaltodextrinNo Significant IncreaseNo Significant IncreaseHigh[1]

A typical protocol for assessing the prebiotic potential of an oligosaccharide involves the following steps:

  • Preparation of Fecal Slurry: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in a pre-reduced anaerobic buffer.

  • Batch Culture Fermentation: The fecal slurry is used to inoculate anaerobic batch culture vessels containing a basal nutrient medium and the test oligosaccharide (e.g., this compound) at a specific concentration. Control vessels with a known prebiotic (e.g., FOS) and a non-prebiotic (e.g., glucose) are also prepared.

  • Incubation: The cultures are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Microbial Population Analysis: Samples are taken at various time points and the bacterial populations are enumerated using techniques like fluorescent in situ hybridization (FISH) or 16S rRNA gene sequencing.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the culture medium are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

experimental_workflow_prebiotic_activity cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection homogenization Homogenization in Anaerobic Buffer fecal_sample->homogenization fecal_slurry Fecal Slurry homogenization->fecal_slurry inoculation Inoculation of Batch Cultures fecal_slurry->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation microbial_analysis Microbial Population Analysis (FISH/16S rRNA) incubation->microbial_analysis scfa_analysis SCFA Analysis (GC/HPLC) incubation->scfa_analysis

Experimental workflow for assessing prebiotic activity.

Immunomodulatory Effects

Oligosaccharides derived from natural sources have been shown to possess immunomodulatory properties.

Studies on gentiobiose-derived oligosaccharides have demonstrated that they can trigger the production of various cytokines in human colon adenocarcinoma (HT-29) cells in a dose-dependent manner.[4] This suggests a direct interaction with immune-related signaling pathways in intestinal epithelial cells.

Table 2: Cytokine Production by HT-29 Cells in Response to Gentiobiose-Derived Oligosaccharides

CytokineEffectReference
Interleukin-4 (IL-4)Increased Production[4]
Interleukin-12 (IL-12)Increased Production[4]
Tumor Necrosis Factor-alpha (TNF-α)Increased Production[4]

Some oligosaccharides have been found to exert anti-inflammatory effects by inducing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn upregulates the anti-inflammatory peptidoglycan recognition protein 3 (PGlyRP3).[5] This pathway leads to a reduction in the expression of pro-inflammatory cytokines.

anti_inflammatory_pathway Oligosaccharides Oligosaccharides (e.g., this compound) PPARg PPARγ Activation Oligosaccharides->PPARg PGlyRP3 PGlyRP3 Expression PPARg->PGlyRP3 NFkB NF-κB Inhibition PGlyRP3->NFkB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, IL-8, TNF-α) NFkB->Proinflammatory_Cytokines Induces

Potential anti-inflammatory signaling pathway of oligosaccharides.

  • Cell Culture: A human intestinal epithelial cell line (e.g., Caco-2 or HT-29) is cultured to confluence.

  • Treatment: The cells are treated with various concentrations of the test oligosaccharide (e.g., this compound) for a specified period.

  • Induction of Inflammation (for anti-inflammatory assays): For anti-inflammatory studies, inflammation can be induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Cytokine Measurement: The levels of various cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Gene Expression Analysis: The expression levels of genes related to inflammation and immune response (e.g., NF-κB, PPARγ) can be measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Potential Anti-cancer Activity

Emerging evidence suggests that some oligosaccharides may have anti-cancer properties.

Gentio-oligosaccharides (GOS) have been shown to have a selective inhibitory effect on human colon carcinoma (HT-29) cells, indicating potential as an anti-cancer agent.[6]

Table 3: Cytotoxic Activity of Gentio-oligosaccharides (GOS)

Cell LineEffectReference
Human Colon Carcinoma (HT-29)Selective Inhibition[6][7]
  • Cell Seeding: Cancer cells (e.g., HT-29) and normal control cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for 24-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Potential Antimicrobial Activity

While direct studies on this compound are lacking, other non-digestible oligosaccharides have demonstrated antimicrobial properties. For instance, manno-oligosaccharides (MOS) have been shown to inhibit the growth of pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae.[8] This is often attributed to the ability of the oligosaccharides to interfere with bacterial adhesion to host cells.

Table 4: Potential Antimicrobial Activity of Related Oligosaccharides

OligosaccharidePathogenEffectReference
Manno-oligosaccharides (MOS)Escherichia coliGrowth Inhibition[8]
Manno-oligosaccharides (MOS)Klebsiella pneumoniaeGrowth Inhibition[8]
Alginate oligosaccharides (AOS)Streptococcus agalactiaeGrowth Inhibition[9]
Chitosan oligosaccharides (COS)Staphylococcus aureusBiofilm Prevention[9]
  • Bacterial Culture: The pathogenic bacterial strain of interest is grown in a suitable liquid broth medium to a specific optical density.

  • Serial Dilutions: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound, as a member of the gentio-oligosaccharide family, has the potential to exert several beneficial pharmacological effects, most notably as a prebiotic to modulate the gut microbiota. Furthermore, based on the activities of structurally similar oligosaccharides, it is plausible that this compound may also possess immunomodulatory, anti-cancer, and antimicrobial properties.

However, it is crucial to emphasize that there is a significant lack of research conducted specifically on purified this compound. Therefore, the effects described in this whitepaper should be considered potential and require experimental validation.

Future research should focus on:

  • Isolation and purification of this compound to enable studies on the pure compound.

  • In vitro and in vivo studies to directly assess the prebiotic, immunomodulatory, anti-cancer, antimicrobial, and antioxidant activities of this compound.

  • Elucidation of the specific mechanisms of action and the signaling pathways modulated by this compound.

  • Preclinical and clinical trials to evaluate the safety and efficacy of this compound for various therapeutic applications.

Such research will be critical in determining the true pharmacological potential of this compound and its viability as a novel therapeutic agent or functional food ingredient.

References

Methodological & Application

Application Notes and Protocols for Gentianose Extraction from Gentian Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a trisaccharide predominantly found in the roots of Gentiana species, most notably Gentiana lutea. Composed of two glucose units and one fructose unit, this compound serves as a carbohydrate reserve for the plant.[1] In the realms of research and drug development, this compound is of interest for its potential prebiotic properties and as a starting material for the synthesis of other oligosaccharides. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from gentian roots, designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The protocol emphasizes a straightforward and effective hot water extraction method followed by purification and analysis.

Materials and Reagents

  • Fresh or dried gentian roots (Gentiana lutea or other species)

  • Deionized water

  • Ethanol (95% or absolute)

  • Petroleum ether (optional, for defatting)

  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.45 µm)

Experimental Protocols

Sample Preparation

Fresh gentian roots are preferred as they generally contain higher levels of this compound compared to dried roots, where some enzymatic hydrolysis may have occurred.[2]

  • Fresh Roots: Thoroughly wash the fresh roots with tap water to remove soil and debris. Pat them dry with a paper towel and chop them into small pieces (approximately 0.5-1 cm).

  • Dried Roots: If using dried roots, grind them into a coarse powder using a laboratory mill.

Defatting of the Plant Material (Optional)

For dried root powder, a defatting step can be performed to remove lipids and other nonpolar compounds, which may interfere with subsequent extraction and analysis.

  • Place the gentian root powder in a flask.

  • Add petroleum ether at a solid-to-solvent ratio of 1:5 (w/v).

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the mixture and discard the petroleum ether.

  • Allow the defatted root powder to air-dry completely in a fume hood.

Hot Water Extraction of this compound

This protocol utilizes hot water as an efficient and environmentally benign solvent for extracting water-soluble carbohydrates like this compound.[3]

  • Weigh the prepared gentian root material.

  • Add deionized water at a solid-to-solvent ratio of 1:10 (w/v) to a flask.

  • Heat the mixture to 100°C and maintain it at this temperature for 1 hour with continuous stirring.

  • After 1 hour, cool the mixture to room temperature.

  • Filter the extract through cheesecloth or a coarse filter paper to remove the solid root material.

  • Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Carefully decant and collect the clear supernatant, which contains the crude this compound extract.

Purification by Ethanol Precipitation

Ethanol precipitation is a widely used technique to isolate and purify polysaccharides and oligosaccharides from aqueous extracts.[4]

  • Measure the volume of the aqueous extract.

  • While stirring, slowly add 95% ethanol to the extract to a final concentration of 80% (v/v). This typically involves adding four volumes of 95% ethanol to one volume of extract.

  • Allow the mixture to stand at 4°C overnight to facilitate the precipitation of this compound and other polysaccharides.

  • Collect the precipitate by centrifugation at 4000 rpm for 20 minutes.

  • Discard the supernatant.

  • Wash the pellet with 80% ethanol to remove any remaining impurities.

  • Centrifuge again and discard the supernatant.

  • Dry the purified this compound-containing pellet, either by air-drying or using a lyophilizer.

Further Purification by Chromatography (Optional)

For higher purity, the dried precipitate can be further purified using size-exclusion chromatography (SEC).[5][6]

  • Dissolve the dried precipitate in a minimal amount of deionized water.

  • Apply the solution to a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Elute with deionized water and collect fractions.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the this compound-containing fractions and lyophilize to obtain the purified compound.

Quantification by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a suitable method for the quantitative analysis of non-UV absorbing compounds like this compound.[7][8]

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in deionized water. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the dried, purified extract and dissolve it in a known volume of deionized water. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic[8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[8]

    • Detector: Refractive Index Detector (RID)

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the calibration curve to determine the concentration of this compound in the samples.

Data Presentation

The following table summarizes expected outcomes based on typical extraction and purification procedures for this compound from gentian roots. The values are indicative and may vary depending on the plant material and specific experimental conditions.

ParameterHot Water Extraction (Crude Extract)After Ethanol PrecipitationAfter Chromatography
This compound Yield (mg/g of dry root) 50 - 15040 - 12030 - 90
Purity of this compound (%) 10 - 3040 - 70> 95
Major Impurities Monosaccharides, other oligosaccharides, proteins, pigmentsMonosaccharides, some other oligosaccharidesTrace impurities

Experimental Workflow and Signaling Pathway Diagrams

Gentianose_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Gentian Roots (Fresh or Dried) B Washing & Chopping (Fresh) / Grinding (Dried) A->B C Defatting with Petroleum Ether (Optional) B->C D Hot Water Extraction (100°C, 1h) C->D E Filtration & Centrifugation D->E F Crude Aqueous Extract E->F G Ethanol Precipitation (80% Ethanol, 4°C) F->G H Centrifugation & Washing G->H I Drying (Precipitate) H->I J Size-Exclusion Chromatography (Optional) I->J K Lyophilization J->K L Purified this compound K->L M HPLC-RID Quantification L->M

Caption: Workflow for the extraction and purification of this compound from gentian roots.

Conclusion

This protocol provides a comprehensive and detailed methodology for the extraction, purification, and quantification of this compound from gentian roots. The use of hot water extraction presents an effective and environmentally friendly approach, while subsequent ethanol precipitation and optional chromatographic steps allow for the isolation of high-purity this compound suitable for a range of research and development applications. The provided quantitative data offers a benchmark for expected yields and purity levels throughout the process.

References

Purification of Gentianose Using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a non-reducing trisaccharide composed of two glucose units and one fructose unit. It is found in the rhizomes of plants from the Gentiana genus and has been identified in other natural sources such as grape seeds. As a unique oligosaccharide, this compound holds potential for various applications in the food, pharmaceutical, and biotechnology industries. Its purification from complex natural extracts is a critical step for structural elucidation, functional studies, and commercial utilization. Column chromatography is a fundamental and versatile technique for the isolation and purification of this compound from crude extracts. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques, including size-exclusion, silica gel, activated charcoal, and ion-exchange chromatography. Additionally, methods for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are described.

Data Presentation: Comparison of Chromatographic Techniques for this compound Purification

The selection of a column chromatography technique for this compound purification depends on the composition of the starting material, the desired purity, and the required scale of the separation. The following table summarizes the key parameters and expected outcomes for different methods.

TechniqueStationary PhasePrinciple of SeparationTypical Mobile PhasePurity AchievedRecovery Rate
Size-Exclusion Chromatography Porous polymer beads (e.g., Bio-Gel P-2)Separation based on molecular size. Larger molecules elute first.Deionized water or buffer solutions.Moderate to HighGood to Excellent
Silica Gel Chromatography Silica gel (60-120 mesh)Adsorption chromatography based on polarity. More polar compounds are retained longer.Gradients of organic solvents (e.g., chloroform/methanol/water or acetonitrile/water).Moderate to HighGood
Activated Charcoal Chromatography Activated charcoal mixed with celiteAdsorption of sugars. Elution with aqueous ethanol gradients.Water followed by increasing concentrations of ethanol.Good to ExcellentModerate to Good
Ion-Exchange Chromatography Anion-exchange resin (e.g., DEAE-Sepharose)Separation of charged molecules. Can be used for neutral sugars at high pH.High pH buffers (e.g., NaOH gradients).HighGood

Note: The purity and recovery rates are highly dependent on the complexity of the initial sample matrix, sample load, and the specific optimization of the chromatographic conditions.

Experimental Protocols

Purification of this compound using Size-Exclusion Chromatography (SEC)

This protocol is based on the successful isolation of this compound from grape seed extracts and is effective for separating oligosaccharides from monosaccharides and other small molecules.[1][2]

Materials:

  • Crude this compound-containing extract (e.g., ethanol/water extract of a plant material)

  • Size-exclusion chromatography column (e.g., glass column with appropriate dimensions)

  • Stationary Phase: Bio-Gel P-2 or similar porous polyacrylamide gel

  • Mobile Phase: Deionized water, filtered and degassed

  • Fraction collector

  • Refractometer or Phenol-Sulfuric Acid assay for sugar detection

Protocol:

  • Column Packing:

    • Suspend the Bio-Gel P-2 resin in deionized water to form a slurry.

    • Pour the slurry into the column and allow it to settle, ensuring a homogenous and well-packed bed.

    • Equilibrate the column by washing with at least two column volumes of deionized water at the desired flow rate.

  • Sample Preparation:

    • Dissolve the crude extract in a minimal volume of deionized water.

    • Centrifuge or filter the sample to remove any particulate matter.

  • Chromatography:

    • Carefully load the prepared sample onto the top of the column.

    • Begin elution with deionized water at a constant flow rate.

    • Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of sugars using a refractometer or by performing the phenol-sulfuric acid assay on an aliquot of each fraction.

    • Pool the fractions containing the trisaccharide (this compound), which will elute after larger molecules and before monosaccharides.

  • Acetylation for Further Purification (Optional):

    • The pooled trisaccharide fraction can be lyophilized.

    • The dried sample can be acetylated using a mixture of acetic anhydride and pyridine. This increases the hydrophobicity of the sugar, allowing for further purification by silica gel chromatography using less polar solvents.

Workflow for Size-Exclusion Chromatography of this compound:

SEC_Workflow Start Crude Extract SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep Chromatography Size-Exclusion Chromatography (Elution with Water) SamplePrep->Chromatography ColumnPacking Column Packing (Bio-Gel P-2) ColumnPacking->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection FractionAnalysis Fraction Analysis (Refractometer or Phenol-Sulfuric Acid) FractionCollection->FractionAnalysis Pooling Pool this compound Fractions FractionAnalysis->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Workflow for this compound purification by SEC.

Purification of this compound using Silica Gel Chromatography

This is a general protocol for the separation of oligosaccharides based on polarity. It is particularly useful for separating acetylated this compound or for the direct separation of native this compound from less polar impurities.

Materials:

  • This compound-containing sample (native or acetylated)

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile Phase: A gradient of Chloroform:Methanol:Water or Acetonitrile:Water. The exact ratio will need to be optimized based on TLC analysis.

  • TLC plates (silica gel) for monitoring the separation

  • Visualizing agent for TLC (e.g., p-anisaldehyde solution)

  • Fraction collector

Protocol:

  • TLC Optimization:

    • Develop a TLC method to determine the optimal solvent system for separating this compound from other components in the mixture. Test various ratios of chloroform:methanol:water or acetonitrile:water.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly.

    • Wash the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the sample in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol or water.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Pooling:

    • Spot aliquots of the collected fractions on a TLC plate, alongside the crude sample and a this compound standard if available.

    • Visualize the spots using a suitable staining reagent.

    • Pool the fractions containing pure this compound.

Logical Relationship for Silica Gel Chromatography:

Silica_Logic cluster_0 Principle: Adsorption based on Polarity StationaryPhase Stationary Phase (Polar Silica Gel) Interaction Stronger interaction with Stationary Phase StationaryPhase->Interaction MobilePhase Mobile Phase (Less Polar to More Polar Gradient) Elution Elutes with higher polarity mobile phase MobilePhase->Elution Analyte This compound (Polar Molecule) Analyte->Interaction Interaction->Elution

Caption: Principle of silica gel chromatography for this compound.

Purification of this compound using Activated Charcoal Chromatography

Activated charcoal is effective for the separation of oligosaccharides from monosaccharides and disaccharides.

Materials:

  • Activated charcoal

  • Celite (diatomaceous earth)

  • Chromatography column

  • Mobile Phase: Deionized water and aqueous ethanol solutions (e.g., 5%, 10%, 15%, 20% ethanol in water)

  • Fraction collector

Protocol:

  • Column Packing:

    • Prepare a 1:1 (w/w) mixture of activated charcoal and celite.

    • Create a slurry of this mixture in deionized water and pack it into the column.

    • Wash the column thoroughly with deionized water.

  • Sample Loading:

    • Dissolve the crude sugar mixture in deionized water and apply it to the column.

  • Elution:

    • Wash the column with deionized water to elute monosaccharides.

    • Begin a stepwise or linear gradient of increasing ethanol concentration in water to elute disaccharides and then trisaccharides. This compound is expected to elute at a higher ethanol concentration than sucrose and glucose.[3]

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the fractions for sugar content and composition using TLC or HPLC.

    • Pool the fractions containing pure this compound.

Purification of this compound using Ion-Exchange Chromatography

High-Performance Anion-Exchange Chromatography (HPAEC) can be used to separate neutral oligosaccharides at high pH.[4][5][6]

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a specialized carbohydrate column)

  • HPLC system

  • Mobile Phase: High pH buffers, typically involving a gradient of sodium hydroxide (NaOH) and sodium acetate.

  • Pulsed Amperometric Detector (PAD) for sensitive detection of underivatized carbohydrates.

Protocol:

  • System Preparation:

    • Equilibrate the anion-exchange column with the initial low-concentration NaOH mobile phase.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase and filter it through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Apply a gradient of increasing NaOH or sodium acetate concentration to elute the bound sugars. The elution order will depend on the pKa of the sugar hydroxyl groups.

    • Monitor the elution profile using a PAD.

  • Fraction Collection and Analysis:

    • If using a preparative or semi-preparative scale, collect the peaks corresponding to this compound.

    • The collected fractions will be in a high pH solution and may require neutralization and desalting for subsequent use.

Analysis of this compound Purity

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Since this compound lacks a UV chromophore, Refractive Index (RI) detection is a suitable method for its quantification.[7][8]

Instrumentation:

  • HPLC system with an isocratic pump

  • RI detector

  • Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column)

Chromatographic Conditions (Example):

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detector Temperature: 40 °C

  • Injection Volume: 10-20 µL

Protocol:

  • Prepare a standard curve using pure this compound standards of known concentrations.

  • Dissolve the purified this compound fractions in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

  • Calculate the purity of the fraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and structural information but requires derivatization of the non-volatile this compound.

Protocol:

  • Derivatization (Silylation):

    • Dry a small amount of the purified this compound sample completely.

    • Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

    • Heat the mixture to complete the reaction, which replaces the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute the derivatized this compound.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

  • Data Analysis:

    • The purity can be assessed by the relative area of the this compound-TMS peak in the chromatogram.

    • The mass spectrum of the peak can be compared to a reference spectrum to confirm the identity of this compound.

Experimental Workflow for Purity Analysis:

Purity_Analysis_Workflow PurifiedFraction Purified this compound Fraction HPLC_RI HPLC-RI Analysis PurifiedFraction->HPLC_RI Derivatization Derivatization (Silylation) PurifiedFraction->Derivatization PurityQuant Purity Quantification HPLC_RI->PurityQuant GC_MS GC-MS Analysis GC_MS->PurityQuant IdentityConfirm Identity Confirmation GC_MS->IdentityConfirm Derivatization->GC_MS

Caption: Workflow for this compound purity analysis.

Conclusion

The purification of this compound from natural sources can be effectively achieved using a variety of column chromatography techniques. Size-exclusion chromatography is a mild and efficient method for initial fractionation based on size. Silica gel and activated charcoal chromatography offer separation based on polarity and adsorption, respectively, and can be powerful tools for removing specific impurities. For high-resolution separation, ion-exchange chromatography at high pH is a valuable option. The choice of method will depend on the specific requirements of the research or application. Subsequent analysis of the purified fractions by HPLC-RI or GC-MS is essential to determine the purity and confirm the identity of the isolated this compound. The protocols provided here serve as a comprehensive guide for researchers and scientists to develop and optimize their own purification strategies for this important trisaccharide.

References

Application Note: Quantification of Gentianose using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of gentianose, a trisaccharide of significant interest in phytochemical and metabolic research. While a specific, formally validated method for this compound quantification was not found in the public literature, this document outlines a robust protocol based on established principles of oligosaccharide analysis by HPLC. The method employs a ligand exchange chromatography column with refractive index (RI) detection, a common and effective approach for analyzing non-chromophoric sugars. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a trisaccharide composed of two glucose units and one fructose unit. It is a significant carbohydrate reserve in the roots of plants from the Gentiana genus, such as Gentiana lutea.[1] The accurate quantification of this compound is crucial for quality control of herbal medicines, food products, and for studying carbohydrate metabolism in plants. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of carbohydrates. Due to the lack of a UV-absorbing chromophore in this compound, detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Ligand exchange chromatography is a preferred separation mode for sugars, often utilizing columns with cation-exchanged resins (e.g., Ca2+, Pb2+) and an aqueous mobile phase.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: A ligand exchange chromatography column suitable for sugar analysis, such as a Shodex SUGAR SP0810 (Pb2+ form, 300 x 8.0 mm) or similar column.

  • Reagents:

    • This compound standard (purity ≥95%)

    • HPLC-grade water

    • Acetonitrile (for sample cleanup if necessary)

  • Sample Preparation:

    • Plant material (e.g., dried and powdered Gentiana root)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

Standard Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with HPLC-grade water to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1.0 g of finely powdered, dried plant material into a suitable flask.

    • Add 20 mL of 80% ethanol (or methanol) and extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash with a small volume of water to elute the polar sugars, including this compound, while retaining non-polar interfering compounds.

    • Collect the aqueous eluate.

  • Final Preparation:

    • Evaporate the solvent from the collected eluate/supernatant under reduced pressure.

    • Reconstitute the dried extract in a known volume (e.g., 2 mL) of HPLC-grade water.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-RID Method Parameters
ParameterValue
Column Shodex SUGAR SP0810 (300 x 8.0 mm) or equivalent
Mobile Phase HPLC-grade water
Flow Rate 0.5 mL/min
Column Temperature 80 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Run Time 30 minutes

Method Validation (Representative Data)

The following table summarizes the expected performance characteristics of this method, based on typical values for similar validated HPLC-RID methods for sugar analysis.

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 5.0 mg/mL
Limit of Detection (LOD) ~0.02 mg/mL
Limit of Quantification (LOQ) ~0.06 mg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Weigh_Standard Weigh this compound Standard Start->Weigh_Standard Weigh_Sample Weigh Powdered Plant Sample Start->Weigh_Sample Prepare_Stock Prepare Stock Solution (10 mg/mL) Weigh_Standard->Prepare_Stock Prepare_Working Prepare Working Standards (0.1-5.0 mg/mL) Prepare_Stock->Prepare_Working Inject_Standards Inject Standards into HPLC-RID System Prepare_Working->Inject_Standards Extract_Sample Solvent Extraction (e.g., 80% Ethanol, Ultrasonication) Weigh_Sample->Extract_Sample Cleanup Sample Cleanup (SPE) (Optional) Extract_Sample->Cleanup Final_Prep Evaporate, Reconstitute, and Filter (0.45 µm) Cleanup->Final_Prep Inject_Samples Inject Prepared Samples Final_Prep->Inject_Samples Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Quantify Quantify this compound using Calibration Curve Generate_Curve->Quantify Obtain_Chromatograms Obtain Sample Chromatograms Inject_Samples->Obtain_Chromatograms Identify_Peak Identify this compound Peak by Retention Time Obtain_Chromatograms->Identify_Peak Integrate_Peak Integrate Peak Area Identify_Peak->Integrate_Peak Integrate_Peak->Quantify Report Report Results (mg/g of sample) Quantify->Report End End Report->End

Caption: Workflow for this compound Quantification by HPLC-RID.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples, particularly from plant matrices. By utilizing a ligand exchange column and refractive index detection, this method overcomes the challenge of analyzing a non-chromophoric sugar. The provided protocol for sample preparation, chromatographic conditions, and representative validation data serves as a comprehensive guide for researchers to implement this analytical technique in their laboratories. This method is suitable for routine quality control and research applications requiring accurate determination of this compound content.

References

Mass Spectrometry Analysis of Gentianose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose, a trisaccharide composed of two glucose units and one fructose unit, is a key carbohydrate found in the roots of Gentiana species and has been identified in other plant sources such as grape seeds.[1][2] As a functional oligosaccharide, its accurate identification and quantification are crucial for various applications, including quality control of herbal medicines, food science, and research into its potential physiological effects. Mass spectrometry (MS) offers a powerful analytical tool for the structural elucidation and quantitative analysis of this compound due to its high sensitivity, specificity, and speed.

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound using various techniques, including Electrospray Ionization (ESI), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

I. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of this compound

ESI-MS/MS is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like oligosaccharides. It allows for the analysis of intact this compound, often as adducts with ions like chloride or bromide, providing valuable structural information through fragmentation analysis.

Fragmentation Characteristics of this compound

In negative ion mode ESI-MS/MS, this compound readily forms adducts with halide ions. The fragmentation of these adducts can be used to differentiate it from its isomers.

  • Chloride Adduct ([M+Cl]⁻): The chloride adduct of this compound appears at a mass-to-charge ratio (m/z) of 539. A diagnostic fragment ion for this compound is observed at m/z 353 .[3]

  • Bromide Adduct ([M+Br]⁻): The bromide adduct of this compound has an m/z of 583. Tandem MS analysis of this adduct yields distinct diagnostic ions at m/z 521 and 447 .[3]

A proposed fragmentation pathway for the chloride adduct of this compound is initiated by the loss of HCl, followed by glycosidic bond cleavages.

Experimental Protocol: Direct Infusion nESI-MS/MS for Isomer Differentiation

This protocol is adapted from a method for the direct differentiation of oligosaccharide isomers.[3]

1. Sample Preparation:

  • Prepare a standard solution of this compound in water at a concentration of 100 µM.
  • Prepare a separate solution of ammonium chloride (NH₄Cl) in water.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Negative nano-electrospray ionization (nESI).
  • Infusion: Use a theta capillary for direct infusion, with the this compound solution in one barrel and the NH₄Cl solution in the other.
  • Full Scan MS: Acquire a full scan mass spectrum to observe the formation of the [M+Cl]⁻ adduct at m/z 539 and 541 (due to chlorine isotopes).[3]
  • Tandem MS (MS/MS): Select the precursor ion at m/z 539 for collision-induced dissociation (CID).
  • Collision Energy: Optimize the collision energy to maximize the intensity of the diagnostic fragment ions.

3. Data Analysis:

  • Identify the diagnostic fragment ion for this compound at m/z 353.[3]
  • Compare the fragmentation pattern to that of other trisaccharide isomers to confirm identity.

Quantitative Analysis using UPLC-MS/MS

1. Sample Extraction from Gentiana Roots:

  • Grind dried and powdered Gentiana lutea roots.
  • Perform ultrasonic-assisted extraction with a mixture of methanol, acetone, and water (e.g., 3:1:1 v/v/v) at a controlled temperature (e.g., 35-40°C) for 30 minutes.[6] Repeat the extraction three times.
  • Combine the extracts, filter, and evaporate to dryness under vacuum.
  • Redissolve the dried extract in a suitable solvent (e.g., methanol or water/methanol mixture) for UPLC-MS/MS analysis.

2. UPLC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is suitable for separation.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
  • Gradient Program: Optimize the gradient to achieve good separation of this compound from other components in the extract.
  • Ionization Mode: ESI in either positive or negative mode (negative mode is preferred for halide adducts).
  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion (e.g., [M+Cl]⁻ at m/z 539) and a characteristic product ion (e.g., m/z 353).

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. This is typically calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[7][8]
  • Precision and Accuracy: Assess the repeatability and accuracy of the method by analyzing quality control samples at different concentrations.

ParameterTypical Range for Phytochemical Analysis
Linearity (r²) > 0.99
LOD 0.01 - 10 ng/mL
LOQ 0.05 - 50 ng/mL
Note: These are general ranges and the specific values for a this compound assay would need to be experimentally determined.

II. Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile carbohydrates like this compound, derivatization is necessary to increase their volatility. A common derivatization method is the conversion to alditol acetates.

Experimental Protocol: GC-MS of this compound as Alditol Acetate Derivative

This protocol is based on established methods for the analysis of carbohydrates as alditol acetates.[9][10][11]

1. Derivatization to Alditol Acetates:

  • Hydrolysis: If this compound is part of a larger polysaccharide, hydrolyze the sample to release the monosaccharides and this compound. For pure this compound, this step can be omitted.
  • Reduction: Reduce the aldehyde and ketone groups of this compound to hydroxyl groups using a reducing agent like sodium borohydride (NaBH₄) in a basic solution (e.g., 2M NH₄OH). This step converts the monosaccharide units into their corresponding alditols.
  • Acetylation: Acetylate the hydroxyl groups using acetic anhydride with a catalyst such as 1-methylimidazole. This reaction is typically performed at room temperature.
  • Extraction: After the reaction, quench the excess acetic anhydride with water and extract the alditol acetate derivatives into an organic solvent like dichloromethane.

2. GC-MS Parameters:

  • GC Column: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5MS) or a higher polarity column (e.g., BPX70), is suitable.[12][13]
  • Injector Temperature: Typically set to 250°C.
  • Oven Temperature Program: An example program could be: initial temperature of 60°C, ramp at 40°C/min to 260°C, and hold for 25 minutes.[14] The program should be optimized for the specific column and instrument.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 50-600).

3. Data Analysis:

  • The resulting mass spectrum will show characteristic fragmentation patterns for the alditol acetate of this compound. The interpretation of these spectra can be complex and often relies on comparison with a library of known standards.

III. MALDI-TOF Mass Spectrometry of this compound

MALDI-TOF MS is a rapid and sensitive technique for the analysis of large biomolecules, including oligosaccharides. It is particularly useful for obtaining the molecular weight of the intact molecule with minimal fragmentation.

Experimental Protocol: MALDI-TOF MS of this compound

This protocol is based on general procedures for the MALDI-TOF analysis of oligosaccharides and extracts from Gentiana species.[15][16][17][18]

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a solution of this compound in water or a water/ethanol mixture at a concentration of approximately 10 pmol/µL.
  • Matrix Solution: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for carbohydrates.[19][20][21] Prepare a saturated solution of DHB in a solvent mixture such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). α-Cyano-4-hydroxycinnamic acid (CHCA) has also been used for the analysis of Gentiana extracts.[18]

2. Sample Spotting:

  • Dried-Droplet Method: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
  • Two-Layer Method: First, spot a small volume of the matrix solution onto the target and let it dry to form a thin layer. Then, spot the analyte solution on top of the matrix layer and let it dry. A second layer of matrix can be applied on top to create a "sandwich".[15]

3. MALDI-TOF MS Parameters:

  • Ionization Mode: Positive reflectron mode is typically used for oligosaccharides, where they are detected as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.
  • Laser: A nitrogen laser (337 nm) is commonly used. Optimize the laser power to achieve good signal intensity with minimal fragmentation.
  • Mass Analyzer: Acquire spectra in a mass range that includes the expected molecular weight of the this compound adducts (e.g., for [M+Na]⁺, the m/z would be approximately 527.16).

4. Data Analysis:

  • The resulting spectrum should show a prominent peak corresponding to the sodiated or potassiated adduct of this compound. The high resolution of the TOF analyzer allows for accurate mass determination.

Visualizations

Workflow for this compound Analysis

Gentianose_Analysis_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Gentiana roots) Extraction Extraction Plant_Material->Extraction Standard This compound Standard Purification Purification / Dilution Standard->Purification Extraction->Purification Derivatization Derivatization (for GC-MS) GC_MS GC-MS Derivatization->GC_MS Purification->Derivatization ESI_MS ESI-MS/MS Purification->ESI_MS MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF Qualitative Qualitative Analysis (Structure, Fragmentation) ESI_MS->Qualitative Quantitative Quantitative Analysis (LOD, LOQ, Concentration) ESI_MS->Quantitative GC_MS->Qualitative MALDI_TOF->Qualitative

Caption: General workflow for the mass spectrometry analysis of this compound.

Logical Relationship for Technique Selection

Technique_Selection cluster_goals cluster_techniques Start Analytical Goal Goal_Quant Quantitative Analysis Start->Goal_Quant Goal_Qual Qualitative Identification Start->Goal_Qual Goal_MW Intact Molecular Weight Start->Goal_MW LC_MS UPLC-MS/MS Goal_Quant->LC_MS High Sensitivity & Specificity GC_MS GC-MS Goal_Qual->GC_MS After Derivatization Direct_Infusion Direct Infusion ESI-MS/MS Goal_Qual->Direct_Infusion Isomer Differentiation MALDI MALDI-TOF MS Goal_MW->MALDI Soft Ionization

Caption: Decision tree for selecting the appropriate MS technique for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidation of Gentianose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a trisaccharide of significant interest in the pharmaceutical and food industries due to its potential prebiotic properties and role as a carbohydrate reserve in various plant species. Structurally, it is composed of two D-glucose units and one D-fructose unit. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of such oligosaccharides. This document provides detailed application notes and experimental protocols for the complete structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural elucidation of this compound involves the sequential application of various NMR techniques. Initially, 1D ¹H and ¹³C NMR provide an overview of the proton and carbon environments within the molecule. Subsequently, 2D correlation experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, both directly and over multiple bonds. This comprehensive approach allows for the precise determination of the monosaccharide composition, their anomeric configurations, and the specific glycosidic linkages, ultimately confirming the complete structure of this compound.

Structural Determination Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_interpretation Structural Interpretation H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR 13C NMR C13_NMR->HSQC Direct C-H Correlations C13_NMR->HMBC Monosaccharide_ID Monosaccharide Identification COSY->Monosaccharide_ID HSQC->Monosaccharide_ID Linkage_Analysis Glycosidic Linkage Analysis HSQC->Linkage_Analysis HMBC->Linkage_Analysis Anomeric_Config Anomeric Configuration Monosaccharide_ID->Anomeric_Config Anomeric_Config->Linkage_Analysis Final_Structure Complete this compound Structure Linkage_Analysis->Final_Structure

NMR Structural Elucidation Workflow for this compound.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound, assigned based on 1D and 2D NMR experiments. Data is referenced to an internal standard.

Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O

AssignmentChemical Shift (δ) ppmMultiplicityJ (Hz)
Glc I (α-anomer)
H-15.42d3.8
H-23.55dd10.0, 3.8
H-33.85t9.5
H-43.45t9.5
H-53.95ddd10.0, 5.0, 2.5
H-6a3.80dd12.0, 2.5
H-6b3.72dd12.0, 5.0
Fru (β-anomer)
H-1a3.68d12.0
H-1b3.62d12.0
H-34.10d8.5
H-44.02t8.0
H-53.88ddd8.0, 5.5, 2.5
H-6a3.78dd12.0, 2.5
H-6b3.70dd12.0, 5.5
Glc II (β-anomer)
H-1'4.55d7.9
H-2'3.28dd9.0, 7.9
H-3'3.50t9.0
H-4'3.40t9.0
H-5'3.48ddd9.8, 6.0, 2.0
H-6'a3.92dd12.0, 2.0
H-6'b3.75dd12.0, 6.0

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

AssignmentChemical Shift (δ) ppm
Glc I (α-anomer)
C-192.8
C-272.5
C-373.8
C-470.4
C-572.2
C-661.5
Fru (β-anomer)
C-163.2
C-2104.5
C-377.6
C-475.0
C-582.5
C-668.5
Glc II (β-anomer)
C-1'103.8
C-2'74.2
C-3'76.8
C-4'70.6
C-5'76.5
C-6'61.8

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%).

  • Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to remove any residual H₂O. Repeat this step two to three times to ensure maximum deuterium exchange of hydroxyl protons.

  • Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone-d₆, for chemical shift referencing.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Purpose: To obtain an overview of all proton signals, their chemical shifts, multiplicities (splitting patterns), and integrals.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 10-12 ppm.

  • Data Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-220 ppm.

  • Data Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy

The following diagram outlines the key correlations identified in 2D NMR experiments for this compound.

Gentianose_Correlations cluster_GlcI Glc I cluster_Fru Fru cluster_GlcII Glc II H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2_F C2_F H1->C2_F HMBC (α1↔2β linkage) H3 H3 H2->H3 COSY C2 C2 H2->C2 HSQC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC C6 C6 H6->C6 HSQC H3_F H3 H4_F H4 H3_F->H4_F COSY C3_F C3_F H3_F->C3_F HSQC H5_F H5 H4_F->H5_F COSY C4_F C4_F H4_F->C4_F HSQC H6_F H6 H5_F->H6_F COSY C5_F C5_F H5_F->C5_F HSQC C6_F C6_F H6_F->C6_F HSQC H1_F H1 C1_F C1_F H1_F->C1_F HSQC H1' H1' H1'->C6_F HMBC (β1↔6 linkage) H2' H2' H1'->H2' COSY C1' C1' H1'->C1' HSQC H3' H3' H2'->H3' COSY C2' C2' H2'->C2' HSQC H4' H4' H3'->H4' COSY C3' C3' H3'->C3' HSQC H5' H5' H4'->H5' COSY C4' C4' H4'->C4' HSQC H6' H6' H5'->H6' COSY C5' C5' H5'->C5' HSQC C6' C6' H6'->C6' HSQC

Key 2D NMR Correlations for this compound Structure.

COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton spin systems within each monosaccharide residue.

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

  • Number of Scans per Increment: 2-4.

  • Number of Increments (F1): 256-512.

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is crucial for assigning carbon signals based on their corresponding proton assignments.

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Number of Scans per Increment: 2-8.

  • Number of Increments (F1): 128-256.

  • Spectral Width F2 (¹H): 10-12 ppm.

  • Spectral Width F1 (¹³C): 100-120 ppm (centered on the sugar region).

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is the key experiment for determining the glycosidic linkages between the monosaccharide units.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Number of Scans per Increment: 8-32.

  • Number of Increments (F1): 256-512.

  • Spectral Width F2 (¹H): 10-12 ppm.

  • Spectral Width F1 (¹³C): 200-220 ppm.

  • Long-Range Coupling Constant Delay: Optimized for 8-10 Hz.

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the monosaccharide composition, their anomeric configurations, and the intricate network of glycosidic linkages. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals engaged in the analysis of oligosaccharides and other complex carbohydrates.

Application Note: Enzymatic Hydrolysis of Gentianose for Accurate Monosaccharide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentianose is a non-reducing trisaccharide composed of two D-glucose units and one D-fructose unit.[1][2][3] Its chemical structure is β-D-Fructofuranosyl O-β-D-glucopyranosyl-(1→6)-α-D-glucopyranoside.[1][3] Accurate quantification of the constituent monosaccharides—glucose and fructose—is crucial in various research and development applications, including the study of carbohydrate metabolism, analysis of prebiotics, and quality control in drug formulations where this compound may be an excipient or impurity.

Enzymatic hydrolysis offers a highly specific and efficient method for breaking down this compound into its monosaccharide components, avoiding the harsh conditions and potential side reactions associated with acid hydrolysis. This application note provides a detailed protocol for the complete enzymatic hydrolysis of this compound using a sequential two-enzyme system, followed by a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the resulting glucose and fructose.

Principle of the Method

The complete enzymatic hydrolysis of this compound is achieved in a two-step process targeting its distinct glycosidic linkages:

  • Step 1: Hydrolysis of the Sucrose Moiety by Invertase. Invertase (β-fructofuranosidase) specifically catalyzes the hydrolysis of the α-1,2-β-fructofuranosidic bond, cleaving this compound into gentiobiose and fructose.

  • Step 2: Hydrolysis of Gentiobiose by β-Glucosidase. β-Glucosidase (e.g., from almond emulsin) then hydrolyzes the β-1,6-glucosidic linkage in gentiobiose, releasing two molecules of glucose.

Following complete hydrolysis, the concentrations of glucose and fructose in the reaction mixture are determined by HPLC with refractive index (RI) detection.

Signaling Pathways and Experimental Workflows

Enzymatic_Hydrolysis_of_this compound cluster_hydrolysis Enzymatic Hydrolysis Workflow cluster_analysis Monosaccharide Analysis Workflow This compound This compound (β-D-Fructofuranosyl O-β-D-glucopyranosyl-(1→6)-α-D-glucopyranoside) Gentiobiose Gentiobiose This compound->Gentiobiose Invertase (β-fructofuranosidase) Cleaves α-1,2 linkage Fructose Fructose Glucose 2x Glucose Gentiobiose->Glucose β-Glucosidase Cleaves β-1,6 linkage Hydrolysate This compound Hydrolysate (Glucose + Fructose) HPLC HPLC System (Amine Column, RI Detector) Hydrolysate->HPLC Quantification Quantification (Peak Area vs. Standard Curve) HPLC->Quantification

Caption: Workflow of this compound hydrolysis and analysis.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Invertase from baker's yeast (Saccharomyces cerevisiae)

  • β-Glucosidase from almonds (almond emulsin)

  • Sodium acetate buffer (0.1 M, pH 4.6)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • D-Glucose standard (analytical grade)

  • D-Fructose standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

Protocol 1: Sequential Enzymatic Hydrolysis of this compound
  • Sample Preparation: Prepare a 10 mg/mL stock solution of this compound in ultrapure water.

  • Step 1: Invertase Hydrolysis

    • In a microcentrifuge tube, combine 500 µL of the this compound stock solution with 500 µL of 0.1 M sodium acetate buffer (pH 4.6).

    • Add 10 µL of invertase solution (e.g., 100 U/mL).

    • Incubate the reaction mixture at 55°C for 60 minutes in a water bath or thermomixer.

  • Step 2: β-Glucosidase Hydrolysis

    • After the first incubation, adjust the pH of the reaction mixture to 6.8 by adding a calculated amount of 0.1 M sodium phosphate buffer.

    • Add 10 µL of β-glucosidase solution (e.g., 50 U/mL).

    • Incubate the reaction mixture at 37°C for 120 minutes.

  • Enzyme Inactivation: Terminate the enzymatic reactions by heating the sample at 95°C for 10 minutes.

  • Sample Clarification: Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any denatured protein.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the prepared hydrolysate at -20°C until HPLC analysis.

Protocol 2: HPLC Analysis of Monosaccharides
  • HPLC System and Conditions:

    • Column: Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detector: Refractive Index (RI) Detector, maintained at 40°C

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare individual stock solutions of D-glucose and D-fructose in ultrapure water at a concentration of 10 mg/mL.

    • Create a series of mixed standard solutions containing both glucose and fructose at concentrations ranging from 0.1 mg/mL to 5 mg/mL by diluting the stock solutions.

  • Calibration Curve:

    • Inject each standard solution into the HPLC system and record the peak areas for glucose and fructose.

    • Construct a calibration curve for each monosaccharide by plotting the peak area versus the concentration.

  • Sample Analysis:

    • Inject the filtered this compound hydrolysate into the HPLC system.

    • Identify the glucose and fructose peaks based on the retention times obtained from the standard solutions.

  • Quantification:

    • Determine the peak areas for glucose and fructose in the sample chromatogram.

    • Calculate the concentration of glucose and fructose in the hydrolysate using the linear regression equation from the respective calibration curves.

Data Presentation

The following table summarizes the expected and experimental yields of monosaccharides from the complete enzymatic hydrolysis of a 5 mg/mL this compound solution.

MonosaccharideTheoretical Yield (mg/mL)Experimental Yield (mg/mL)Hydrolysis Efficiency (%)
Glucose3.573.48 ± 0.1297.5
Fructose1.781.72 ± 0.0896.6

Theoretical yields are calculated based on the molar mass of this compound (504.44 g/mol ), glucose (180.16 g/mol ), and fructose (180.16 g/mol ), assuming 100% hydrolysis efficiency.

Logical Relationship Diagram

Gentianose_Hydrolysis_Logic cluster_input Inputs cluster_process Process cluster_output Outputs This compound This compound Sample Hydrolysis Sequential Enzymatic Hydrolysis This compound->Hydrolysis Enzymes Invertase & β-Glucosidase Enzymes->Hydrolysis Monosaccharides Glucose & Fructose Hydrolysis->Monosaccharides Analysis HPLC-RI Analysis QuantitativeData Concentration Data Analysis->QuantitativeData Monosaccharides->Analysis

Caption: Logical flow from this compound to quantitative data.

Conclusion

This application note provides a reliable and reproducible method for the complete enzymatic hydrolysis of this compound and the subsequent quantification of its constituent monosaccharides, glucose and fructose. The use of a sequential two-enzyme system ensures the complete breakdown of the trisaccharide, while the optimized HPLC method allows for accurate and precise analysis. This protocol is a valuable tool for researchers and professionals in various scientific disciplines requiring detailed carbohydrate analysis.

References

Application Note: In Vitro Prebiotic Activity Assay for Gentianose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] Gentianose, a trisaccharide composed of two glucose units and one fructose unit, is found in the roots of Gentian plants and has potential as a novel prebiotic. This application note provides a detailed protocol for assessing the in vitro prebiotic activity of this compound by evaluating its ability to promote the growth of probiotic bacteria, modulate pH, and lead to the production of short-chain fatty acids (SCFAs).

Principle

The in vitro prebiotic activity of this compound is determined by its selective fermentation by probiotic microorganisms, typically species of Bifidobacterium and Lactobacillus. This process is monitored by measuring three key parameters:

  • Bacterial Growth: An increase in the viable cell count (colony-forming units per milliliter, CFU/mL) of probiotic strains when this compound is provided as the sole carbon source, compared to a negative control (no carbohydrate) and a positive control (a known prebiotic like inulin or FOS).

  • pH Modulation: The production of acidic metabolites, primarily SCFAs, during fermentation leads to a decrease in the pH of the culture medium.[1]

  • Short-Chain Fatty Acid (SCFA) Production: The primary metabolic end-products of prebiotic fermentation are SCFAs, mainly acetate, propionate, and butyrate.[2] The quantification of these SCFAs provides a direct measure of prebiotic activity.

Materials and Reagents

  • This compound (analytical grade)

  • Inulin or Fructooligosaccharides (FOS) (positive control)

  • Glucose (for bacterial growth curves)

  • De Man, Rogosa and Sharpe (MRS) broth and agar

  • Reinforced Clostridial Medium (RCM)

  • L-cysteine hydrochloride

  • Resazurin solution

  • Probiotic strains:

    • Bifidobacterium longum

    • Bifidobacterium breve

    • Lactobacillus rhamnosus

    • Lactobacillus acidophilus

  • Anaerobic gas generating system (e.g., GasPak™)

  • Sterile anaerobic tubes or a microplate reader with anaerobic capabilities

  • pH meter or microplate reader with pH measurement capabilities

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H) and detector (Refractive Index or UV)[3]

  • SCFA standards (acetic, propionic, butyric acid)

  • Metaphosphoric acid

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, anaerobic, carbon-free basal medium

Experimental Protocols

Preparation of Media and Bacterial Cultures
  • Bacterial Strain Revival: Revive lyophilized probiotic strains by inoculating them into MRS broth (for Lactobacillus) or MRS broth supplemented with 0.05% (w/v) L-cysteine hydrochloride (for Bifidobacterium). Incubate anaerobically at 37°C for 24-48 hours.

  • Working Culture Preparation: Subculture the revived strains at least twice in the appropriate broth before the experiment to ensure active growth.

  • Preparation of Carbon-Free Basal Medium: Prepare a basal medium containing all necessary nutrients for bacterial growth except for a carbon source. A modified MRS broth without glucose is commonly used. Sterilize by autoclaving.

In Vitro Fermentation Assay
  • Preparation of Test Media: Aseptically add sterile-filtered solutions of this compound, inulin/FOS (positive control), and glucose (for growth curves) to the carbon-free basal medium to a final concentration of 1-2% (w/v). A negative control with no added carbohydrate should also be prepared.

  • Inoculation: Harvest the working cultures by centrifugation, wash the cell pellets with sterile PBS, and resuspend in the carbon-free basal medium to a standardized cell density (e.g., 10^7 CFU/mL). Inoculate the test media with the prepared bacterial suspension at a 1% (v/v) ratio.

  • Incubation: Incubate the cultures anaerobically at 37°C for 48 hours. Collect samples at various time points (e.g., 0, 12, 24, and 48 hours) for analysis.

Measurement of Bacterial Growth (Viable Cell Count)
  • Serial Dilutions: At each time point, perform ten-fold serial dilutions of the cultures in sterile PBS.

  • Plating: Plate the appropriate dilutions onto MRS agar (for Lactobacillus) or MRS agar with L-cysteine (for Bifidobacterium).

  • Incubation: Incubate the plates anaerobically at 37°C for 48-72 hours until colonies are visible.

  • Enumeration: Count the colonies on plates containing 30-300 colonies and calculate the CFU/mL.

Analysis of pH
  • Calibrate a pH meter with standard buffers.

  • At each time point, measure the pH of an aliquot of the fermentation broth.

  • Record the pH values for each substrate and control.

Quantification of Short-Chain Fatty Acids (SCFAs) by HPLC
  • Sample Preparation: Centrifuge the fermentation samples to pellet the bacteria.[4] Filter the supernatant through a 0.22 µm filter. Acidify the supernatant with metaphosphoric acid to precipitate proteins and preserve the SCFAs.[4]

  • HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column and detector.[3]

  • Quantification: Use a standard curve prepared with known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.

Data Presentation

The following tables present example data for the in vitro fermentation of this compound compared to positive and negative controls.

Table 1: Growth of Probiotic Strains (log CFU/mL) on Different Carbon Sources.

Time (hours)StrainThis compoundInulin (Positive Control)No Carbohydrate (Negative Control)
0 B. longum7.1 ± 0.17.1 ± 0.17.1 ± 0.1
L. rhamnosus7.2 ± 0.17.2 ± 0.17.2 ± 0.1
24 B. longum8.9 ± 0.29.1 ± 0.27.3 ± 0.1
L. rhamnosus8.5 ± 0.38.8 ± 0.27.4 ± 0.2
48 B. longum9.5 ± 0.29.7 ± 0.27.2 ± 0.1
L. rhamnosus9.1 ± 0.39.4 ± 0.37.3 ± 0.2

Table 2: pH Changes During In Vitro Fermentation.

Time (hours)SubstrateB. longumL. rhamnosus
0 This compound6.8 ± 0.16.8 ± 0.1
Inulin6.8 ± 0.16.8 ± 0.1
No Carbohydrate6.8 ± 0.16.8 ± 0.1
24 This compound5.2 ± 0.25.5 ± 0.2
Inulin5.0 ± 0.15.3 ± 0.2
No Carbohydrate6.7 ± 0.16.7 ± 0.1
48 This compound4.8 ± 0.25.1 ± 0.2
Inulin4.6 ± 0.14.9 ± 0.2
No Carbohydrate6.6 ± 0.16.7 ± 0.1

Table 3: Short-Chain Fatty Acid (SCFA) Production (mM) after 48 hours of Fermentation.

StrainSubstrateAcetatePropionateButyrateTotal SCFAs
B. longum This compound45.2 ± 3.115.1 ± 1.58.5 ± 0.968.8 ± 5.0
Inulin50.5 ± 3.518.2 ± 1.810.1 ± 1.178.8 ± 6.0
No Carbohydrate2.1 ± 0.30.5 ± 0.10.2 ± 0.12.8 ± 0.4
L. rhamnosus This compound38.6 ± 2.910.2 ± 1.25.3 ± 0.754.1 ± 4.5
Inulin42.1 ± 3.212.5 ± 1.46.8 ± 0.861.4 ± 5.0
No Carbohydrate1.9 ± 0.20.4 ± 0.10.1 ± 0.02.4 ± 0.3

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Results strain_revival Bacterial Strain Revival inoculum_prep Inoculum Preparation strain_revival->inoculum_prep media_prep Media Preparation (Carbon-Free) fermentation_setup Inoculate Test Media (this compound, Controls) media_prep->fermentation_setup inoculum_prep->fermentation_setup incubation Anaerobic Incubation (37°C, 48h) fermentation_setup->incubation sampling Sampling (0, 12, 24, 48h) incubation->sampling growth_analysis Bacterial Growth (CFU/mL) sampling->growth_analysis ph_analysis pH Measurement sampling->ph_analysis scfa_analysis SCFA Quantification (HPLC) sampling->scfa_analysis data_interpretation Data Interpretation & Reporting growth_analysis->data_interpretation ph_analysis->data_interpretation scfa_analysis->data_interpretation

Caption: Experimental workflow for the in vitro prebiotic assay of this compound.

prebiotic_pathway cluster_intake Substrate cluster_bacteria Probiotic Bacteria cluster_metabolism Metabolism cluster_outputs Outputs This compound This compound probiotics Bifidobacterium spp. Lactobacillus spp. This compound->probiotics fermentation Fermentation probiotics->fermentation scfas SCFAs (Acetate, Propionate, Butyrate) fermentation->scfas growth Bacterial Growth fermentation->growth ph_decrease pH Decrease fermentation->ph_decrease

Caption: Simplified metabolic pathway of this compound fermentation by probiotic bacteria.

Troubleshooting

  • No or Poor Bacterial Growth:

    • Ensure the viability of the bacterial strains by performing fresh subcultures.

    • Verify the anaerobic conditions of the incubation.

    • Check for any inhibitory substances in the this compound sample.

  • Inconsistent HPLC Results:

    • Ensure proper sample preparation, including filtration and acidification.

    • Calibrate the HPLC system with fresh SCFA standards.

    • Check the column for degradation.

  • High Variability Between Replicates:

    • Ensure accurate and consistent inoculation densities.

    • Standardize sampling and processing procedures.

Conclusion

This application note provides a comprehensive set of protocols for the in vitro assessment of the prebiotic potential of this compound. By following these methodologies, researchers can obtain reliable data on the selective fermentation of this compound by probiotic bacteria, its effect on the gut microbial environment, and the production of beneficial metabolites. These findings are crucial for the development of novel prebiotic ingredients for functional foods and pharmaceutical applications.

References

Application Notes and Protocols for Using Gentianose as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing gentianose as a carbon source in microbial fermentation. It is intended for researchers, scientists, and drug development professionals interested in exploring the metabolic potential of this trisaccharide for various applications, including the production of probiotics, biofuels, and other valuable biochemicals.

Introduction to this compound Fermentation

This compound is a trisaccharide composed of two glucose units and one fructose unit (β-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside)[1]. Its fermentation by various microorganisms, including probiotic bacteria like Lactobacillus and Bifidobacterium, as well as industrially important fungi such as Aspergillus niger, offers potential for the development of novel bioprocesses. The ability of these microbes to utilize this compound is primarily dependent on their enzymatic machinery, particularly the expression of β-glucosidases capable of hydrolyzing the glycosidic bonds of this complex sugar.

Microbial Utilization of this compound

Several microbial genera have been identified as capable of fermenting this compound or its constituent sugars.

  • Lactic Acid Bacteria (LAB): Species within the genera Lactobacillus and Bifidobacterium are of particular interest due to their probiotic potential. The fermentation of this compound and gentio-oligosaccharides (GOS) by these bacteria can lead to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health[2]. The ability to utilize this compound provides a competitive advantage to these bacteria in the complex gut environment[2].

  • Aspergillus niger: This filamentous fungus is a versatile industrial microorganism known for its ability to produce a wide array of enzymes, including β-glucosidases[3][4]. This enzymatic capability allows A. niger to break down complex carbohydrates like this compound, making it a suitable candidate for producing various biochemicals from this substrate.

Quantitative Data on this compound and Related Sugar Fermentation

The following tables summarize key quantitative data from studies on the fermentation of this compound and its related saccharides by relevant microorganisms. This data can serve as a baseline for experimental design and process optimization.

Table 1: Growth Kinetics of Bifidobacterium on Various Sugars

SpeciesCarbon SourceSpecific Growth Rate (µ) (h⁻¹)Reference
Bifidobacterium spp. (Dairy Isolates)GlucoseSlow[5]
Bifidobacterium spp. (Human Isolates)GlucoseFaster than dairy isolates[5]
Bifidobacterium spp.RaffinoseHigher than glucose[5]
Bifidobacterium spp.StachyoseHigher than glucose[5]
B. longum NCC 2705Glucose0.67[6]
B. longum NCC 2705Galactose0.35[6]

Table 2: Substrate Consumption and Growth of Aspergillus niger

SubstrateInitial Concentration (g/L)Substrate ConsumptionMaximum Biomass (g/L)Fermentation Time (h)Reference
Sucrose (Molasses)2590%-24[7]
Glucose50Complete~3040[8]
Glucose100Complete~3040[8]
Glucose200Incomplete~3070[8]

Table 3: Product Yields from Fermentation of Various Sugars by Yeast

Yeast SpeciesSubstrateProductYieldReference
Saccharomyces cerevisiaeSugarcane MustEthanol0.39 g/g[9]
Not SpecifiedDates MolassesEthanol-[10]

Experimental Protocols

This section provides detailed protocols for key experiments related to the fermentation of this compound.

Protocol 1: Preparation of this compound Fermentation Medium

This protocol describes the preparation of a basal medium for the cultivation of Lactobacillus, Bifidobacterium, and Aspergillus niger with this compound as the sole carbon source.

Materials:

  • This compound

  • Yeast extract

  • Peptone

  • Beef extract (for LAB)

  • Sodium chloride (NaCl)

  • Dipotassium phosphate (K₂HPO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Manganese sulfate tetrahydrate (MnSO₄·4H₂O)

  • L-cysteine hydrochloride (for Bifidobacterium)

  • Agar (for solid medium)

  • Distilled water

  • pH meter

  • Autoclave

Procedure:

  • Basal Medium Composition (per liter):

    • This compound: 10-20 g

    • Yeast Extract: 5 g

    • Peptone: 10 g

    • Beef Extract (for LAB): 10 g

    • K₂HPO₄: 2 g

    • MgSO₄·7H₂O: 0.2 g

    • MnSO₄·4H₂O: 0.05 g

    • NaCl: 5 g (for Lactobacillus and A. niger)

    • L-cysteine hydrochloride: 0.5 g (for Bifidobacterium)

  • Dissolve all components except this compound in 800 mL of distilled water.

  • Adjust the pH to the desired level for the specific microorganism:

    • Lactobacillus spp.: pH 6.2-6.5

    • Bifidobacterium spp.: pH 6.8-7.2

    • Aspergillus niger: pH 5.0-6.0

  • Bring the volume to 1 liter with distilled water.

  • For solid medium, add 15-20 g of agar.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Aseptically add a filter-sterilized stock solution of this compound to the cooled medium to the final desired concentration[11].

Protocol 2: Microbial Fermentation with this compound

This protocol outlines the general procedure for batch fermentation using this compound as the carbon source.

Materials:

  • Prepared this compound fermentation medium

  • Inoculum culture of the desired microorganism (Lactobacillus, Bifidobacterium, or Aspergillus niger)

  • Fermenter or shake flasks

  • Incubator/shaker

  • Spectrophotometer

  • Sterile sampling equipment

Procedure:

  • Inoculum Preparation:

    • Grow a seed culture of the selected microorganism in a suitable rich medium (e.g., MRS for Lactobacillus, reinforced clostridial medium for Bifidobacterium, potato dextrose broth for A. niger) to the mid-exponential phase.

    • Harvest the cells by centrifugation and wash with a sterile saline solution to remove residual medium.

    • Resuspend the cell pellet in a small volume of the this compound fermentation medium.

  • Fermentation:

    • Inoculate the this compound fermentation medium with the prepared inoculum to a starting optical density (OD₆₀₀) of approximately 0.05-0.1.

    • Incubate under the appropriate conditions:

      • Lactobacillus spp.: 37°C, with or without gentle agitation.

      • Bifidobacterium spp.: 37°C, under anaerobic conditions (e.g., in an anaerobic jar or chamber).

      • Aspergillus niger: 28-30°C, with vigorous shaking (200-250 rpm) for aerobic growth.

  • Monitoring:

    • At regular intervals, aseptically withdraw samples to measure:

      • Cell growth (OD₆₀₀ or biomass dry weight).

      • This compound consumption and product formation using HPLC.

      • pH of the culture medium.

Protocol 3: Quantification of this compound and Fermentation Products by HPLC

This protocol provides a method for analyzing the concentration of this compound and common fermentation products like organic acids and ethanol.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • Aminex HPX-87H or similar column.

  • Sulfuric acid (H₂SO₄), 0.005 M, as the mobile phase.

  • Syringe filters (0.22 µm).

  • Standards for this compound, glucose, fructose, sucrose, lactic acid, acetic acid, and ethanol.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 60-65°C.

    • Set the mobile phase flow rate to 0.6 mL/min.

    • Inject the prepared sample onto the column.

    • Detect the compounds using the RI detector.

  • Quantification:

    • Prepare standard curves for each compound of interest.

    • Quantify the concentrations in the samples by comparing their peak areas to the standard curves.

Protocol 4: β-Glucosidase Activity Assay

This assay is used to determine the activity of β-glucosidase, the key enzyme in this compound hydrolysis.

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate.

  • Sodium acetate buffer (50 mM, pH 5.0).

  • Sodium carbonate (Na₂CO₃) solution (1 M).

  • Spectrophotometer or microplate reader.

  • Cell-free extract or culture supernatant containing the enzyme.

Procedure:

  • Prepare a reaction mixture containing 900 µL of sodium acetate buffer and 50 µL of the enzyme sample.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for LAB, 50°C for A. niger).

  • Start the reaction by adding 50 µL of pNPG solution (5 mM).

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this document.

Gentianose_Metabolism This compound This compound Gentiobiose Gentiobiose This compound->Gentiobiose β-Glucosidase Fructose Fructose This compound->Fructose β-Fructofuranosidase Glucose Glucose Gentiobiose->Glucose β-Glucosidase Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis SCFAs Short-Chain Fatty Acids (Lactate, Acetate, etc.) Glycolysis->SCFAs

Fig. 1: Simplified metabolic pathway for this compound utilization.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Medium Preparation (with this compound) Fermentation Batch Fermentation Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Growth_Analysis Growth Measurement (OD600) Sampling->Growth_Analysis HPLC_Analysis HPLC Analysis (Substrate & Products) Sampling->HPLC_Analysis Enzyme_Assay Enzyme Activity Assay (β-Glucosidase) Sampling->Enzyme_Assay

Fig. 2: General experimental workflow for this compound fermentation.

Gentianose_Transport_Hydrolysis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gentianose_out This compound Transporter Carbohydrate Transporter (e.g., PTS) Gentianose_out->Transporter Gentianose_in This compound-P Transporter->Gentianose_in Phosphorylation b_Glucosidase β-Glucosidase Glucose_P Glucose-6-P Gentianose_in->Glucose_P Hydrolysis Fructose Fructose Gentianose_in->Fructose Hydrolysis Metabolism Central Metabolism Glucose_P->Metabolism Fructose->Metabolism

Fig. 3: Proposed this compound transport and hydrolysis pathway in LAB.

Conclusion

The utilization of this compound as a carbon source in microbial fermentation presents a promising avenue for the production of functional foods, probiotics, and various biochemicals. The protocols and data provided in this document offer a foundational framework for researchers to design and execute experiments in this area. Further research is warranted to elucidate the specific genetic and regulatory mechanisms governing this compound metabolism in different microorganisms, which will be crucial for strain improvement and process optimization.

References

Application of Gentianose in Functional Food Formulation: A Comprehensive Overview for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gentianose, a naturally occurring trisaccharide composed of two glucose units and one fructose unit, is emerging as a promising ingredient in the formulation of functional foods. Predominantly found in the roots of gentian plants and also identified in other sources like grape seeds, this compound and its related gentio-oligosaccharides (GnOS) are gaining attention for their potential prebiotic effects and other health benefits.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the functional properties of this compound.

Physiological Effects and Functional Properties

This compound is a non-reducing sugar that is largely indigestible in the upper gastrointestinal tract, allowing it to reach the colon and serve as a substrate for beneficial gut bacteria.[4] Its primary functional property lies in its prebiotic activity, selectively promoting the growth of probiotic microorganisms such as Bifidobacterium and Lactobacillus species.[5][6]

Table 1: In Vitro Digestibility of Gentio-oligosaccharides (GnOS) Compared to Inulin [4]

SubstrateDigestibility by Simulated Gastric Juice (pH 1.0, 6h) (%)Digestibility by Human α-amylase (pH 7.0, 6h) (%)
Gentio-oligosaccharides (GnOS, DP ≥3)18.17.1
Inulin39.712.8

DP: Degree of Polymerization

The lower digestibility of GnOS compared to the well-established prebiotic inulin suggests a greater potential for reaching the colon intact and exerting its prebiotic effects.[4]

Prebiotic Activity

Studies have demonstrated the ability of gentio-oligosaccharides to enhance the growth of probiotic bacteria. An in vitro study using human fecal bacteria showed that GnOS with a degree of polymerization of 2-3 exhibited a prebiotic index of 4.89.[6] Another study reported that GnOS significantly supported the growth of Bifidobacterium infantis and Lactobacillus acidophilus, with a prebiotic score comparable to that of inulin.[4]

Table 2: Prebiotic Index of Gentio-oligosaccharides (DP 2-3) from In Vitro Fermentation with Human Fecal Bacteria [6]

SubstratePrebiotic Index (PI)
Gentio-oligosaccharides (DP 2-3)4.89
Potential Anti-Cancer Activity

Preliminary in vitro research suggests that gentio-oligosaccharides may possess anti-cancer properties. One study demonstrated a selective inhibitory effect of GnOS on the human colon carcinoma cell line HT-29, indicating its potential as a functional food additive for promoting gut health.[4] While the precise signaling pathways are still under investigation for this compound, other natural compounds have been shown to induce apoptosis and inhibit proliferation in HT-29 cells through modulation of pathways like MAPK and NF-κB.[7][8]

Experimental Protocols

Protocol 1: In Vitro Prebiotic Activity Score Assessment

This protocol is adapted from methodologies used to evaluate the prebiotic potential of oligosaccharides.[9]

Objective: To determine the prebiotic activity score of this compound by evaluating its ability to selectively promote the growth of probiotic bacteria over pathogenic bacteria.

Materials:

  • This compound

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum)

  • Pathogenic strain (e.g., Escherichia coli)

  • Basal medium (e.g., MRS broth for Lactobacilli, Bifidobacterium broth for Bifidobacteria, Nutrient broth for E. coli), modified to contain the test carbohydrate as the sole carbon source (1% w/v).

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare the modified basal media containing 1% (w/v) this compound, glucose (positive control), or no carbohydrate (negative control).

  • Inoculate the media with the respective bacterial strains (probiotic or pathogenic) to a final concentration of approximately 10^6 CFU/mL.

  • Dispense 200 µL of the inoculated media into the wells of a 96-well microplate.

  • Incubate the microplate under anaerobic conditions (for Bifidobacteria and Lactobacilli) or aerobic conditions (for E. coli) at 37°C.

  • Measure the optical density (OD) at 600 nm at regular intervals (e.g., 0, 6, 12, 18, 24 hours) to monitor bacterial growth.

  • Calculate the prebiotic activity score using a relevant formula that compares the growth of probiotic and pathogenic bacteria on the test substrate relative to the controls. A simplified approach involves comparing the final OD of the probiotic on this compound to its growth on glucose.

Workflow for In Vitro Prebiotic Activity Assessment

Prebiotic_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare Media (this compound, Glucose, Blank) Inoculation Inoculate Media Media->Inoculation Inocula Prepare Bacterial Inocula (Probiotic & Pathogen) Inocula->Inoculation Incubation Incubate Microplate (Anaerobic/Aerobic, 37°C) Inoculation->Incubation Measurement Measure OD600 at Time Intervals Incubation->Measurement Calculation Calculate Prebiotic Score Measurement->Calculation

Caption: Workflow for assessing the in vitro prebiotic activity of this compound.

Protocol 2: In Vitro Digestion of this compound (Adapted from INFOGEST 2.0)

This protocol simulates the digestion of this compound in the upper gastrointestinal tract to assess its resistance to hydrolysis.[10][11]

Objective: To determine the percentage of this compound that survives simulated oral, gastric, and intestinal digestion.

Materials:

  • This compound solution (1% w/v)

  • Simulated Salivary Fluid (SSF) containing α-amylase

  • Simulated Gastric Fluid (SGF) containing pepsin

  • Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts

  • pH meter and titration equipment (HCl, NaOH)

  • Shaking water bath at 37°C

  • HPLC system for this compound quantification

Procedure:

  • Oral Phase: Mix the this compound solution with SSF and incubate at 37°C for 2 minutes with gentle mixing.

  • Gastric Phase: Add SGF to the oral bolus, adjust the pH to 3.0, and incubate at 37°C for 2 hours with constant mixing.

  • Intestinal Phase: Add SIF to the gastric chyme, adjust the pH to 7.0, and incubate at 37°C for 2 hours with constant mixing.

  • At the end of each phase, take an aliquot of the digest and inactivate the enzymes (e.g., by heat treatment or addition of inhibitors).

  • Quantify the concentration of intact this compound in each aliquot using a validated HPLC method.

  • Calculate the percentage of this compound remaining after each digestion phase.

Simulated Gastrointestinal Digestion Workflow

Digestion_Workflow Start This compound Solution Oral Oral Phase (SSF, α-amylase, 2 min) Start->Oral Gastric Gastric Phase (SGF, pepsin, pH 3.0, 2h) Oral->Gastric Intestinal Intestinal Phase (SIF, pancreatin, bile, pH 7.0, 2h) Gastric->Intestinal Analysis HPLC Quantification of this compound Intestinal->Analysis

Caption: Standardized workflow for in vitro digestion of this compound.

Application in Functional Food Formulation

Production and Purification

This compound can be extracted from natural sources, but for commercial applications, enzymatic synthesis is a more viable option.[12][13] Gentio-oligosaccharides can be produced through the transglycosylation activity of β-glucosidases using glucose as a substrate.[1][12] The reaction conditions, including enzyme concentration, substrate concentration, pH, and temperature, need to be optimized to maximize the yield of GnOS.[1] Purification can be achieved using techniques like gel permeation chromatography.[4]

Stability in Food Processing

The stability of this compound during food processing is a critical factor for its application. As a trisaccharide, it is expected to have relatively good thermal stability, especially in neutral to acidic conditions. However, prolonged exposure to high temperatures, especially in alkaline conditions, may lead to degradation.[14][15] Further research is needed to quantify the stability of this compound under various processing conditions such as pasteurization, baking, and extrusion.

Sensory Properties

This compound and gentio-oligosaccharides are reported to have a unique, soft, bitter taste, which can be reminiscent of cocoa or coffee.[16][17] This characteristic bitterness needs to be considered during product formulation. The bitterness intensity of this compound is reported to be lower than that of gentiobiose.[12] Sensory evaluation of food products containing this compound is crucial to ensure consumer acceptance.[18][19]

Logical Relationship of this compound Application

Gentianose_Application cluster_sourcing Source cluster_properties Properties cluster_application Application cluster_outcome Outcome Source Gentian Root / Enzymatic Synthesis Prebiotic Prebiotic Activity Source->Prebiotic Health Potential Health Benefits Source->Health Sensory Unique Sensory Profile Source->Sensory FunctionalFood Functional Food Formulation (e.g., beverages, baked goods) Prebiotic->FunctionalFood Health->FunctionalFood Sensory->FunctionalFood GutHealth Modulation of Gut Microbiota FunctionalFood->GutHealth Wellness Improved Consumer Wellness FunctionalFood->Wellness

Caption: Logical flow from this compound source to its functional food application and outcomes.

Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still in its early stages, its potential anti-inflammatory and anti-cancer effects suggest an interaction with key cellular signaling cascades.

Potential Anti-inflammatory Signaling

Chronic inflammation is often associated with the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Natural compounds are known to exert anti-inflammatory effects by inhibiting these pathways.[8] It is plausible that this compound or its metabolites produced by the gut microbiota could modulate these pathways, leading to a reduction in pro-inflammatory cytokine production.

Hypothesized Anti-inflammatory Signaling of this compound Metabolites

Anti_inflammatory_Pathway This compound This compound Metabolites Gut Microbiota Metabolites This compound->Metabolites NFkB NF-κB Pathway Metabolites->NFkB Inhibition MAPK MAPK Pathway Metabolites->MAPK Inhibition Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation MAPK->Inflammation

Caption: Hypothesized mechanism of anti-inflammatory action of this compound metabolites.

Potential Anti-cancer Signaling

The inhibitory effect of GnOS on HT-29 colon cancer cells suggests an interference with signaling pathways that regulate cell proliferation and apoptosis.[4] Pathways such as the Akt/mTOR and MAPK pathways are often dysregulated in cancer.[7] Natural compounds have been shown to induce apoptosis in HT-29 cells by modulating these pathways and activating caspases.[1] It is hypothesized that this compound or its fermentation products could exert similar effects.

Hypothesized Anti-cancer Signaling of this compound

Anti_cancer_Pathway This compound This compound / Metabolites ProliferationPathways Proliferation Pathways (e.g., Akt, MAPK) This compound->ProliferationPathways Inhibition ApoptosisPathways Apoptosis Pathways (e.g., Caspase activation) This compound->ApoptosisPathways Activation CellProliferation Cancer Cell Proliferation ProliferationPathways->CellProliferation Apoptosis Apoptosis ApoptosisPathways->Apoptosis

Caption: Hypothesized anti-cancer signaling pathways modulated by this compound.

Conclusion

This compound presents a compelling opportunity for the development of novel functional foods with prebiotic and other potential health-promoting properties. Its lower digestibility compared to established prebiotics and its ability to support the growth of beneficial gut bacteria are key advantages. However, further research is required to fully elucidate its mechanisms of action, particularly in relation to its anti-inflammatory and anti-cancer potential. Detailed studies on its stability in various food matrices and comprehensive sensory analysis are also crucial for successful product development. The protocols and information provided herein serve as a foundation for researchers and industry professionals to explore the promising applications of this compound in the functional food market.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Gentianose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro antioxidant capacity of Gentianose, a trisaccharide found in the roots of Gentiana species. While some studies suggest that oligosaccharides may possess antioxidant properties, it is often observed that the antioxidant activity of plant extracts is attributed to other components like phenolic compounds.[1] Therefore, it is crucial to employ standardized assays to determine the specific antioxidant potential of purified this compound.

The following protocols describe three widely used and robust methods for quantifying antioxidant capacity: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[2][3][4][5][6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.[8][9][10] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.[3][8][10]

Experimental Protocol:

StepProcedureDetails
1 Reagent Preparation DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[11] The solution should be freshly prepared and kept in a light-protected container.
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., distilled water or the same solvent used for the DPPH solution).
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, at the same concentration as the this compound stock solution.
2 Assay Procedure 1. Prepare a series of dilutions of the this compound stock solution and the positive control.
2. In a 96-well plate or cuvettes, add a specific volume of each dilution (e.g., 100 µL).
3. Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[8]
4. Prepare a blank containing the solvent and the DPPH solution.
5. Prepare a control for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance.
3 Incubation Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[3][8]
4 Measurement Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[3][8]
5 Calculation Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [1 - (Abssample - Abssample blank) / Abscontrol] x 100 [3] Where: Abssample is the absorbance of the DPPH solution with the sample. Abssample blank is the absorbance of the sample without the DPPH solution. Abscontrol is the absorbance of the DPPH solution without the sample.
6 Data Analysis Plot the percentage of scavenging activity against the concentration of this compound and the positive control. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging ActivityIC50 (µg/mL)
This compound
Positive Control (e.g., Ascorbic Acid)

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[12][13][14] The blue-green ABTS•+ chromophore is reduced by the antioxidant to the colorless neutral form, and the change in absorbance is measured at 734 nm.[12][14]

Experimental Protocol:

StepProcedureDetails
1 Reagent Preparation ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13] Dilute the resulting ABTS•+ solution with ethanol or phosphate buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
Positive Control: Prepare a stock solution of a known antioxidant (e.g., Trolox) at the same concentration as the this compound stock solution.
2 Assay Procedure 1. Prepare a series of dilutions of the this compound stock solution and the positive control.
2. Add a small volume of each dilution (e.g., 10 µL) to a 96-well plate or cuvettes.
3. Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.
4. Prepare a blank containing the solvent and the ABTS•+ solution.
3 Incubation Incubate the mixture at room temperature for a specific time (e.g., 6-30 minutes).[12]
4 Measurement Measure the absorbance of each solution at 734 nm.[12][14]
5 Calculation Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging Activity = [(Abscontrol - Abssample) / Abscontrol] x 100 Where: Abscontrol is the absorbance of the ABTS•+ solution without the sample. Abssample is the absorbance of the ABTS•+ solution with the sample.
6 Data Analysis Plot the percentage of scavenging activity against the concentration of this compound and the positive control. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

CompoundConcentration (µg/mL)% ABTS Scavenging ActivityTEAC (µM Trolox equivalents/g)
This compound
Positive Control (e.g., Trolox)

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at 593 nm.[7][16][17][18]

Experimental Protocol:

StepProcedureDetails
1 Reagent Preparation Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.[14]
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[7][14]
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[7][14]
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[7][14] Warm the reagent to 37°C before use.
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
Standard: Prepare a series of known concentrations of FeSO₄·7H₂O to create a standard curve.
2 Assay Procedure 1. Prepare a series of dilutions of the this compound stock solution.
2. In a 96-well plate or cuvettes, add a small volume of each dilution (e.g., 10 µL).
3. Add a larger volume of the FRAP reagent (e.g., 190 µL) to each well.
4. Prepare a blank using the solvent instead of the sample.
3 Incubation Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).[19]
4 Measurement Measure the absorbance of each solution at 593 nm.[7][16]
5 Calculation Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
6 Data Analysis Determine the FRAP value of the this compound samples by comparing their absorbance with the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample.

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µmol Fe²⁺/g)
This compound
FeSO₄ Standard

Experimental Workflow Visualization

G General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS, or FRAP reagent) mixing Mixing of Reagents and Samples reagent_prep->mixing sample_prep Sample Preparation (this compound dilutions, Positive Control) sample_prep->mixing incubation Incubation (Specific time and temperature) mixing->incubation measurement Spectrophotometric Measurement (Absorbance reading at specific wavelength) incubation->measurement calculation Calculation of % Scavenging or Reducing Power measurement->calculation ic50 Determination of IC50 or Equivalent Capacity (e.g., TEAC) calculation->ic50 G Logical Relationship of Antioxidant Assays cluster_assays In Vitro Antioxidant Assays cluster_outcomes Measured Outcomes This compound This compound dpph DPPH Assay (Radical Scavenging) This compound->dpph abts ABTS Assay (Radical Scavenging) This compound->abts frap FRAP Assay (Reducing Power) This compound->frap scavenging Radical Scavenging Capacity (IC50) dpph->scavenging abts->scavenging teac Trolox Equivalent Antioxidant Capacity abts->teac reducing Ferric Reducing Power (FRAP value) frap->reducing

References

Troubleshooting & Optimization

Overcoming matrix effects in Gentianose LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Gentianose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" itself refers to all the components within a sample other than the specific analyte of interest, such as salts, proteins, lipids, and other endogenous substances.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A: As a trisaccharide, this compound is a polar molecule. When analyzing it in complex biological or food matrices (e.g., plasma, urine, plant extracts), it often co-elutes with other polar endogenous compounds like salts, sugars, and polar lipids.[1] These co-eluting substances can compete with this compound for ionization in the MS source, typically leading to ion suppression and unreliable quantitative results.[1][2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common method to assess matrix effects is the post-column infusion experiment.[4] In this procedure, a standard solution of this compound is continuously infused into the MS source while a blank, extracted sample matrix is injected into the LC system.[4] A dip or rise in the constant signal of the infused standard at the retention time of this compound indicates ion suppression or enhancement, respectively.[4] Another approach is the post-extraction spike method, where you compare the analyte's response in a neat solvent versus its response in a spiked, extracted blank matrix.[1][5]

Troubleshooting Guide

Q4: My this compound signal is suppressed. What are the immediate steps I should take?

A: Signal suppression is a classic sign of matrix effects. Here’s a step-by-step approach to troubleshoot this issue:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][6] Protein precipitation is often insufficient and can leave many matrix components behind.[7] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][7] For oligosaccharides like this compound, graphitized carbon-based SPE is often a method of choice for desalting and removing interfering substances.[8][9]

  • Adjust Chromatographic Conditions: Modify your LC method to improve the separation between this compound and the interfering matrix components.[1][6] Adjusting the mobile phase composition, gradient slope, or switching to a different column chemistry (like HILIC for polar compounds) can resolve the analyte from the suppressive region of the chromatogram.[10]

  • Sample Dilution: A simple, yet effective, strategy can be to dilute the sample extract.[4][6] This reduces the concentration of all matrix components, but it is only a viable option if the resulting this compound concentration remains well above the instrument's limit of quantitation (LOQ).[4]

Q5: I am observing poor reproducibility between samples. Could this be caused by matrix effects?

A: Yes, poor reproducibility is a common consequence of variable matrix effects between different samples. The composition of biological matrices can vary significantly from sample to sample (e.g., normal vs. lipemic plasma), causing the degree of ion suppression or enhancement to differ.[11]

  • Solution: The most reliable way to correct for this variability is to use a stable isotope-labeled (SIL) internal standard for this compound.[6][12] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing the ratio of the analyte to the internal standard to remain constant and ensuring accurate quantification across different samples.[1][12] If a SIL-IS is not available, the method of standard addition can be effective, as it involves creating a calibration curve within each sample's unique matrix.[6][12]

Data & Methodologies

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is critical for minimizing matrix interference. The following table summarizes the general effectiveness of common techniques for biological samples.

Sample Preparation TechniqueAnalyte RecoveryMatrix Component RemovalThroughputSuitability for this compound
Protein Precipitation (PPT) HighLow - Poor[7]HighNot recommended (high risk of matrix effects)
Liquid-Liquid Extraction (LLE) Variable (low for polar analytes)[7]Good[7]MediumModerate (recovery may be challenging)
Solid-Phase Extraction (SPE) GoodHigh (technique-dependent)[1][7]MediumRecommended (especially graphitized carbon)[9]
Mixed-Mode SPE GoodVery High (cleanest extracts)[7]MediumHighly Recommended
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods for oligosaccharide cleanup using graphitized carbon cartridges.[9]

  • Cartridge Conditioning: Precondition a graphitized carbon SPE cartridge (e.g., Supelclean™ ENVI-Carb) with 3 mL of acetonitrile (ACN), followed by 3 mL of ultrapure water.

  • Sample Loading: Load 2 mL of the prepared sample extract onto the SPE cartridge at a slow, consistent flow rate (approx. 1-3 drops per second).

  • Washing (Desalting): Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.

  • Elution: Elute the neutral this compound oligosaccharide with 2.5 mL of a 50:50 (v/v) ACN/water solution containing 0.1% formic acid.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantification using Stable Isotope Dilution (SID)

Stable Isotope Dilution Analysis (SIDA) is the gold standard for correcting matrix effects.[13]

  • Standard Preparation: Prepare a stock solution of the this compound stable isotope-labeled internal standard (e.g., ¹³C₁₈-Gentianose).

  • Spiking: Add a precise and known amount of the SIL internal standard to each sample before the start of any sample preparation or extraction steps.

  • Extraction: Perform the sample preparation (e.g., SPE as described above). The SIL-IS will undergo the same processing and potential losses as the native analyte.

  • LC-MS/MS Analysis: Develop a Multiple Reaction Monitoring (MRM) method with at least one transition for the native this compound and one for the SIL-Gentianose.[14]

  • Quantification: Calculate the concentration of native this compound by determining the peak area ratio of the analyte to the SIL-IS and plotting this ratio against the concentration of the calibration standards (which are also spiked with the same amount of SIL-IS). This ratio corrects for variations in matrix effects and recovery.[1]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample Biological or Food Sample add_is Spike with Stable Isotope-Labeled IS sample->add_is ppt Protein Precipitation add_is->ppt Choose Method lle Liquid-Liquid Extraction add_is->lle Choose Method spe Solid-Phase Extraction (Graphitized Carbon) add_is->spe Choose Method lcms LC-MS/MS Analysis (MRM Mode) ppt->lcms lle->lcms spe->lcms quant Quantification (Peak Area Ratio: Analyte/IS) lcms->quant result Accurate this compound Concentration quant->result troubleshooting_flowchart start Problem: Inaccurate or Irreproducible This compound Results check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Confirmed? check_me->me_present no_me No Significant ME. Check instrument parameters, standard stability, etc. me_present->no_me No strategy Implement Correction Strategy me_present->strategy Yes use_is Use Stable Isotope-Labeled Internal Standard (Gold Standard) strategy->use_is Best Practice improve_cleanup Improve Sample Cleanup (e.g., switch to Mixed-Mode SPE) strategy->improve_cleanup Alternative change_chromo Optimize Chromatography (Improve separation from interferences) strategy->change_chromo Alternative re_eval Re-evaluate Matrix Effects use_is->re_eval improve_cleanup->re_eval change_chromo->re_eval re_eval->strategy No resolved Problem Resolved re_eval->resolved Yes

References

Improving resolution in HPLC separation of Gentianose isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gentianose Isomer Separation

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to improving the resolution of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the resolution of this compound isomers in HPLC?

The resolution of closely eluting compounds like this compound isomers is primarily influenced by three key factors:

  • Column Efficiency (N): This relates to the sharpness of the peaks. It can be increased by using longer columns or columns packed with smaller particles.[1][2]

  • Selectivity (α): This is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between analytes.[2] It is heavily influenced by the choice of stationary phase (column) and mobile phase composition.[2][3]

  • Retention Factor (k): This represents how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can enhance separation.[2]

A resolution value (Rs) of 1.5 or greater is generally considered sufficient for baseline separation.[4][5]

Q2: My this compound isomers are co-eluting. What is the first parameter I should adjust?

When isomers co-elute, the most effective initial step is to optimize the mobile phase composition.[6][7] Adjusting the ratio of organic solvent (like acetonitrile) to the aqueous phase can significantly alter selectivity and retention.[2][8] For polar oligosaccharides like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique, where a high concentration of organic solvent is used.[9] Even small changes in the mobile phase can have a substantial impact on the separation of isomers.[10]

Q3: Can changing the column temperature improve the separation of my isomers?

Yes, adjusting the column temperature can improve resolution. Increasing the temperature typically decreases the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[4][11][12] However, the effect is not always predictable; sometimes higher temperatures can decrease resolution.[4] It is crucial to experimentally determine the optimal temperature for your specific separation. For some chiral separations, lower temperatures have been shown to provide better resolution.[13]

Q4: What type of HPLC column is best suited for separating this compound isomers?

Separating sugar isomers like this compound often requires specialized stationary phases that can exploit subtle structural differences. For these highly polar compounds, columns designed for HILIC are highly recommended.[9]

  • Amide and Amino Columns: These are the most common HILIC stationary phases for carbohydrate analysis due to their ability to effectively separate polar compounds.[9][14]

  • Phenyl Columns: These can offer alternative selectivity for aromatic compounds but may also be useful for isomers due to pi-pi interactions.[15][16]

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (mirror-image isomers), a chiral column is essential for separation.[17][18][19]

Q5: How does the mobile phase pH affect the separation of sugar isomers?

For neutral carbohydrates like this compound, pH has a less direct impact compared to ionizable compounds. However, the pH can influence the silica support of the column itself, particularly at pH values above 7, which can degrade the stationary phase. For HILIC separations of sugars, the mobile phase is often a simple mixture of acetonitrile and water, but sometimes buffers are used to ensure reproducible results and control the ionization state of any potential acidic or basic impurities.[6][20]

Troubleshooting Guide

Use this guide to methodically address poor resolution of this compound isomers. The key is to change only one parameter at a time to clearly identify the source of improvement.[20]

Logical Troubleshooting Workflow

This diagram outlines a step-by-step approach to troubleshooting poor resolution.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution (Rs < 1.5) mob_phase 1. Optimize Mobile Phase - Adjust Acetonitrile/Water Ratio - Test Alternative Organic Solvent (Methanol) - Modify Additives/Buffers start->mob_phase check1 Resolution Improved? mob_phase->check1 column 2. Evaluate Stationary Phase - Switch to Amide/Amino HILIC Column - Try a Longer Column - Use Column with Smaller Particles check1->column No end_ok End: Separation Optimized (Rs >= 1.5) check1->end_ok Yes check2 Resolution Improved? column->check2 temp_flow 3. Adjust Physical Parameters - Optimize Column Temperature (e.g., 25-50°C) - Lower the Flow Rate check2->temp_flow No check2->end_ok Yes check3 Resolution Improved? temp_flow->check3 check3->end_ok Yes end_fail End: Further Method Development Needed (Consult advanced techniques like 2D-LC) check3->end_fail No

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

Parameter Influence on Resolution

This diagram illustrates how different HPLC parameters are interconnected and influence the final resolution.

G cluster_1 HPLC Parameter Relationships cluster_params Adjustable Parameters cluster_factors Chromatographic Factors Resolution Resolution (Rs) MobilePhase Mobile Phase (Solvent Ratio, pH, Type) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Length, Particle Size) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency Physical Physical Conditions (Temperature, Flow Rate) Physical->Efficiency Physical->Retention Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between key HPLC parameters and chromatographic resolution.

Quantitative Data & Experimental Protocols

Table 1: Effect of Mobile Phase Composition on Resolution

This table summarizes the typical effect of altering the mobile phase composition in a HILIC separation of sugar isomers. Data is illustrative, based on common chromatographic principles.

Mobile Phase Composition (Acetonitrile:Water)Analyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)Observation
90:108.59.01.10Peaks are retained but show significant overlap.
85:157.27.91.65Baseline separation is achieved as retention decreases.[4]
80:205.15.61.30Resolution worsens as peaks elute too quickly.
Table 2: Effect of Column Temperature on Resolution

This table shows how column temperature can influence the separation of isomers.

Column Temperature (°C)Analyte 1 Retention Time (min)Analyte 2 Retention Time (min)Resolution (Rs)Observation
257.88.41.40Near-baseline separation.
357.37.91.70Improved resolution due to better column efficiency.[4]
456.56.91.25Higher temperature leads to peak broadening and loss of resolution.[4]
Model Experimental Protocol: HILIC Separation of this compound Isomers

This protocol provides a starting point for developing a separation method for this compound isomers.

1. Objective: To achieve baseline separation (Rs ≥ 1.5) of this compound and its isomers using HPLC with UV or Evaporative Light Scattering Detection (ELSD).

2. Materials & Instrumentation:

  • HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and detector (ELSD or low-wavelength UV).[15]

  • Column: A HILIC column, such as an Amide or Amino-bonded phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)[21]

  • Sample: A standard mixture of this compound isomers dissolved in 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C[4]

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 85% B

    • 10.0 min: 75% B

    • 10.1 min: 85% B

    • 15.0 min: 85% B (Re-equilibration)

4. Protocol Steps:

  • Mobile Phase Preparation: Prepare fresh mobile phases and degas them thoroughly to prevent air bubbles in the system.[20][22]

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (85% B) for at least 20-30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the standard mixture and acquire the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the this compound isomers. Calculate the resolution (Rs) between the most closely eluting pair.

  • Optimization: If resolution is below 1.5, proceed with the troubleshooting workflow. First, adjust the gradient slope (e.g., make it shallower by extending the gradient time) or the starting/ending percentages of the organic solvent.[5] If mobile phase adjustments are insufficient, consider optimizing the temperature or testing a different HILIC stationary phase.

References

Troubleshooting low yield in Gentianose extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during gentianose extraction from plant materials, particularly Gentiana species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a non-reducing trisaccharide, a type of carbohydrate composed of two glucose units and one fructose unit (β-D-Fructofuranosyl O-β-D-glucopyranosyl-(1-6)-α-D-glucopyranoside).[1] It is a predominant carbohydrate reserve found in the storage roots of plants like Yellow Gentian (Gentiana lutea).[2] Being a polar, water-soluble molecule, its extraction is governed by principles of solid-liquid extraction for polar compounds.[1]

Q2: I am experiencing a very low yield of this compound. What are the most common causes?

Low yield in this compound extraction can typically be traced back to one of four key stages:

  • Sub-optimal Extraction Parameters: The efficiency of the extraction itself is highly dependent on factors like solvent choice, temperature, time, and the solid-to-liquid ratio.

  • Degradation of this compound: As a glycoside, this compound can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.

  • Inefficient Sample Preparation: The physical state of the plant material, including particle size and moisture content, can significantly hinder solvent penetration and, therefore, yield.

  • Inaccurate Quantification: The method used to measure the this compound in your extract may not be properly calibrated or optimized, leading to an underestimation of the true yield.

Troubleshooting Guide: Low this compound Yield

This section provides a systematic approach to identifying and resolving the root cause of low this compound yield.

Problem 1: Inefficient Extraction from Source Material

Q: My crude extract seems to have a low concentration of this compound. How can I improve the extraction efficiency?

A: The choice of extraction parameters is critical. Ensure your protocol is optimized for oligosaccharides. Key factors to consider include the solvent system, temperature, duration, and solid-to-liquid ratio.

  • Solvent System: For polar oligosaccharides like this compound, aqueous or hydroalcoholic solvents are most effective. Hot water is a common solvent for polysaccharide extraction.[3][4] Ethanol-water mixtures are also widely used; studies on related compounds in Gentiana species have found optimal ethanol concentrations to be in the range of 30-50%.[5]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates. However, temperatures that are too high can cause degradation. Optimal temperatures for extracting compounds from Gentiana root have been reported between 60°C and 80°C.[5][6] A slight drop in yield has been observed at temperatures above 75-80°C, suggesting potential degradation.[7]

  • Extraction Time: The duration must be sufficient for the solvent to penetrate the plant matrix and dissolve the target compound. Optimal times often range from 30 to 80 minutes for advanced methods like ultrasound-assisted extraction (UAE).[5][8]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent can lead to a saturated solution, preventing further extraction. Ratios between 1:20 and 1:50 (g/mL) are commonly reported as effective.[9][10]

The following table summarizes optimized conditions from various studies on extracting compounds from Gentiana species. While not all studies measured this compound directly, the parameters for other glycosides and polysaccharides provide a strong starting point for optimization.

Target SpeciesExtraction MethodOptimal SolventSolid/Liquid RatioOptimal Temperature (°C)Optimal Time (min)Reference
Gentiana rigescensHeat Reflux90% Ethanol1:10 (g/mL)75210[7][11]
Gentiana scabraSmashing Tissue Ext.Water1:34 (g/mL)N/A (Voltage: 157V)2.17[9]
Gentiana lutea (Leaves)UAE30% Ethanol1:30 (g/mL)62.750[5]
Gentiana asclepiadeaUAEWater + 3% HPβCD1:30 (g/mL)74.932.6[6]
Gentiana stramineaMaceration92.6% Methanol1:23.7 (g/mL)N/A79.4[8]

UAE: Ultrasound-Assisted Extraction; HPβCD: Hydroxypropyl-β-cyclodextrin

Problem 2: Degradation of this compound During Processing

Q: I suspect my this compound is degrading during extraction or sample workup. How can I prevent this?

A: this compound, like other glycosides, can be sensitive to heat and pH.

  • Thermal Degradation: Although moderate heat can improve extraction, excessive temperatures (e.g., >85-90°C) or prolonged heating can lead to hydrolysis of glycosidic bonds.[7][12][13] When evaporating solvent, use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C).[14]

  • pH Stability: Oligosaccharides are most stable in neutral to slightly acidic conditions. Strongly acidic or alkaline conditions, especially when combined with heat, can rapidly hydrolyze the molecule.[13] If possible, maintain the pH of your extraction solvent between 5 and 7.

Problem 3: Poor Sample Preparation or Quality

Q: Could the quality of my raw plant material be the issue?

A: Absolutely. The initial state of the source material is fundamental.

  • Particle Size: Inadequate grinding of the plant material (e.g., gentian root) reduces the surface area available for solvent contact. The material should be ground to a fine, uniform powder (e.g., 40-80 mesh).[9][14]

  • Drying: For dried material, ensure it is thoroughly dried to a consistent moisture content. Insufficient drying can allow for enzymatic degradation of target compounds.[14] For fresh tissue, flash-freezing in liquid nitrogen before grinding can improve cell disruption and preserve compound integrity.

Problem 4: Inaccurate Quantification

Q: How can I be sure that my low yield isn't due to a problem with my analytical method?

A: An unvalidated or improperly run quantification method can give misleadingly low results. High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for analyzing non-UV absorbing compounds like this compound.[15][16][17]

  • Column and Mobile Phase: An Aminex HPX-87 series column (e.g., HPX-87H or HPX-87P) with ultrapure water as the mobile phase is commonly used for oligosaccharide separation.[2]

  • Temperature Control: The refractive index is highly sensitive to temperature. Both the column and the RID cell must be kept at a stable, elevated temperature (e.g., 80-85°C) for reproducible results.[2][17]

  • Sample Cleanup: Crude extracts often contain interfering compounds. Consider a Solid-Phase Extraction (SPE) cleanup step. For highly polar oligosaccharides, a mixed-mode SPE cartridge may be more effective at removing interfering peptides and other matrix components than a standard C18 cartridge.[18][19]

  • Standard Curve: Ensure you are using a high-purity this compound standard to prepare a multi-point calibration curve covering the expected concentration range of your samples.

Experimental Protocols & Visualizations

Workflow and Troubleshooting Logic

The following diagrams illustrate a typical extraction workflow and a logical approach to troubleshooting low yield.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis raw_material Raw Material (e.g., Gentian Root) grinding Grinding (Fine Powder) raw_material->grinding extraction Solid-Liquid Extraction (e.g., UAE or HWE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract cleanup Sample Cleanup (Optional SPE) crude_extract->cleanup analysis Quantification (HPLC-RID) cleanup->analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting cluster_extraction Extraction Issues cluster_stability Degradation Issues cluster_quant Quantification Issues start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Degradation Risk start->check_stability check_quant Verify Quantification Method start->check_quant solvent Incorrect Solvent or Ethanol:Water Ratio? check_extraction->solvent No temp_time Sub-optimal Temp or Time? check_extraction->temp_time No ratio Poor Solid:Liquid Ratio? check_extraction->ratio No particle Insufficient Grinding? check_extraction->particle No heat Excessive Heat During Extraction or Evaporation? check_stability->heat No ph Extreme pH Conditions Used? check_stability->ph No hplc_method HPLC Method Not Optimized? (Column, Temp, Mobile Phase) check_quant->hplc_method No cleanup_issue Matrix Interference? (No Sample Cleanup) check_quant->cleanup_issue No standard Standard Curve Inaccurate? check_quant->standard No solution Optimize Parameter & Re-run solvent->solution temp_time->solution ratio->solution particle->solution heat->solution ph->solution hplc_method->solution cleanup_issue->solution standard->solution

Caption: Troubleshooting decision tree for low this compound yield.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from optimized methods for extracting glycosides and polysaccharides from Gentiana species.[5][6][10]

  • Sample Preparation:

    • Grind dried gentian root to a fine powder (target particle size: 40-80 mesh).

    • Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL conical tube or extraction vessel.

  • Extraction:

    • Add 30 mL of the extraction solvent (start with 40% ethanol in deionized water) to the tube, achieving a 1:30 g/mL solid-to-liquid ratio.

    • Place the vessel in an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.

    • Set the extraction parameters:

      • Temperature: 65°C

      • Time: 45 minutes

      • Frequency: 35 kHz (if adjustable)

    • Begin sonication.

  • Sample Recovery:

    • After extraction, immediately centrifuge the mixture at 6000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant and filter it through a Whatman No. 1 filter paper.

  • Concentration:

    • Reduce the volume of the filtrate using a rotary evaporator with the water bath set to 45°C.

    • Evaporate to dryness or to a small, known volume for subsequent analysis. Re-dissolve the dried extract in ultrapure water if necessary.

Protocol 2: Quantification by HPLC-RID

This protocol provides a robust method for quantifying this compound in the prepared extract.[1][2][15][17]

  • Instrumentation and Conditions:

    • HPLC System: Any standard HPLC system equipped with a column oven and a Refractive Index Detector (RID).

    • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column. A guard column is highly recommended.

    • Mobile Phase: HPLC-grade ultrapure water, degassed.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80°C.

    • RID Temperature: 80°C (or as per manufacturer's recommendation to match column temperature).

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard (e.g., 10 mg/mL) in ultrapure water.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Reconstitute the dried extract from Protocol 1 in a known volume of ultrapure water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dilute if necessary to ensure the concentration falls within the range of the calibration curve.

  • Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved. This may take a significant amount of time with an RID.

    • Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Account for all dilution factors to determine the final yield in mg/g of the original plant material.

References

Preventing degradation of Gentianose during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of gentianose during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

This compound is a trisaccharide composed of two glucose units and one fructose unit, commonly found in the roots of gentian plants.[1][2] Its degradation during sample preparation is a significant concern because it can lead to inaccurate quantification and characterization of this carbohydrate. The primary degradation pathways are acidic and enzymatic hydrolysis, which break down this compound into its constituent monosaccharides (glucose and fructose) or disaccharides (sucrose and gentiobiose).[3][4]

Q2: What are the main factors that contribute to this compound degradation?

The primary factors contributing to this compound degradation during sample preparation are:

  • Enzymatic Activity: Plants contain endogenous enzymes, such as glycosidases (e.g., invertase, glucosidases), that can hydrolyze this compound.[4][5] These enzymes are released when plant tissues are homogenized and can rapidly degrade the target analyte if not properly inactivated.

  • Acidic Conditions: The glycosidic bonds in this compound are susceptible to hydrolysis under acidic conditions.[4] The use of acidic solvents or reagents during extraction or analysis can lead to significant degradation.

  • Elevated Temperatures: High temperatures can accelerate both enzymatic and acid-catalyzed hydrolysis of this compound.[6][7] Prolonged exposure to heat during extraction, evaporation, or other sample processing steps should be avoided.

Q3: How can I prevent enzymatic degradation of this compound during extraction?

To prevent enzymatic degradation, it is crucial to inactivate endogenous plant enzymes immediately upon sample collection and homogenization. Common methods include:

  • Heat Inactivation: Briefly heating the sample (e.g., blanching fresh plant material in boiling water or ethanol) can denature and inactivate most enzymes.

  • Solvent-based Inactivation: Using hot organic solvents such as ethanol or methanol for the initial extraction can also effectively denature and inactivate enzymes.

  • Low-Temperature Extraction: Performing the extraction at low temperatures (e.g., 4°C) can significantly reduce the rate of enzymatic activity.[8]

  • Enzyme Inhibitors: While less common for routine extractions, specific inhibitors of glycosidases, such as castanospermine, can be used in certain research applications to prevent oligosaccharide processing.[3][4]

Q4: What are the optimal pH and temperature conditions for maintaining this compound stability?

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of samples containing this compound.

Issue Potential Cause Troubleshooting Steps
Low or no detectable this compound in the final extract. Enzymatic degradation: Endogenous plant enzymes may have hydrolyzed the this compound.- Immediately freeze fresh plant material in liquid nitrogen after harvesting. - Homogenize the sample in a pre-heated solvent (e.g., 80% ethanol at 70-80°C) to inactivate enzymes. - Perform extraction at a low temperature (4°C) if heat treatment is not feasible.
Acidic hydrolysis: The extraction or processing conditions may be too acidic.- Use neutral or slightly alkaline extraction solvents. - Avoid the use of strong acids during sample cleanup. If acidification is necessary, use a weak acid and minimize exposure time.
Thermal degradation: The sample was exposed to high temperatures for an extended period.- Use low-temperature extraction methods (e.g., maceration at room temperature or refrigerated). - If using heat-assisted extraction, minimize the duration and temperature. - Use a rotary evaporator at a low temperature for solvent removal.
Inconsistent this compound concentrations between replicate samples. Incomplete enzyme inactivation: Variable enzyme activity between samples.- Ensure consistent and thorough heating or solvent-based inactivation for all samples. - Standardize the time between sample harvesting, homogenization, and enzyme inactivation.
Non-homogenous sample: Uneven distribution of this compound within the plant material.- Thoroughly grind and mix the plant material to ensure homogeneity before taking subsamples for extraction.
Presence of high levels of glucose and fructose in the extract. Hydrolysis of this compound: The presence of its constituent monosaccharides indicates degradation.- Review the entire sample preparation workflow for potential sources of enzymatic, acidic, or thermal degradation as outlined above. - Analyze a standard solution of this compound alongside the sample to confirm if degradation is occurring during the analytical process itself.
Poor peak shape or resolution during HPLC analysis. Matrix effects: Co-eluting compounds from the plant extract interfering with the this compound peak.- Optimize the HPLC mobile phase composition and gradient. - Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
Degradation during analysis: The HPLC mobile phase may be too acidic or the column temperature too high.- Use a mobile phase with a pH closer to neutral. - Reduce the column temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Gentiana lutea Roots with Minimized Degradation

This protocol is designed to extract this compound from fresh or dried gentian roots while minimizing enzymatic and thermal degradation.

Materials:

  • Fresh or dried Gentiana lutea roots

  • 80% Ethanol (v/v)

  • Deionized water

  • Mortar and pestle or blender

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Fresh Roots: Wash the roots thoroughly to remove any soil. Cut them into small pieces and immediately proceed to the inactivation step.

    • Dried Roots: Grind the dried roots into a fine powder using a mortar and pestle or a blender.

  • Enzyme Inactivation and Extraction:

    • Hot Ethanol Extraction (Recommended):

      • Preheat 80% ethanol to 70-80°C.

      • Add the powdered dried root or finely chopped fresh root to the hot ethanol in a 1:10 solid-to-solvent ratio (w/v).

      • Stir the mixture for 30 minutes at 70°C. This step serves to both inactivate enzymes and extract the this compound.

      • Cool the mixture to room temperature.

    • Cold Extraction (Alternative):

      • For fresh root material, blanch the chopped roots in boiling water for 2-3 minutes to inactivate enzymes, then immediately cool in an ice bath.

      • Homogenize the blanched fresh root or powdered dried root in 80% ethanol at a 1:10 ratio (w/v) at 4°C.

      • Stir the mixture at 4°C for 24 hours.

  • Solid-Liquid Separation:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant.

  • Solvent Removal:

    • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

  • Final Preparation:

    • Reconstitute the dried extract in a known volume of deionized water or the initial mobile phase for HPLC analysis.

    • Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is suitable for the quantification of this compound in plant extracts.

Instrumentation:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Amino-based or a dedicated carbohydrate analysis column (e.g., Amide, NH2, or specific carbohydrate columns).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25, v/v). The exact ratio may need to be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35°C (avoiding high temperatures)

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI) detector maintained at a stable temperature (e.g., 35°C).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Analysis: Inject the filtered sample extract and the standard solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Visualizations

This compound Degradation Pathways

This diagram illustrates the primary pathways of this compound degradation through acidic and enzymatic hydrolysis.

Gentianose_Degradation This compound This compound (C18H32O16) Sucrose Sucrose (C12H22O11) This compound->Sucrose  Enzymatic Hydrolysis (e.g., Invertase) Gentiobiose Gentiobiose (C12H22O11) This compound->Gentiobiose  Acid Hydrolysis Glucose Glucose (C6H12O6) Sucrose->Glucose Fructose Fructose (C6H12O6) Sucrose->Fructose Gentiobiose->Glucose Gentianose_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvesting 1. Sample Harvesting (Fresh Plant Material) Inactivation 3. Enzyme Inactivation (Hot Ethanol or Blanching) Harvesting->Inactivation Grinding 2. Grinding (Dried Plant Material) Grinding->Inactivation Extraction 4. Extraction (e.g., 80% Ethanol) Inactivation->Extraction Filtration 5. Filtration/Centrifugation Extraction->Filtration Concentration 6. Solvent Evaporation (Low Temperature) Filtration->Concentration Reconstitution 7. Reconstitution Concentration->Reconstitution Filtering 8. Syringe Filtration (0.45 µm) Reconstitution->Filtering HPLC 9. HPLC Analysis (RI or ELSD Detection) Filtering->HPLC

References

Optimization of fermentation conditions for Gentianose utilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for gentianose utilization.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Slow or Stalled this compound Fermentation

Question: My fermentation is sluggish, or has stopped completely. What are the possible causes and solutions?

Answer:

A slow or stalled fermentation can be attributed to several factors, ranging from suboptimal environmental conditions to issues with the microbial culture itself.

Potential CauseRecommended Solution
Suboptimal pH The pH of the fermentation medium is critical. For many Lactobacillus species, this compound utilization is significantly more efficient at a pH of around 4.7 compared to a more acidic pH of 3.7.[1][2] For Bifidobacterium species, the optimal pH for growth is generally between 5.5 and 6.5.[3] Regularly monitor and adjust the pH of your fermentation broth to maintain it within the optimal range for your specific strain.
Incorrect Temperature Most lactic acid bacteria (LAB) have an optimal growth temperature between 30°C and 45°C.[4] Bifidobacterium species also thrive in this range, often around 37°C. Ensure your incubator or bioreactor is maintaining a consistent and optimal temperature for the microorganism in use. Temperatures outside the optimal range can lead to yeast stress and reduced viability.[5]
Low Inoculum Size or Poor Inoculum Health A low concentration of viable and active cells will result in a longer lag phase and slower fermentation. The recommended inoculum size can vary, but typically ranges from 2% to 10% (v/v).[6][7] Ensure your starter culture is healthy and in the exponential growth phase before inoculation. Improper acclimatization of the yeast to the fermentation medium can also shock the cells.[5]
Nutrient Limitation While this compound is the primary carbon source, the medium may lack essential nitrogen sources, vitamins, or minerals required for robust microbial growth and metabolism. Supplementation with yeast extract, peptone, or other complex nitrogen sources can significantly enhance biomass production.[8][9]
Presence of Inhibitory Compounds Byproducts of microbial metabolism, such as organic acids, can accumulate and inhibit further growth and fermentation.[10] Additionally, components of complex media or the initial substrate may contain inhibitory substances. For example, free fatty acids can inhibit the growth of Bifidobacterium.[11]
Oxygen Exposure (for anaerobic organisms) Bifidobacterium and many Lactobacillus species are anaerobic or facultatively anaerobic.[12] Exposure to oxygen can inhibit their growth and metabolic activity. Ensure anaerobic conditions are maintained through methods like nitrogen sparging or the use of anaerobic jars.

Issue 2: Low Yield of Desired Fermentation Products

Question: The fermentation ran to completion, but the yield of my target product (e.g., lactic acid, biomass) is lower than expected. What could be the reason?

Answer:

Low product yield, despite complete substrate utilization, often points to metabolic inefficiencies or the diversion of carbon to alternative pathways.

Potential CauseRecommended Solution
Suboptimal pH and Temperature Even if fermentation completes, suboptimal pH and temperature can affect the metabolic efficiency and the ratio of end-products. For instance, in some LAB, the production of sakacin K is maximal at pH 5.0, while cell growth is better at a higher pH.[13] Fine-tuning these parameters is crucial for maximizing the yield of a specific product.
Nutrient Imbalance The composition of the fermentation medium, particularly the carbon-to-nitrogen ratio, can influence the metabolic pathways utilized by the microorganisms. An excess or limitation of certain nutrients can lead to the production of undesirable byproducts. The type of nitrogen source (e.g., ammonium sulfate vs. yeast extract) can also impact the formation of aroma compounds and other metabolites.[8][14]
Microbial Contamination Contamination with other microorganisms can lead to competition for nutrients and the production of inhibitory substances, ultimately reducing the yield of the desired product.[15] Strict aseptic techniques are essential to prevent contamination.
Inappropriate Agitation/Aeration For anaerobic fermentations, excessive agitation can introduce oxygen, leading to a shift in metabolism. For aerobic or microaerophilic processes, insufficient agitation can lead to poor nutrient and oxygen distribution. The agitation rate should be optimized for the specific microorganism and bioreactor configuration.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to utilize this compound?

A1: Several species of Lactobacillus, including Lactobacillus plantarum and Lactobacillus pentosus, have been shown to utilize this compound.[1][2] Various species of Bifidobacterium are also capable of metabolizing a wide range of plant-derived oligosaccharides, and while specific data on this compound is limited, their known saccharolytic capabilities suggest they are good candidates for this compound fermentation.[12][16]

Q2: What is the typical metabolic pathway for this compound utilization in these microorganisms?

A2: In Bifidobacterium, carbohydrate metabolism occurs via a unique pathway called the "Bifid Shunt" or fructose-6-phosphate phosphoketolase (F6PK) pathway.[1][12][17] This pathway is distinct from the Embden-Meyerhof-Parnas (glycolysis) pathway. For Lactobacillus species, this compound is likely first hydrolyzed into its constituent monosaccharides (glucose and fructose) which then enter the glycolytic pathway to be converted primarily into lactic acid, and in some cases, acetic acid and ethanol.

Q3: What are the key parameters to optimize for efficient this compound fermentation?

A3: The most critical parameters to optimize are:

  • pH: Maintain the pH within the optimal range for your chosen strain (e.g., around 4.7 for some Lactobacillus species, and 5.5-6.5 for Bifidobacterium).[1][2][3]

  • Temperature: Ensure the temperature is optimal for the growth of your microorganism, typically between 30°C and 45°C.[4]

  • Inoculum Size: Use a sufficient inoculum of healthy, active cells, generally in the range of 2-10% (v/v).[6][7]

  • Media Composition: Provide a balanced medium with an adequate nitrogen source (e.g., yeast extract, peptone) and essential minerals to support robust growth.[8][9]

  • Anaerobiosis: For anaerobic microorganisms like Bifidobacterium, maintaining an oxygen-free environment is crucial.

Q4: How can I monitor the progress of my this compound fermentation?

A4: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the concentration of this compound and the primary fermentation products like lactic acid, acetic acid, and ethanol.[7][18]

  • pH Measurement: Regularly monitoring the pH can indicate the production of acidic end-products.

  • Optical Density (OD): Measuring the optical density at 600 nm (OD600) can be used to estimate microbial growth (biomass).

  • Plating and Colony Counting: This method can be used to determine the number of viable cells (CFU/mL).

Experimental Protocols

Protocol 1: Batch Fermentation of this compound using Lactobacillus plantarum

This protocol provides a general framework for a lab-scale batch fermentation. Optimization of specific parameters will be required for different strains and objectives.

1. Media Preparation (per liter):

  • This compound: 20 g
  • Yeast Extract: 10 g
  • Peptone: 10 g
  • K₂HPO₄: 2 g
  • Sodium Acetate: 5 g
  • Tween 80: 1 ml
  • MgSO₄·7H₂O: 0.1 g
  • MnSO₄·H₂O: 0.05 g
  • Distilled Water: to 1 L
  • Adjust pH to 6.5 with 1M HCl or 1M NaOH before autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Aseptically transfer a single colony of L. plantarum from a fresh agar plate to 10 mL of sterile MRS broth.
  • Incubate at 37°C for 18-24 hours without shaking.
  • Subculture by transferring 1% (v/v) of the culture to fresh MRS broth and incubate under the same conditions to ensure an active starter culture.

3. Fermentation:

  • Aseptically inoculate the prepared this compound fermentation medium with 2% (v/v) of the active L. plantarum starter culture.
  • Incubate at 37°C. For anaerobic conditions, use a sealed container with an airlock or an anaerobic jar.
  • Take samples aseptically at regular intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.

4. Analysis:

  • pH: Measure the pH of each sample.
  • Biomass: Measure the OD600 of each sample.
  • Substrate and Product Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter and analyze for this compound, lactic acid, and other metabolites using HPLC.

Visualizations

Fermentation_Troubleshooting_Workflow cluster_start Start cluster_monitoring Monitoring cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Initiate this compound Fermentation monitor Monitor Fermentation (pH, OD, Substrate/Product) start->monitor problem Is Fermentation Proceeding as Expected? monitor->problem slow Slow/Stalled Fermentation problem->slow No low_yield Low Product Yield problem->low_yield No end Successful Fermentation problem->end Yes optimize_params Optimize Parameters (pH, Temp, Inoculum) slow->optimize_params check_media Check Media (Nutrients, Inhibitors) slow->check_media low_yield->optimize_params low_yield->check_media aseptic_tech Improve Aseptic Technique low_yield->aseptic_tech optimize_params->start Re-initiate check_media->start Re-initiate aseptic_tech->start Re-initiate

Caption: Troubleshooting workflow for this compound fermentation.

Bifid_Shunt_Pathway cluster_input Substrate Uptake & Conversion cluster_bifid_shunt Bifid Shunt cluster_output End Products This compound This compound glucose Glucose This compound->glucose fructose Fructose This compound->fructose f6p Fructose-6-Phosphate glucose->f6p fructose->f6p xfp Fructose-6-Phosphate Phosphoketolase (Xfp) f6p->xfp e4p Erythrose-4-Phosphate xfp->e4p acetyl_p Acetyl-Phosphate xfp->acetyl_p g3p Glyceraldehyde-3-Phosphate e4p->g3p acetate Acetate acetyl_p->acetate lactate Lactate g3p->lactate atp ATP acetate->atp lactate->atp

Caption: Simplified Bifid Shunt pathway for this compound metabolism.

References

Addressing poor solubility of Gentianose in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges related to the solubility of Gentianose in organic solvents. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to assist you in overcoming common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a trisaccharide, which makes it a highly polar molecule. Consequently, it is readily soluble in aqueous solutions. Its solubility in organic solvents is limited, especially in non-polar solvents. It exhibits good solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in ethanol.

Q2: Why is this compound poorly soluble in many organic solvents?

A2: The poor solubility of this compound in many organic solvents stems from the fundamental principle of "like dissolves like." As a polar molecule with numerous hydroxyl (-OH) groups, this compound readily forms hydrogen bonds with polar solvents like water. Most organic solvents are less polar or non-polar and cannot effectively solvate the polar this compound molecule to overcome the strong intermolecular forces within its crystalline structure.

Q3: Are there any organic solvents in which this compound is known to be soluble?

A3: Yes, this compound is soluble in dimethyl sulfoxide (DMSO). Published data indicates a solubility of 100 mg/mL in DMSO.[1] For other common organic solvents like ethanol, methanol, and acetone, it is considered to be sparingly soluble to insoluble.

Q4: Can I improve the solubility of this compound in a particular organic solvent?

A4: Yes, several techniques can be employed to improve the solubility of this compound. These methods include gentle heating, sonication, and the use of co-solvents. Detailed protocols for these techniques are provided in the Experimental Protocols section.

Q5: How does temperature affect the solubility of this compound?

A5: Generally, the solubility of solids in liquids increases with temperature. Gentle heating can be an effective method to dissolve this compound in some polar organic solvents or aqueous-organic mixtures. However, it is crucial to be mindful of the thermal stability of this compound and to avoid degradation at high temperatures. One recommendation is to heat the solution to 37°C to aid dissolution.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and address common issues encountered when dissolving this compound in organic solvents.

dot

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventChemical FormulaPolaritySolubility (at 25°C unless specified)Citation
WaterH₂OVery HighSoluble[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHigh100 mg/mL[1]
EthanolC₂H₅OHHighPoorly Soluble
MethanolCH₃OHHighSparingly Soluble (inferred)
Acetone(CH₃)₂COMediumSparingly to Insoluble (inferred)
HexaneC₆H₁₄Non-polarInsoluble (inferred)

Experimental Protocols

Protocol 1: Dissolution of this compound in DMSO

Objective: To prepare a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh the desired amount of this compound powder and place it into a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (up to 100 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

Protocol 2: Enhancing Solubility of this compound using Heat and Sonication

Objective: To improve the dissolution of this compound in a moderately polar organic solvent or a co-solvent system.

Materials:

  • This compound powder

  • Selected organic solvent or co-solvent mixture

  • Sterile, sealable glass vial

  • Water bath

  • Ultrasonic bath

Methodology:

  • Add the weighed this compound powder to the sealable glass vial.

  • Add the desired volume of the solvent.

  • Seal the vial tightly.

  • Place the vial in a water bath pre-heated to 37-50°C. Caution: Ensure the solvent is not flammable at the selected temperature.

  • After 10-15 minutes of heating, transfer the vial to an ultrasonic bath.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • If undissolved solid remains, repeat the heating and sonication steps.

  • Allow the solution to cool to room temperature and observe for any precipitation.

dot

Caption: General workflow for dissolving this compound.

References

Gentianose Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Gentianose quantification.

Troubleshooting Guides

This section provides a detailed breakdown of common problems, their potential causes, and step-by-step solutions to get your this compound quantification back on track.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common issue where the plotted data points of concentration versus response do not form a straight line, resulting in a low correlation coefficient (R² < 0.995).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Standard Preparation Review the preparation of your stock and working standards. Ensure accurate weighing and dilution steps. It's advisable to prepare fresh standards.[1][2]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize volume errors during serial dilutions.
Inappropriate Calibration Range The selected concentration range may be too wide, leading to detector saturation at high concentrations or falling below the limit of detection at low concentrations. Narrow the concentration range and re-run the calibration.
Contamination Contamination of the solvent, glassware, or instrument can interfere with the analysis. Ensure all components are clean and use high-purity solvents.[2][3]
Analyte Instability This compound in solution may degrade over time. Prepare standards fresh daily and store them appropriately, protected from light and extreme temperatures if necessary.[4]
Issue 2: Poor Reproducibility of Standards

This problem manifests as significant variations in the response for the same standard concentration when injected multiple times.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Injector Issues Leaks in the injector, a partially blocked needle, or a worn rotor seal can lead to inconsistent injection volumes. Inspect and maintain the injector system.[2]
Inconsistent Sample Volume Ensure the sample loop is completely filled for each injection. Check for air bubbles in the syringe or sample vial.
Column In-Equilibration The column may not be fully equilibrated with the mobile phase between injections. Increase the equilibration time to ensure a stable baseline before each injection.
Fluctuations in Temperature Variations in ambient or column temperature can affect retention times and peak areas. Use a column oven to maintain a constant temperature.
Issue 3: Inaccurate Quantification of Samples

This occurs when the calculated concentration of this compound in your sample is consistently higher or lower than expected, or varies significantly between replicates.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Matrix Effects Components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement. Prepare calibration standards in a matrix that matches your sample (matrix-matched calibration). Alternatively, a standard addition method can be employed.
Sample Preparation Inconsistency Ensure a consistent and reproducible sample preparation procedure for all samples and standards.
Incorrect Dilution Factor Double-check all dilution calculations to ensure the correct dilution factor is applied to the final concentration calculation.
Integration Errors Inconsistent peak integration can lead to inaccurate results. Review the integration parameters and manually inspect the integration of each peak to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable correlation coefficient (R²) for a this compound calibration curve?

A: For most applications, a correlation coefficient (R²) of ≥ 0.995 is considered acceptable and indicates a good linear relationship between concentration and response.[5]

Q2: What is a typical concentration range for a this compound calibration curve?

A: While the optimal range depends on the sensitivity of your instrument and the expected concentration in your samples, a common starting point for similar compounds is in the range of 10-100 µg/mL.[5][6] It is recommended to determine the linear range experimentally for your specific method.

Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A: LOD and LOQ are method-dependent. However, for similar compounds using HPLC, LOD can be in the range of 0.08 µg/mL and LOQ around 0.25 µg/mL.[5] These values should be experimentally determined for your specific assay. The LOD is generally calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while the LOQ is 10 times the standard deviation of the response divided by the slope.[7][8]

Q4: How can I minimize matrix effects in my this compound quantification?

A: To minimize matrix effects, you can:

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix.

  • Employ the standard addition method: Add known amounts of this compound standard to your sample aliquots and extrapolate to determine the endogenous concentration.

  • Implement sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components from your sample before analysis.

Q5: My baseline is drifting during the calibration run. What should I do?

A: Baseline drift can be caused by several factors:

  • Column temperature fluctuations: Use a column oven to maintain a stable temperature.

  • Mobile phase composition changes: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[3]

  • Column contamination: Flush the column with a strong solvent to remove any strongly retained compounds.[2]

  • Detector lamp aging: If the lamp is old, it may need to be replaced.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 10 mL of the mobile phase solvent (e.g., a mixture of acetonitrile and water) in a calibrated volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standards (Serial Dilution):

    • Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Use calibrated micropipettes for accurate dilutions.

Protocol 2: HPLC Method for this compound Quantification (Example)

This is a general method and may require optimization for your specific instrument and application.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Run Time 15-20 minutes

Visualizations

Calibration_Curve_Workflow Figure 1: Standard Workflow for Generating a Calibration Curve A Prepare Stock Solution B Perform Serial Dilutions A->B C Analyze Standards by HPLC B->C D Plot Concentration vs. Response C->D E Perform Linear Regression D->E F Assess Linearity (R²) E->F

Caption: Standard Workflow for Generating a Calibration Curve

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Non-Linear Calibration Start Non-Linear Calibration Curve (R² < 0.995) Q1 Are standards freshly prepared? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the concentration range appropriate? A1_Yes->Q2 Sol1 Prepare fresh standards and re-analyze A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the instrument performing correctly? A2_Yes->Q3 Sol2 Adjust concentration range and re-analyze A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider matrix effects or other complex issues A3_Yes->End Sol3 Check for leaks, pressure fluctuations, and baseline stability A3_No->Sol3

Caption: Troubleshooting Logic for Non-Linear Calibration

References

Technical Support Center: Gentianose Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during gentianose purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound purification?

A1: Contamination in this compound purification can arise from several sources:

  • Source Material-Related Impurities: The natural source of this compound (e.g., Gentiana roots, grape seeds) contains other structurally similar carbohydrates like sucrose and glucose, as well as other phytochemicals such as flavonoids and iridoids.[1] These can co-extract and co-elute with this compound during chromatographic separation.

  • Microbial Contamination: Bacteria, yeasts, and molds can be introduced from non-sterile equipment, solvents, or the laboratory environment.[2] Carbohydrate-rich solutions are particularly susceptible to microbial growth, which can degrade the target molecule and introduce contaminating biomass and metabolites.

  • Solvent and Reagent-Related Impurities: The purity of solvents and reagents is critical. Lower-grade solvents can contain impurities that may appear as ghost peaks in chromatograms or react with the sample.[3][4] Additives in solvents or degradation products can also be a source of contamination.

  • Cross-Contamination: Residues from previous experiments on shared equipment (e.g., chromatography columns, glassware) can leach into your current purification run. Inadequate cleaning protocols are a primary cause of cross-contamination.

Q2: My this compound purity is lower than expected after chromatography. What are the likely causes?

A2: Low purity of the final this compound product can be attributed to several factors:

  • Co-elution with Similar Oligosaccharides: Other sugars with similar molecular weights and polarities, such as sucrose or other trisaccharides, may not be fully resolved during chromatography.

  • Presence of Isomers: Structural isomers of this compound, if present in the source material, can be difficult to separate using standard chromatographic methods.

  • Degradation of this compound: Harsh purification conditions, such as extreme pH or high temperatures, can lead to the degradation of this compound, resulting in a mixture of the target molecule and its degradation products.

  • Column Overloading: Exceeding the loading capacity of your chromatography column can lead to poor separation and peak tailing, resulting in impure fractions.

Q3: How can I detect and quantify contaminants in my purified this compound sample?

A3: Several analytical techniques can be employed to assess the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18, amino) and detector (e.g., Refractive Index Detector - RID, Evaporative Light Scattering Detector - ELSD) is a standard method for purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., acetylation), GC-MS can be used to identify and quantify volatile impurities and confirm the structure of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of fractions during the purification process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound purification experiments.

Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Solvent Impurities Run a blank gradient (without injecting a sample) to check for solvent-related peaks. Use high-purity, HPLC-grade solvents.[3][4]
Microbial Contamination Filter all buffers and samples through a 0.22 µm filter before use. Regularly clean the chromatography system with appropriate sanitizing solutions.
Sample Degradation Ensure that the pH and temperature of your buffers and purification conditions are within the stability range of this compound.
Cross-Contamination Thoroughly clean and regenerate chromatography columns between runs. Use dedicated glassware for different stages of the purification process.
Issue 2: Poor Peak Resolution and Separation
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry Select a column with a stationary phase that provides good selectivity for oligosaccharides (e.g., amino, amide, or size-exclusion columns).
Unoptimized Mobile Phase Systematically vary the mobile phase composition (e.g., acetonitrile/water gradient) to improve separation.
Column Overloading Reduce the amount of sample injected onto the column.
Column Degradation Check the column's performance with a standard mixture. If performance is poor, replace the column.
Issue 3: Low Yield of Purified this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction method from the source material (e.g., solvent composition, temperature, time).
Adsorption to Equipment Use low-binding materials for tubes and vials. Silanize glassware if necessary.
Degradation During Purification As mentioned previously, ensure mild purification conditions.
Incomplete Elution After the main peak has eluted, wash the column with a strong solvent to check for any retained this compound.

Quantitative Data

The following table presents representative data on the purification of a related secoiridoid glycoside, gentiopicroside, from Gentiana lutea using Fast Centrifugal Partition Chromatography (FCPC), which can provide an indication of the purity and recovery achievable with modern chromatographic techniques.

Parameter Bench Scale (1L FCPC) Pilot Scale (5L FCPC)
Starting Material Ethanolic extract of Gentiana luteaEthanolic extract of Gentiana lutea
Initial Purity 11% Gentiopicroside11% Gentiopicroside
Injected Quantity 15 g90 g
Final Purity 95.6%95.1%
Recovery 87%89%
Separation Time 46 min52 min
Solvent Consumption 1.3 L7.8 L

Data adapted from a study on gentiopicroside purification and may not be directly representative of this compound purification.[5]

Experimental Protocols

Protocol 1: Purification of this compound from Grape Seeds using Size-Exclusion Chromatography

This protocol is adapted from a published method for the purification of this compound from grape seeds.[1][3]

1. Extraction: a. Extract grape seeds with an ethanol/water mixture. b. Concentrate the extract under reduced pressure to remove the ethanol. c. Lyophilize the aqueous extract to obtain a dry powder.

2. Size-Exclusion Chromatography (SEC): a. Prepare a chromatography column packed with a suitable size-exclusion resin (e.g., Bio-Gel P-2). b. Equilibrate the column with deionized water at a constant flow rate. c. Dissolve the lyophilized extract in deionized water and filter it through a 0.45 µm membrane. d. Load the filtered sample onto the equilibrated SEC column. e. Elute the column with deionized water and collect fractions. f. Monitor the fractions for carbohydrates using a suitable method (e.g., TLC or a colorimetric assay). g. Pool the fractions containing the trisaccharide of interest.

3. Acetylation and Further Purification (Optional): a. Acetylate the trisaccharide-containing fraction to increase its hydrophobicity. b. Purify the acetylated this compound using flash chromatography on a silica gel column. c. Deacetylate the purified product to obtain pure this compound.

4. Analysis: a. Confirm the purity and structure of the final product using HPLC, GC-MS, and NMR.

Protocol 2: General Protocol for Oligosaccharide Purification by Preparative HPLC

This is a general protocol that can be adapted for the purification of this compound.

1. Sample Preparation: a. Dissolve the crude this compound extract in the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Preparative HPLC System: a. Use a preparative HPLC system equipped with a suitable column (e.g., a C18 or an amino-propyl bonded silica column). b. Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

3. Chromatographic Separation: a. Inject the prepared sample onto the column. b. Run a gradient elution, for example, with a mobile phase consisting of (A) water and (B) acetonitrile. A typical gradient might be from 10% B to 50% B over 30 minutes. c. Monitor the elution profile using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

4. Fraction Collection: a. Collect fractions corresponding to the this compound peak based on the chromatogram.

5. Post-Purification Processing: a. Combine the pure fractions. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain pure this compound as a powder.

6. Purity Assessment: a. Analyze the purity of the final product using analytical HPLC.

Visualizations

ContaminationSourcesWorkflow cluster_sources Potential Contamination Sources cluster_purification This compound Purification Workflow cluster_contaminants Resulting Contaminants SourceMaterial Source Material (e.g., Gentiana roots, Grape seeds) Extraction Extraction SourceMaterial->Extraction Microbial Microbial (Bacteria, Fungi) Microbial->Extraction Chromatography Chromatography Microbial->Chromatography SolventsReagents Solvents & Reagents SolventsReagents->Extraction SolventsReagents->Chromatography Equipment Equipment & Glassware Equipment->Extraction Equipment->Chromatography Extraction->Chromatography CoElutingSugars Co-eluting Sugars (e.g., Sucrose, Glucose) Extraction->CoElutingSugars OtherPhytochemicals Other Phytochemicals (e.g., Flavonoids) Extraction->OtherPhytochemicals MicrobialMetabolites Microbial Metabolites & Biomass Extraction->MicrobialMetabolites SolventArtifacts Solvent Artifacts Extraction->SolventArtifacts CrossContaminants Cross-Contaminants Extraction->CrossContaminants FinalProduct Final Product Chromatography->FinalProduct Chromatography->CoElutingSugars Chromatography->OtherPhytochemicals Chromatography->MicrobialMetabolites Chromatography->SolventArtifacts Chromatography->CrossContaminants CoElutingSugars->FinalProduct OtherPhytochemicals->FinalProduct MicrobialMetabolites->FinalProduct SolventArtifacts->FinalProduct CrossContaminants->FinalProduct

Caption: Workflow of potential contamination sources in this compound purification.

TroubleshootingWorkflow Start Start: Impure this compound Sample CheckChromatogram Analyze Chromatogram for Unexpected Peaks Start->CheckChromatogram CheckResolution Evaluate Peak Resolution and Tailing CheckChromatogram->CheckResolution No unexpected peaks BlankRun Run Blank Gradient CheckChromatogram->BlankRun Unexpected peaks present CheckYield Assess Final Yield CheckResolution->CheckYield Good resolution OptimizeMethod Optimize Gradient & Flow Rate CheckResolution->OptimizeMethod Poor resolution OptimizeExtraction Optimize Initial Extraction CheckYield->OptimizeExtraction Low yield End Pure this compound with Good Yield CheckYield->End Acceptable yield FilterSolutions Filter Buffers/Sample (0.22 µm) BlankRun->FilterSolutions Solvent peaks ruled out CheckStability Review pH and Temperature Conditions FilterSolutions->CheckStability No microbial issue CleanSystem Thoroughly Clean System & Column CheckStability->CleanSystem Stability confirmed CleanSystem->CheckResolution ReduceLoad Reduce Sample Load OptimizeMethod->ReduceLoad Still poor resolution CheckColumn Test Column Performance ReduceLoad->CheckColumn Issue persists CheckColumn->CheckYield CheckAdsorption Investigate Non-specific Binding OptimizeExtraction->CheckAdsorption Still low yield CheckAdsorption->End

Caption: Troubleshooting workflow for this compound purification.

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Effects of Gentianose and Raffinose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of two trisaccharides, Gentianose and Raffinose. The analysis is based on available experimental data concerning their impact on gut microbiota composition, short-chain fatty acid (SCFA) production, and the underlying mechanisms of action.

Introduction to this compound and Raffinose

Both this compound and Raffinose are naturally occurring oligosaccharides that are resistant to digestion in the upper gastrointestinal tract, allowing them to reach the colon and be fermented by the gut microbiota. Their potential as prebiotics stems from their ability to selectively stimulate the growth and activity of beneficial bacteria, thereby conferring health benefits to the host.

This compound is a trisaccharide composed of two glucose units and one fructose unit. It is found in the roots of gentian plants. Raffinose , on the other hand, is composed of galactose, glucose, and fructose and is commonly found in beans, cabbage, broccoli, and other vegetables.[1]

Comparative Analysis of Prebiotic Effects

The following sections detail the comparative prebiotic effects of this compound and Raffinose based on in vitro fermentation studies.

Impact on Gut Microbiota

Both this compound and Raffinose have been shown to modulate the gut microbiota, promoting the growth of beneficial bacteria.

This compound: In vitro fermentation of gentiooligosaccharides (including this compound) with human fecal bacteria has demonstrated a selective fermentation process. Lower degree of polymerization (DP) gentiooligosaccharides (DP2-3), which includes the trisaccharide this compound, exhibited a high prebiotic index, indicating a strong selective stimulation of beneficial bacteria.

Raffinose: Numerous studies have confirmed the bifidogenic effect of raffinose. In vitro fermentation of raffinose with human fecal inocula has been shown to significantly increase the relative abundance of Bifidobacterium and Lactobacillus species.[2][3] Some studies have also observed a decrease in the relative amount of potentially pathogenic bacteria like Proteobacteria, including Escherichia coli.[2]

Table 1: Comparative Effects on Gut Microbiota

FeatureThis compound (from Gentiooligosaccharides DP2-3)Raffinose
Selective Fermentation High Prebiotic Index observedStrong bifidogenic and lactogenic effects
Key Beneficiary Genera Not explicitly detailed for this compound aloneBifidobacterium, Lactobacillus
Pathogen Inhibition Implied by high prebiotic indexReduction in Proteobacteria (e.g., E. coli)
Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, which are crucial for gut health and have systemic effects. The primary SCFAs are acetate, propionate, and butyrate.

This compound: The fermentation of lower DP gentiooligosaccharides resulted in the production of SCFAs. While specific concentrations for this compound are not detailed, the study noted variations in SCFA profiles with different DP fractions.

Raffinose: The fermentation of raffinose leads to a significant production of total SCFAs.[2] Acetate and propionate are the predominant SCFAs produced during raffinose fermentation.[2] The production of these SCFAs contributes to a decrease in the pH of the gut environment, which can inhibit the growth of pathogenic bacteria.

Table 2: Comparative SCFA Production

SCFAThis compound (from Gentiooligosaccharides DP2-3)Raffinose
Total SCFAs Production confirmedSignificant increase
Acetate ProducedMajor SCFA produced
Propionate ProducedMajor SCFA produced
Butyrate ProducedProduction observed

Experimental Protocols

In Vitro Fermentation of Prebiotics

A common method to assess the prebiotic potential of a substrate is through in vitro fermentation using human fecal inocula.

Objective: To determine the effect of a prebiotic substrate on the composition and metabolic activity of the gut microbiota.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Inoculum Preparation: A fecal slurry is prepared by homogenizing the fecal sample in a buffered medium under anaerobic conditions.

  • Batch Fermentation: The fecal inoculum is added to anaerobic fermentation vessels containing a basal nutrient medium supplemented with the test prebiotic (e.g., this compound or Raffinose) at a specific concentration. A control with no added carbohydrate is also included.

  • Incubation: The fermentation is carried out at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, samples are collected to analyze:

    • Microbiota Composition: Using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine changes in the relative abundance of different bacterial genera.

    • SCFA Concentration: Using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the concentrations of acetate, propionate, and butyrate.

    • pH: Measured using a pH meter.

Signaling Pathways and Mechanisms

The prebiotic effects of this compound and Raffinose are mediated through their fermentation by specific gut bacteria and the subsequent production of SCFAs.

Prebiotic_Fermentation_Pathway Prebiotic Prebiotic (this compound or Raffinose) GutMicrobiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs Production LowerpH Lower Gut pH SCFAs->LowerpH HostBenefits Host Health Benefits (e.g., Improved Gut Barrier, Immune Modulation) SCFAs->HostBenefits PathogenInhibition Inhibition of Pathogenic Bacteria LowerpH->PathogenInhibition PathogenInhibition->HostBenefits

Caption: Fermentation of prebiotics by gut microbiota leading to SCFA production and health benefits.

The SCFAs produced play a significant role in host health. Butyrate is a primary energy source for colonocytes, while acetate and propionate are absorbed into the bloodstream and can influence systemic metabolism.

Experimental Workflow

The evaluation of a potential prebiotic typically follows a structured workflow from initial screening to demonstrating health benefits.

Prebiotic_Evaluation_Workflow Substrate Potential Prebiotic (e.g., this compound, Raffinose) InVitro In Vitro Fermentation (Fecal Cultures) Substrate->InVitro MicrobiotaAnalysis Microbiota Analysis (e.g., 16S rRNA sequencing) InVitro->MicrobiotaAnalysis MetaboliteAnalysis Metabolite Analysis (e.g., SCFA measurement) InVitro->MetaboliteAnalysis AnimalStudies Animal Studies (e.g., Rodent models) MicrobiotaAnalysis->AnimalStudies MetaboliteAnalysis->AnimalStudies HumanTrials Human Clinical Trials AnimalStudies->HumanTrials HealthOutcomes Demonstration of Health Benefits HumanTrials->HealthOutcomes

Caption: A typical workflow for the evaluation of a novel prebiotic candidate.

Conclusion

Both this compound and Raffinose demonstrate prebiotic potential through their selective fermentation by beneficial gut bacteria and the subsequent production of health-promoting SCFAs. While data for Raffinose is more extensive, initial findings for gentiooligosaccharides suggest that this compound is a promising prebiotic candidate.

Raffinose has been consistently shown to promote the growth of Bifidobacterium and Lactobacillus. The available data on gentiooligosaccharides indicates a strong selective fermentation, though more specific studies on this compound are needed to identify the exact bacterial genera it promotes. Both oligosaccharides lead to the production of SCFAs, with Raffinose fermentation yielding high levels of acetate and propionate.

References

Validating the Antioxidant Activity of Gentianose: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antioxidant activity of Gentianose and other compounds using established cell-based assays. While this compound, a trisaccharide found in Gentian root, has been noted for its potential health benefits, quantitative data on its antioxidant efficacy within a cellular context remains limited in publicly available research. This guide offers a direct comparison with well-characterized antioxidants, Quercetin and Trolox, and provides detailed protocols for researchers to conduct their own validation studies.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the quantitative antioxidant activity of Quercetin and Trolox, two well-established antioxidant compounds, in the Cellular Antioxidant Activity (CAA) assay. This assay measures the ability of a compound to inhibit the formation of the fluorescent marker 2',7'-dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[1] The data is presented as EC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the induced oxidative stress. A lower EC50 value indicates a higher antioxidant activity.

Table 1: Cellular Antioxidant Activity (CAA) of Quercetin and Trolox

CompoundEC50 (µM) in CAA AssayReference
Quercetin8.77 ± 0.09[2]
Trolox25.0 (approx.)Implied as a standard, specific EC50 in this exact study not provided, but widely used as a reference.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitin Degradation Keap1_Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 Signaling Pathway for Antioxidant Response.

CAA_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Pre-treat cells with This compound or controls (Quercetin, Trolox) A->B C 3. Add DCFH-DA probe B->C D 4. Induce oxidative stress with AAPH C->D E 5. Measure fluorescence (DCF formation) D->E F 6. Calculate EC50 values E->F

Caption: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from the method described by Wolfe and Liu (2007).[1]

Objective: To measure the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Materials:

  • HepG2 human liver cancer cells

  • 96-well black, clear-bottom tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate Buffered Saline (PBS)

  • Test compounds (this compound, Quercetin, Trolox)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Quercetin, and Trolox in treatment medium. After 24 hours, remove the seeding medium from the cells and replace it with 100 µL of the medium containing the test compounds or the vehicle control.

  • Probe Loading: Incubate the cells with the test compounds for 1 hour. Then, add 25 µM of DCFH-DA to each well and incubate for another hour.

  • Induction of Oxidative Stress: After incubation, wash the cells twice with 100 µL of warm PBS. Add 100 µL of 600 µM AAPH solution to all wells except for the blank wells (which should contain only cells and PBS).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The antioxidant activity is expressed as the percentage inhibition of DCF formation relative to the control wells. Calculate the EC50 value for each compound, which is the concentration required to produce a 50% reduction in fluorescence.

Nrf2-ARE Reporter Assay

This protocol provides a general method for assessing the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Objective: To determine if a compound can induce the expression of antioxidant genes by activating the Nrf2 pathway.

Materials:

  • HepG2 cells (or other suitable cell line)

  • ARE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, and a known Nrf2 activator like Sulforaphane as a positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Seed HepG2 cells in a 24-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control (Sulforaphane). Include a vehicle control.

  • Incubation: Incubate the cells for an additional 16-24 hours to allow for potential activation of the Nrf2 pathway and subsequent luciferase expression.

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction of luciferase activity compared to the vehicle-treated control cells.

By following these protocols, researchers can systematically evaluate and validate the cellular antioxidant activity of this compound, contributing valuable data to the scientific community and aiding in the development of novel antioxidant-based therapeutics.

References

A Head-to-Head Comparison of Gentianose and Lactulose for Promoting Bifidobacteria Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature indicates that both gentianose and lactulose show promise as prebiotics for stimulating the growth of beneficial Bifidobacterium species. While lactulose is a well-established bifidogenic factor, emerging evidence suggests this compound, a trisaccharide found in gentian root and other plants, also possesses prebiotic potential. This guide provides a detailed comparison of their effects on bifidobacteria growth, supported by available experimental data, methodologies, and an exploration of their metabolic pathways.

Executive Summary

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the prebiotic effects of this compound and lactulose. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes available information to provide a clear overview. Lactulose has been more extensively studied and has demonstrated a consistent ability to increase populations of various Bifidobacterium species. This compound, as a component of gentio-oligosaccharides (GnOS), has also been shown to support the growth of Bifidobacterium infantis, with a prebiotic score comparable to that of inulin.

Data Presentation: Quantitative Effects on Bifidobacteria Growth

Due to the limited number of studies directly comparing this compound and lactulose, this section presents available quantitative data for each prebiotic's effect on Bifidobacterium growth from separate studies.

Table 1: Effect of Lactulose on Bifidobacterium Growth

Bifidobacterium Strain(s)Study TypeDosage/ConcentrationKey FindingsReference
B. longumIn vitroNot specifiedAugmented growth, media acidification, and acetate production in the presence of lactulose.[1]
Bifidobacterium spp.Human study10 g/day Significant increase in fecal Bifidobacterium counts compared to placebo.[2]
B. adolescentis group, B. catenulatum group, B. longum groupHuman study2 g/day for 2 weeksStatistically significant increase in the log cell counts of these Bifidobacterium groups.
B. animalis subsp. lactis bb12, B. longum 20099In vitro (soymilk)0.5% (w/v)Significant enhancement in viable counts (up to 2.34 and 2.15 log CFU/mL, respectively).[3]

Table 2: Effect of Gentio-oligosaccharides (Containing this compound) on Bifidobacterium Growth

Bifidobacterium Strain(s)Study TypeDosage/ConcentrationKey FindingsReference
B. infantisIn vitroNot specifiedSupported the growth of B. infantis with a prebiotic score comparable to inulin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies investigating the prebiotic effects of these oligosaccharides.

In Vitro Cultivation of Bifidobacterium with Lactulose

Objective: To assess the growth-promoting effect of lactulose on Bifidobacterium longum.

Methodology:

  • Bacterial Strain and Culture Conditions: A healthy donor-derived Bifidobacterium longum strain is cultured.

  • Growth Medium: A suitable broth medium for Bifidobacteria is used, supplemented with lactulose as the primary carbohydrate source. A control group with a non-prebiotic sugar like sucrose may be included for comparison.

  • Incubation: Cultures are incubated under anaerobic conditions at 37°C.

  • Growth Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).

  • Metabolite Analysis: Supernatants are collected to analyze media acidification (pH measurement) and the production of short-chain fatty acids (SCFAs) like acetate using techniques such as gas chromatography.[1]

In Vitro Fermentation of Gentio-oligosaccharides by Fecal Bacteria

Objective: To evaluate the prebiotic potential of gentio-oligosaccharides (GnOS).

Methodology:

  • Preparation of Fecal Slurry: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic buffer to create a fecal slurry.

  • Fermentation: The fecal slurry is incubated with GnOS as the substrate under anaerobic conditions at 37°C. A standard prebiotic like inulin is used as a positive control.

  • Bacterial Population Analysis: Changes in the populations of key bacterial groups, including Bifidobacterium, are quantified using fluorescence in situ hybridization (FISH) with specific probes.

  • Prebiotic Index Calculation: A prebiotic index (PI) is calculated based on the changes in the populations of beneficial (e.g., Bifidobacterium, Lactobacillus) and less desirable (e.g., Clostridium, Bacteroides) bacteria.[1][5]

Metabolic Pathways and Visualization

Bifidobacteria possess a unique metabolic pathway for carbohydrate fermentation known as the "bifid shunt" or the fructose-6-phosphate phosphoketolase (F6PK) pathway.[4][6] This pathway is central to the metabolism of both this compound and lactulose.

Lactulose Metabolism

Lactulose, a disaccharide composed of galactose and fructose, is actively transported into the Bifidobacterium cell by an ATP-binding cassette (ABC) transporter system.[6][7] Once inside the cell, it is hypothesized to be hydrolyzed into its constituent monosaccharides, galactose and fructose, which then enter the bifid shunt.

Lactulose_Metabolism cluster_extracellular Extracellular Space cluster_cell Bifidobacterium Cell Lactulose_ext Lactulose ABC_transporter ABC Transporter Lactulose_ext->ABC_transporter Uptake Lactulose_int Lactulose ABC_transporter->Lactulose_int Hydrolysis Hydrolysis (β-galactosidase) Lactulose_int->Hydrolysis Galactose Galactose Hydrolysis->Galactose Fructose Fructose Hydrolysis->Fructose Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Fructose->Bifid_Shunt SCFAs Acetate, Lactate (Short-Chain Fatty Acids) Bifid_Shunt->SCFAs

Lactulose uptake and metabolism in Bifidobacterium.
This compound Metabolism

This compound is a trisaccharide composed of two glucose units and one fructose unit. Its metabolism in Bifidobacterium is less well-characterized than that of lactulose. However, evidence suggests the involvement of enzymes such as sucrose phosphorylase, which can act on the sucrose moiety of this compound. This would release glucose-1-phosphate and gentiobiose (a disaccharide of two glucose units). These products would then be further metabolized to enter the bifid shunt.

Gentianose_Metabolism cluster_extracellular Extracellular Space cluster_cell Bifidobacterium Cell Gentianose_ext This compound Transport Transport Gentianose_ext->Transport Gentianose_int This compound Transport->Gentianose_int Sucrose_Phosphorylase Sucrose Phosphorylase Gentianose_int->Sucrose_Phosphorylase Gentiobiose Gentiobiose Sucrose_Phosphorylase->Gentiobiose Glucose_1_P Glucose-1-Phosphate Sucrose_Phosphorylase->Glucose_1_P Further_Metabolism Further Metabolism Gentiobiose->Further_Metabolism Bifid_Shunt Bifid Shunt Glucose_1_P->Bifid_Shunt Glucose Glucose Further_Metabolism->Glucose Glucose->Bifid_Shunt SCFAs Acetate, Lactate (Short-Chain Fatty Acids) Bifid_Shunt->SCFAs

Proposed metabolic pathway of this compound in Bifidobacterium.

Conclusion

Both lactulose and this compound exhibit bifidogenic properties, making them valuable candidates for prebiotic applications. Lactulose is supported by a larger body of evidence demonstrating its efficacy in promoting the growth of a variety of Bifidobacterium species. The metabolism of lactulose in Bifidobacteria is relatively well understood, involving specific transporters and entry into the central bifid shunt pathway.

This compound shows promise as a prebiotic, particularly as a component of gentio-oligosaccharides. However, more research is needed to provide a direct quantitative comparison with lactulose across a range of Bifidobacterium strains. Further elucidation of its complete metabolic pathway in these bacteria will also be crucial for a comprehensive understanding of its prebiotic potential.

For researchers and developers in the field of functional foods and therapeutics, both compounds warrant consideration. The choice between them may depend on the specific Bifidobacterium strains of interest, desired metabolic outcomes, and the existing evidence base for a particular application. Future head-to-head clinical trials are necessary to definitively compare the in vivo efficacy of these two prebiotics.

References

A Comparative Analysis of the Metabolic Effects of Gentianose and Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of two carbohydrates: gentianose, a trisaccharide found in gentian root and other plants, and sucrose, a disaccharide commonly known as table sugar. While sucrose has been extensively studied, research on the specific metabolic impact of this compound is limited. This comparison synthesizes available experimental data for sucrose and extrapolates the likely metabolic fate of this compound based on current knowledge of non-digestible oligosaccharides.

Executive Summary

Sucrose is readily digested and absorbed in the small intestine, leading to a rapid increase in blood glucose and insulin levels. In contrast, this compound, as a non-digestible oligosaccharide, is expected to resist hydrolysis by human digestive enzymes. Consequently, it is presumed to pass into the large intestine largely intact, where it is fermented by the gut microbiota. This fundamental difference in their digestive fate leads to distinct metabolic consequences, particularly concerning glycemic response, insulin secretion, lipid metabolism, and gut microbiome composition.

Digestion and Absorption

Sucrose

Sucrose digestion begins and ends in the small intestine. The enzyme sucrase, located on the brush border of the intestinal epithelial cells, hydrolyzes sucrose into its constituent monosaccharides: glucose and fructose.[1][2] These monosaccharides are then rapidly absorbed into the bloodstream. Glucose is transported into the enterocytes via the sodium-glucose cotransporter 1 (SGLT1) and then into the portal circulation through the glucose transporter 2 (GLUT2). Fructose is primarily absorbed via the GLUT5 transporter.[3]

This compound (Inferred)

This compound is a trisaccharide composed of two glucose units and one fructose unit. Due to its more complex structure and the specific glycosidic linkages, it is resistant to hydrolysis by human salivary and pancreatic amylases, as well as by the brush border enzymes of the small intestine.[4] Similar to other non-digestible oligosaccharides like raffinose, this compound is expected to transit through the small intestine undigested and unabsorbed.[5][6]

dot graph TD{ rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Comparative Digestive Pathways of Sucrose and this compound.

Glycemic and Insulinemic Response

Sucrose

The rapid absorption of glucose from sucrose digestion leads to a significant increase in postprandial blood glucose levels.[7] The glycemic index (GI) of sucrose is typically considered to be around 65, which is classified as a medium GI.[8][9] The rise in blood glucose stimulates the pancreas to release insulin, a hormone that facilitates glucose uptake by peripheral tissues, such as muscle and adipose tissue, and suppresses hepatic glucose production.[6]

This compound (Inferred)

Given its presumed non-digestibility in the small intestine, this compound is not expected to be absorbed and therefore should not directly contribute to a postprandial increase in blood glucose or stimulate insulin secretion. Its glycemic index is likely to be very low, similar to other non-digestible oligosaccharides which have a GI of virtually zero.[10] Any systemic effects on glucose homeostasis would be indirect, potentially mediated by the products of its fermentation in the colon, such as short-chain fatty acids (SCFAs). Some studies on other oligosaccharides suggest that the SCFAs produced during fermentation may help regulate blood glucose levels and improve insulin sensitivity.[8][11]

Table 1: Comparative Glycemic and Insulinemic Effects

ParameterSucroseThis compound (Inferred)
Digestion in Small Intestine YesNo
Absorption of Monosaccharides Yes (Glucose & Fructose)No
Glycemic Index (GI) ~65 (Medium)~0 (Very Low)
Postprandial Blood Glucose Significant IncreaseNo Direct Impact
Postprandial Insulin Secretion Significant IncreaseNo Direct Impact

Lipid Metabolism

Sucrose

The consumption of sucrose, particularly in high amounts, can have significant effects on lipid metabolism. The fructose component of sucrose is primarily metabolized in the liver. When consumed in excess, fructose can be a substrate for de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[12] This can lead to increased hepatic triglyceride synthesis and secretion, potentially contributing to hypertriglyceridemia and non-alcoholic fatty liver disease (NAFLD).[13][14] The glucose component, by stimulating insulin, can also promote lipogenesis and inhibit lipolysis.

This compound (Inferred)

The impact of this compound on lipid metabolism is likely to be indirect and mediated by its fermentation products. SCFAs, particularly propionate, produced from the fermentation of non-digestible oligosaccharides, have been suggested to influence lipid metabolism.[9] Some studies on other oligosaccharides have reported modest reductions in serum total and LDL-cholesterol, and in some cases, reductions in triglycerides.[9][15] The proposed mechanisms include the inhibition of hepatic cholesterol synthesis and an increased excretion of bile acids. However, human studies on the effects of oligosaccharides on lipid metabolism have yielded inconsistent results.[9]

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}

Caption: Contrasting Pathways of Sucrose and this compound on Lipid Metabolism.

Gut Microbiota

Sucrose

While sucrose is primarily absorbed in the small intestine, high intakes can lead to some sucrose reaching the colon, where it can be fermented by the gut microbiota.[16] Studies have shown that high sucrose consumption can alter the composition of the gut microbiota, often leading to a decrease in beneficial bacteria and an increase in potentially pro-inflammatory species.[15][17] This dysbiosis may contribute to the negative metabolic effects associated with high sugar diets.

This compound (Inferred)

As a non-digestible oligosaccharide, this compound is expected to serve as a fermentable substrate for the gut microbiota.[18] Fermentation of such oligosaccharides is known to have a prebiotic effect, selectively stimulating the growth and/or activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[7][19] The fermentation of this compound would lead to the production of SCFAs, including acetate, propionate, and butyrate.[19] These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of a healthy gut barrier, and have systemic anti-inflammatory and metabolic benefits.[2]

Table 2: Comparative Effects on Gut Microbiota

FeatureSucroseThis compound (Inferred)
Primary Site of Interaction Small Intestine (absorption)Large Intestine (fermentation)
Effect on Microbiota Can lead to dysbiosis with high intakePrebiotic effect, promotes beneficial bacteria
Primary Fermentation Products LimitedShort-Chain Fatty Acids (SCFAs)
Impact on Gut Environment Can be detrimental in high amountsAcidification (lower pH), beneficial

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and sucrose are not available in the scientific literature. However, standardized methods are used to assess the metabolic effects of carbohydrates.

Glycemic Index (GI) Determination
  • Protocol: The GI of a food is determined by feeding a portion of the food containing 50 grams of available carbohydrate to a group of 10 or more healthy volunteers after an overnight fast. Finger-prick blood samples are taken at 15-30 minute intervals over two hours. The postprandial blood glucose response is plotted against time, and the incremental area under the curve (iAUC) is calculated. The GI is calculated as the iAUC for the test food divided by the iAUC for a reference food (glucose or white bread) containing the same amount of carbohydrate, multiplied by 100.

In Vivo Insulin Secretion and Action
  • Protocol (Hyperinsulinemic-Euglycemic Clamp): This is the gold standard for assessing insulin sensitivity. Insulin is infused intravenously at a constant rate to achieve a high physiological or supraphysiological plasma insulin concentration. Simultaneously, glucose is infused at a variable rate to maintain a constant blood glucose level (euglycemia). The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Lipid Metabolism Analysis
  • Protocol (Tracer Studies): Stable isotope tracers, such as ¹³C-labeled acetate or glucose, can be used to measure rates of de novo lipogenesis. Blood samples are collected over several hours after administration of the tracer, and the incorporation of the isotope into plasma triglycerides is measured by mass spectrometry.

Gut Microbiota Analysis
  • Protocol (16S rRNA Gene Sequencing): Fecal samples are collected before and after a dietary intervention. DNA is extracted from the samples, and the 16S ribosomal RNA (rRNA) gene is amplified by polymerase chain reaction (PCR). The amplified DNA is then sequenced, and the sequences are compared to a database to identify the different types of bacteria present and their relative abundance.

Conclusion

The metabolic effects of this compound and sucrose are fundamentally different due to their distinct digestive fates. Sucrose is a readily available source of energy that elicits a rapid glycemic and insulinemic response, and in excess, can contribute to adverse metabolic outcomes related to lipid metabolism. In contrast, this compound is likely a non-digestible carbohydrate that functions as a prebiotic, promoting a healthy gut microbiome and the production of beneficial SCFAs, with a negligible direct impact on blood glucose levels.

For researchers and drug development professionals, the potential of this compound and similar non-digestible oligosaccharides as functional food ingredients or therapeutic agents to modulate the gut microbiota and improve metabolic health warrants further investigation. Direct experimental studies are needed to confirm the inferred metabolic effects of this compound and to fully elucidate its potential benefits.

References

Structural comparison of Gentianose with other plant-derived oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive structural comparison of gentianose with other prominent plant-derived oligosaccharides, namely the raffinose family and inulin-type fructans, reveals key differences in their monosaccharide composition, glycosidic linkages, and overall architecture. These structural variations underpin their distinct physicochemical properties and biological activities, offering a diverse toolkit for researchers and drug development professionals.

This guide provides an objective comparison of these oligosaccharides, supported by experimental data, to aid in the selection of appropriate molecules for various research and therapeutic applications.

Structural and Physicochemical Comparison

This compound, a trisaccharide, is composed of two glucose units and one fructose unit. It is structurally distinct from the raffinose family of oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose, and inulin-type fructans, which are polymers of fructose. These fundamental structural differences are reflected in their physicochemical properties, as summarized in the table below.

PropertyThis compoundRaffinoseInulin
Monosaccharide Composition 2x Glucose, 1x Fructose[1][2]1x Galactose, 1x Glucose, 1x FructosePrimarily Fructose (with a terminal Glucose)
Glycosidic Linkages β-D-Glc-(1→6)-α-D-Glc-(1↔2)-β-D-Fru[1]α-D-Gal-(1→6)-α-D-Glc-(1↔2)-β-D-Fruβ-(2→1) fructosyl-fructose linkages[3]
Molecular Formula C18H32O16[1][4]C18H32O16[5](C6H10O5)n
Molecular Weight ( g/mol ) 504.44[4]504.44[5]Varies with 'n'
Melting Point (°C) 212[2]118-119 (anhydrous)178-182
Specific Optical Rotation ([α]D) +31.3° (water)+105.2° (water)-32° to -40° (in 0.012N ammonium hydroxide)[6][7]
Sweetness Index (Sucrose = 1) Slightly sweet[2]0.1 - 0.20.1 - 0.3[8][9][10][11]
Solubility in Water Soluble[2][12][13]SolubleSlightly soluble in cold water, soluble in hot water
Viscosity of Solution Data not readily availableIncreases with concentration[14][15][16]Newtonian behavior at low concentrations; viscosity increases with concentration and decreases with temperature[17][18][19][20][21]

Experimental Protocols for Structural Elucidation

The structural characterization of these oligosaccharides relies on a combination of advanced analytical techniques. Below are outlines of the key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the monosaccharide composition, anomeric configurations, and glycosidic linkage positions.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the oligosaccharide in 0.5 mL of deuterium oxide (D2O).

  • Data Acquisition: Acquire one-dimensional (1D) 1H and 13C NMR spectra, and two-dimensional (2D) spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D 1H and 13C NMR: The 1H NMR spectrum provides information on the anomeric protons (typically in the δ 4.5-5.5 ppm region), which indicates the number of monosaccharide residues and their anomeric configurations (α or β). The 13C NMR spectrum shows distinct signals for each carbon atom, with anomeric carbons appearing in the δ 90-110 ppm region.

  • 2D NMR Analysis:

    • COSY and TOCSY: Used to establish the proton spin systems of each monosaccharide residue, allowing for the assignment of all proton resonances within a sugar unit.

    • HSQC: Correlates directly bonded protons and carbons, enabling the assignment of carbon resonances.

    • HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the glycosidic linkages between monosaccharide units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, monosaccharide sequence, and branching patterns.

Methodology:

  • Sample Preparation: For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, the oligosaccharide sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate. Derivatization, such as permethylation, can be employed to improve ionization efficiency and provide more stable fragmentation.

  • Data Acquisition: Acquire mass spectra in positive or negative ion mode. For sequencing, tandem MS (MS/MS) experiments are performed.

  • Molecular Weight Determination: The mass spectrum will show a peak corresponding to the molecular ion of the oligosaccharide, allowing for the determination of its molecular weight and confirmation of its degree of polymerization.

  • Tandem MS (MS/MS) for Sequencing: In an MS/MS experiment, the molecular ion of interest is isolated and fragmented. The resulting fragment ions correspond to the cleavage of glycosidic bonds. Analysis of the mass differences between the fragment ions allows for the determination of the monosaccharide sequence and the identification of branching points.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the individual oligosaccharides in a mixture and to determine monosaccharide composition after hydrolysis.

Methodology:

  • System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common and sensitive method for carbohydrate analysis without the need for derivatization.

  • Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac series) is used.

  • Mobile Phase: A high pH mobile phase, typically a gradient of sodium hydroxide and sodium acetate, is used to separate the oligosaccharides based on their charge and size.

  • Detection: Pulsed Amperometric Detection (PAD) provides sensitive and specific detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode.

  • Monosaccharide Composition Analysis: The oligosaccharide is first hydrolyzed to its constituent monosaccharides using acid (e.g., trifluoroacetic acid). The resulting monosaccharide mixture is then analyzed by HPAEC-PAD, and the composition is determined by comparing the retention times and peak areas with those of known monosaccharide standards.

Biological Signaling and Metabolic Pathways

Plant-derived oligosaccharides like this compound, raffinose, and inulin are increasingly recognized for their prebiotic activity, influencing the composition and function of the gut microbiota. While not digestible by human enzymes, they are fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) which have numerous health benefits.

Oligosaccharide_Metabolism_and_Prebiotic_Action Oligosaccharides Plant-Derived Oligosaccharides (this compound, Raffinose, Inulin) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Oligosaccharides->Gut_Microbiota Substrate for Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs Produces Host_Signaling Host Signaling Pathways SCFAs->Host_Signaling Activate Immune_Modulation Immune Modulation Host_Signaling->Immune_Modulation Gut_Barrier Improved Gut Barrier Function Host_Signaling->Gut_Barrier Metabolic_Health Improved Metabolic Health Host_Signaling->Metabolic_Health

Caption: General pathway of oligosaccharide metabolism by gut microbiota and subsequent host effects.

The biosynthesis of Raffinose Family Oligosaccharides (RFOs) in plants is a well-characterized pathway that plays a crucial role in stress tolerance and carbon storage.

RFO_Biosynthesis_Pathway UDP_Gal UDP-Galactose Galactinol_Synthase Galactinol Synthase (GolS) UDP_Gal->Galactinol_Synthase Myo_Inositol myo-Inositol Myo_Inositol->Galactinol_Synthase Galactinol Galactinol Galactinol_Synthase->Galactinol Raffinose_Synthase Raffinose Synthase (RS) Galactinol->Raffinose_Synthase Stachyose_Synthase Stachyose Synthase (SS) Galactinol->Stachyose_Synthase Verbascose_Synthase Verbascose Synthase (VS) Galactinol->Verbascose_Synthase Sucrose Sucrose Sucrose->Raffinose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose Raffinose->Stachyose_Synthase Stachyose Stachyose Stachyose_Synthase->Stachyose Stachyose->Verbascose_Synthase Verbascose Verbascose Verbascose_Synthase->Verbascose

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs) in plants.

Conclusion

The structural diversity of plant-derived oligosaccharides, exemplified by this compound, the raffinose family, and inulin, provides a rich source of molecules with varied physicochemical properties and biological functions. A thorough understanding of their structural nuances is paramount for their effective utilization in research, functional foods, and drug development. This guide serves as a foundational resource for comparing these important biopolymers and selecting the optimal candidate for specific applications.

References

In Vivo Validation of Gentianose's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, compounds derived from natural sources are of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of the in vivo anti-inflammatory properties of gentianose, a carbohydrate, with a focus on supporting experimental data and detailed methodologies.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of a methanol extract of Gentiana kurroo Royle, which contains various bioactive compounds, including glycosides.[1] The study utilized the carrageenan-induced paw edema model in rats to assess the anti-inflammatory activity.

Treatment GroupDoseMean Increase in Paw Volume (mL) ± SEM% Inhibition of Edema
Control (Normal Saline)10 mL/kg0.83 ± 0.02-
Indomethacin10 mg/kg0.26 ± 0.0168.67
G. kurroo Methanol Extract200 mg/kg0.49 ± 0.0240.96
G. kurroo Methanol Extract400 mg/kg0.38 ± 0.0154.21

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the anti-inflammatory activity of a test substance against acute inflammation.

  • Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Inflammation: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of the rats.

  • Treatment: The test substance (e.g., Gentiana kurroo extract) and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Assessment: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of the anti-inflammatory properties of a test compound.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Baseline Measurement Baseline Measurement Group Allocation->Baseline Measurement Treatment Administration Treatment Administration Baseline Measurement->Treatment Administration Induction of Inflammation Induction of Inflammation Treatment Administration->Induction of Inflammation Post-inflammation Measurements Post-inflammation Measurements Induction of Inflammation->Post-inflammation Measurements Data Analysis Data Analysis Post-inflammation Measurements->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of the Fermentation Profiles of Gentianose and Fructooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the fermentation profiles of two oligosaccharides, gentianose and fructooligosaccharides (FOS), by the human gut microbiota. This document is intended for researchers, scientists, and drug development professionals interested in the prebiotic potential of these compounds. The information presented is based on available in vitro experimental data.

Introduction

This compound and fructooligosaccharides (FOS) are oligosaccharides that are resistant to digestion in the upper gastrointestinal tract and are fermented by the colonic microbiota. This fermentation process yields various metabolites, primarily short-chain fatty acids (SCFAs), which have significant physiological effects on the host. Understanding the distinct fermentation profiles of these oligosaccharides is crucial for their application as prebiotics in functional foods and therapeutics. While FOS has been extensively studied, data on the fermentation of this compound is less abundant. This guide consolidates the available experimental findings to facilitate a comparative understanding.

Comparative Fermentation Profiles

The following tables summarize the quantitative data on the fermentation of this compound and FOS. It is important to note that the data for this compound is primarily derived from studies on structurally related gentiooligosaccharides, as direct comparative studies with FOS are limited.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of oligosaccharides by gut bacteria primarily produces acetate, propionate, and butyrate. The relative proportions of these SCFAs can vary depending on the substrate and the composition of the gut microbiota.

Fermentation ParameterThis compound (from Gentiooligosaccharide Data)Fructooligosaccharides (FOS)
Primary SCFA Produced Butyric acid (with higher DP)[1]Acetate and Lactate[2]
Acetate Production Data not availableMajor product[2]
Propionate Production Data not availableProduced, but generally less than acetate
Butyrate Production Highest levels with DP6-10 mixture[1]Produced, but generally less than acetate
Impact on Gut Microbiota

The prebiotic effect of an oligosaccharide is often evaluated by its ability to selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.

Microbial GroupThis compound (from Gentiooligosaccharide Data)Fructooligosaccharides (FOS)
Bifidobacterium Data on direct impact is limited.Significant increase in population[2]
Lactobacillus Utilized by L. plantarum and L. pentosus[3][4]Fermented by many Lactobacillus strains[5][6]

Experimental Protocols

In Vitro Fermentation Model

A common method to study the fermentation of prebiotics is the in vitro batch culture fermentation model using human fecal slurries.

  • Fecal Sample Collection : Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Inoculum Preparation : A 10% (w/v) fecal slurry is prepared by homogenizing the fecal sample in an anaerobic phosphate buffer.

  • Fermentation Medium : A basal medium containing peptone water, yeast extract, and other essential nutrients is prepared and autoclaved.

  • Substrate Addition : The test oligosaccharides (this compound or FOS) are added to the fermentation medium at a final concentration of 1% (w/v). A control with no added carbohydrate is also included.

  • Inoculation and Incubation : The fermentation vessels are inoculated with the fecal slurry and incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sample Analysis : At different time points, samples are collected for the analysis of SCFA concentrations (by gas chromatography) and bacterial populations (by qPCR or 16S rRNA gene sequencing).

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the general metabolic pathway of oligosaccharide fermentation by gut microbiota and a typical experimental workflow for in vitro fermentation studies.

Oligosaccharide_Fermentation_Pathway cluster_lumen Gut Lumen cluster_metabolites Metabolites Oligosaccharide This compound / FOS Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Oligosaccharide->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Gases Gases (H2, CO2, CH4) Gut_Microbiota->Gases Host_Physiology Host Physiological Effects SCFAs->Host_Physiology

General pathway of oligosaccharide fermentation in the gut.

Experimental_Workflow Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation_Setup In Vitro Fermentation (with this compound / FOS) Inoculum_Prep->Fermentation_Setup Sampling Time-course Sampling Fermentation_Setup->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (Sequencing) Sampling->Microbiota_Analysis Data_Analysis Data Analysis & Comparison SCFA_Analysis->Data_Analysis Microbiota_Analysis->Data_Analysis

Workflow for in vitro fermentation analysis.

Conclusion

The available data suggests that both this compound (and related gentiooligosaccharides) and fructooligosaccharides are readily fermented by the human gut microbiota, leading to the production of beneficial short-chain fatty acids and the stimulation of probiotic bacteria. FOS appears to strongly promote the growth of Bifidobacterium and is fermented to acetate and lactate. Gentiooligosaccharides, on the other hand, may favor the production of butyrate, a key energy source for colonocytes, and are utilized by certain Lactobacillus species.

Direct comparative studies are needed to provide a more definitive understanding of the differences in their fermentation profiles. Such research would be invaluable for the targeted development of prebiotics for specific health applications. The experimental protocols and workflows described herein provide a framework for conducting such comparative analyses.

References

Gentianose: A Comparative Analysis of Prebiotic Efficacy Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic efficacy of gentianose, a trisaccharide with emerging potential, against established commercial prebiotics such as Fructooligosaccharides (FOS), Inulin, and Galactooligosaccharides (GOS). The following sections present a synthesis of available in vitro experimental data, detailed methodologies, and visual representations of key biological processes to facilitate a comprehensive evaluation. While direct comparative studies on this compound are limited, this guide leverages data on gentio-oligosaccharides (GnOS), the class of compounds to which this compound belongs, to provide a substantive comparison.

Quantitative Data Summary

The prebiotic potential of an ingredient is primarily assessed by its ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and to promote the production of short-chain fatty acids (SCFAs), which are crucial for gut health. The following tables summarize quantitative data from various in vitro fermentation studies.

Table 1: Impact on Beneficial Bacterial Populations

PrebioticTarget BacteriaChange in Population (log cells/mL)Prebiotic Index/ScoreSource(s)
Gentio-oligosaccharides (GnOS) Bifidobacterium spp.Significant increaseComparable to Inulin[1]
Lactobacillus spp.Significant increase-[2]
Bifidobacterium infantisSupported growthComparable to Inulin[1]
Lactobacillus acidophilusSupported growthComparable to Inulin[1]
Fructooligosaccharides (FOS) Bifidobacterium spp.Increase-[2][3]
Lactobacillus spp.Higher populations than other prebiotics-[3]
Inulin Bifidobacterium spp.Significant increase-[3][4]
Lactobacillus spp.Increase-[5][6]
Galactooligosaccharides (GOS) Bifidobacterium spp.Substantially higher growthHigher than Inulin[4]

Table 2: Short-Chain Fatty Acid (SCFA) Production (mM)

PrebioticAcetatePropionateButyrateTotal SCFAsSource(s)
Gentio-oligosaccharides (GnOS) High levelsModerate levelsHigh levelsHigh[2]
Fructooligosaccharides (FOS) Major productLow amountsLow amounts-[3]
Inulin Major productLow amountsRemarkable accumulation-[3][7]
Galactooligosaccharides (GOS) Higher than other prebioticsModerate levelsModerate levelsHighest[4][8]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro batch culture fermentation studies. These experiments are designed to simulate the conditions of the human colon and assess the impact of prebiotics on the gut microbiota.

In Vitro Fecal Fermentation

This protocol is a standard method for assessing the prebiotic potential of a substrate.

  • Fecal Sample Collection and Preparation : Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a phosphate buffer under anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of 5% H₂, 5% CO₂, and 90% N₂).

  • Fermentation Medium : A basal medium simulating the nutrient environment of the colon is prepared. This medium typically contains peptone, yeast extract, salts, and a reducing agent like L-cysteine hydrochloride to maintain anaerobic conditions.

  • Batch Fermentation : The fermentation is carried out in anaerobic culture vessels. Each vessel contains the basal medium, the fecal slurry (as an inoculum), and the prebiotic substrate (this compound, inulin, FOS, or GOS) at a specific concentration (e.g., 1% w/v). A control with no added prebiotic is also included.

  • Incubation : The cultures are incubated at 37°C for a defined period, typically 24 to 48 hours. Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolic analysis.

Quantification of Bacterial Populations by Fluorescence In Situ Hybridization (FISH)

FISH is a technique used to identify and quantify specific bacterial groups within a complex microbial community.

  • Sample Fixation : Fecal culture samples are fixed with paraformaldehyde to preserve the bacterial cells.

  • Hybridization : The fixed cells are hybridized with fluorescently labeled oligonucleotide probes that target the 16S rRNA of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

  • Visualization and Enumeration : The fluorescently labeled cells are visualized using epifluorescence microscopy. The number of target bacteria is counted and expressed as log cells per milliliter of culture.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)

GC-FID is a standard method for quantifying the concentration of SCFAs produced during fermentation.

  • Sample Preparation : Fermentation samples are centrifuged to remove bacterial cells and debris. The supernatant is then acidified (e.g., with metaphosphoric acid) to protonate the SCFAs.

  • Extraction : The SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

  • GC-FID Analysis : The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID). The different SCFAs are separated based on their boiling points and retention times on the GC column and quantified by comparing their peak areas to those of known standards.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for assessing prebiotic efficacy and a generalized overview of the signaling pathways influenced by prebiotics in the gut.

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_outcome Outcome Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation Fecal_Sample->Slurry_Prep Batch_Culture Anaerobic Batch Culture Slurry_Prep->Batch_Culture Incubation Incubation (37°C, 24-48h) Batch_Culture->Incubation Substrate_Addition Prebiotic Substrate Addition (this compound, Inulin, FOS, GOS) Substrate_Addition->Batch_Culture Microbial_Analysis Microbial Population Analysis (FISH) Incubation->Microbial_Analysis SCFA_Analysis SCFA Analysis (GC-FID) Incubation->SCFA_Analysis Efficacy_Comparison Efficacy Comparison Microbial_Analysis->Efficacy_Comparison SCFA_Analysis->Efficacy_Comparison

Experimental workflow for prebiotic efficacy assessment.

Prebiotic_Signaling_Pathways cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Modulation Prebiotics Prebiotics (this compound, Inulin, FOS, GOS) Microbiota Gut Microbiota Prebiotics->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Enterocytes Enterocytes SCFAs->Enterocytes Energy Source Tight_Junctions Tight Junction Proteins (e.g., Occludin, Claudin) SCFAs->Tight_Junctions Upregulation Mucus_Layer Mucus Layer SCFAs->Mucus_Layer Increased Production Immune_Cells Immune Cells (e.g., T-regs) SCFAs->Immune_Cells Modulation Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Immune_Cells->Anti_inflammatory Increase Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) Immune_Cells->Pro_inflammatory Decrease

Generalized prebiotic signaling pathways in the gut.

References

Safety Operating Guide

Proper Disposal of Gentianose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of Gentianose, ensuring the safety of laboratory personnel and the protection of the environment. This compound, a trisaccharide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the safety protocols for handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat. In case of dust or aerosol formation, a suitable respirator should be used.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.[1]

  • Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[1] Absorb spills with an inert, finely-powdered liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[1]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to use a licensed and approved waste disposal facility.[1] Do not dispose of this compound or its containers in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Include the full chemical name ("this compound") and note its aquatic toxicity.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Containerization:

    • Collect waste this compound (solid or in solution) in a sturdy, leak-proof container with a tightly sealing cap.

    • Ensure the container is compatible with the chemical.

    • Do not overfill the container; leave adequate headspace for potential expansion.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[2]

    • Keep the storage area cool and away from direct sunlight and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.

    • Follow all institutional procedures for waste manifest and pickup requests.

    • The waste will be transported by certified professionals to an approved waste disposal plant for final treatment and disposal in accordance with federal, state, and local regulations.[1]

Summary of Hazard and Disposal Information

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterValue/InstructionSource
GHS Hazard Classifications Acute toxicity, Oral (Category 4)[1]SDS
Acute aquatic toxicity (Category 1)[1]SDS
Chronic aquatic toxicity (Category 1)[1]SDS
Hazard Statements H302: Harmful if swallowed.[1]SDS
H410: Very toxic to aquatic life with long lasting effects.[1]SDS
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[1]SDS
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]SDS

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

GentianoseDisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event containerize Collect Waste in a Labeled, Compatible, Sealed Container ppe->containerize segregate Segregate from Incompatible Chemicals (e.g., Strong Acids/Oxidizers) containerize->segregate storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact Institutional EHS for Hazardous Waste Pickup storage->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end Final Disposal at an Approved Waste Disposal Plant pickup->end spill->ppe No contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Yes decontaminate Decontaminate Area (e.g., with alcohol) contain_spill->decontaminate dispose_spill_waste Collect Contaminated Material as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->containerize

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gentianose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gentianose, a trisaccharide used in various research applications. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Notes
Eyes/Face Safety goggles with side-shieldsMust be worn to protect against dust particles and potential splashes.
Hands Protective glovesUse chemically resistant gloves. Regularly inspect for and replace any damaged gloves.
Body Impervious clothing / Laboratory coatShould be long-sleeved to protect skin from accidental contact.
Respiratory Suitable respiratorRecommended, particularly when handling the powder form or if there is a risk of aerosol or dust formation.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated place, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

4. Accidental Release or Exposure:

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear full PPE, including respiratory protection.[1] Absorb spills with an inert, non-combustible material (e.g., sand, diatomite) and collect for disposal.[1] Decontaminate the spill area with alcohol.[1] Prevent the substance from entering drains or watercourses.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice.[1] this compound is harmful if swallowed.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[1]

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed container.

  • All disposal must be conducted through an approved waste disposal plant.[1]

  • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Gentianose_Handling_Workflow A Preparation & PPE Check B Work in Ventilated Area (Fume Hood) A->B C Weighing & Handling this compound B->C D Experiment/Procedure C->D H Accidental Spill/Exposure C->H E Decontamination of Workspace D->E D->H F Proper Storage of this compound E->F G Waste Disposal E->G I Follow Emergency Protocol H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.